Tos-PEG3-C2-methyl ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPCWBPMJZTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Tos-PEG3-C2-methyl ester, a versatile heterobifunctional linker crucial in the field of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Data
This compound is a molecule designed with distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The key components of its structure are a tosyl (Tos) group, a three-unit PEG (PEG3) chain, and a methyl ester terminal group.
The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions with amines, thiols, and hydroxyls.[1][2] The methyl ester can be hydrolyzed under basic conditions to a carboxylic acid, which can then be coupled with an amine-containing molecule to form a stable amide bond.[1][3] The hydrophilic PEG linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₇H₂₆O₈S | [1][4] |
| Molecular Weight | 390.45 g/mol | [1][4] |
| CAS Number | 1239588-09-0 | [3][4] |
| IUPAC Name | methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | [1] |
| Appearance | Colorless to light yellow solid-liquid mixture | [1] |
| Solubility | Soluble in Ethanol, DMSO, and water | [1] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Mechanism of Action in Bioconjugation
The primary application of this compound is in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6] this compound serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[6]
The flexibility and length of the PEG3 chain are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following are generalized experimental protocols that can be adapted for specific ligands.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the reaction of the tosyl group with an amine-functionalized ligand.
Materials:
-
Amine-containing molecule (e.g., POI ligand or E3 ligase ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[7]
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[7]
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[7]
-
Add the this compound solution dropwise to the amine solution.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-60 °C to increase the rate.[7]
-
Monitor the reaction progress by LC-MS or TLC.[7]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[7]
-
Purify the product by flash column chromatography or preparative HPLC.[7]
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to a carboxylic acid.
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[7]
-
Cool the solution to 0 °C.[7]
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[7]
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[7]
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[7]
-
Carefully neutralize the reaction mixture with 1 M HCl to a pH of ~5-6.[3]
-
Extract the product with a suitable organic solvent.[3]
Protocol 3: Amide Coupling to the Second Ligand
This final step connects the two halves of the PROTAC.
Materials:
-
Carboxylic acid intermediate (from Protocol 2)
-
The second amine-functionalized ligand
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[3]
-
Add the coupling reagent (1.1 equivalents) and the base (2.0-3.0 equivalents).[3]
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the second amine-functionalized ligand (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature overnight.[3]
-
Monitor the formation of the final PROTAC by LC-MS.[3]
-
Purify the final PROTAC using preparative HPLC.[3]
Conclusion
This compound is a highly valuable and versatile chemical tool for the construction of PROTACs and other bioconjugates. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and synthesis in the development of novel therapeutics.
References
An In-depth Technical Guide to the Core Mechanism of Action of Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a heterobifunctional linker pivotal in the advancement of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to selectively eliminate disease-causing proteins. This document elucidates the fundamental mechanism of action, provides detailed experimental protocols, and presents relevant data to support its application in contemporary research and drug development.
Core Mechanism of Action: Nucleophilic Substitution
This compound is a chemical linker comprised of three key functional components: a tosyl (Tos) group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester moiety.[1][2] Each part plays a crucial role in its function as a versatile tool for bioconjugation. The principal mechanism of action is a nucleophilic substitution reaction, specifically an SN2 reaction.[1][3]
The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1] This characteristic renders the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles commonly found on biomolecules.[1] The reaction involves the attack of a nucleophile from a biomolecule on this electrophilic carbon, leading to the displacement of the tosylate and the formation of a stable covalent bond.[1]
The most frequently targeted nucleophilic residues on proteins are the side chains of lysine and cysteine.[1] The primary amine (-NH₂) of lysine, in its unprotonated state, and the thiol group (-SH) of cysteine (particularly as the deprotonated thiolate, -S⁻) are potent nucleophiles that readily react with this compound.[1]
Role in PROTAC Technology
In the realm of drug discovery, this compound is a critical building block for constructing PROTACs.[2][4] PROTACs are chimeric molecules engineered to co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][4][5]
A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5][6] this compound serves as this linker.[6][7][8] By covalently attaching to the POI ligand or the E3 ligase ligand, it facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[6] This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[2]
The PEG3 spacer in the linker enhances the aqueous solubility and cell permeability of the PROTAC molecule, while its flexibility is crucial for the successful formation of a stable ternary complex.[5][6][9] The methyl ester provides a site for further modification, often being hydrolyzed to a carboxylic acid to allow for amide bond formation with the other ligand.[5][9]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [4][5][9] |
| Molecular Weight | 390.45 g/mol | [4][5][9] |
| CAS Number | 1239588-09-0 | [5][6] |
| Appearance | Colorless to light yellow solid-liquid mixture (inferred) | [9] |
| Solubility | Soluble in Ethanol, DMSO, and water (inferred from similar compounds) | [9] |
| Storage | -20°C for long-term stability | [9] |
Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-X")
While specific, peer-reviewed quantitative data for a named PROTAC synthesized with this compound is not yet publicly available, the following table provides hypothetical data for a PROTAC, "Degrader-X," to demonstrate how such data would be structured.[2][5]
| Parameter | Value |
| Target Protein | Oncoprotein Y |
| Cell Line | Cancer Cell Line Z |
| DC₅₀ (Degradation Concentration) | 50 nM |
| Dₘₐₓ (Maximum Degradation) | >90% |
| IC₅₀ (Inhibitory Concentration) | 100 nM |
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[5] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[5] IC₅₀: The half-maximal inhibitory concentration.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a potential synthetic route involving nucleophilic substitution on the tosyl group and subsequent amide coupling after ester hydrolysis.[2]
Step 1: Conjugation of Ligand to the Linker
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target protein ligand (containing a nucleophilic group like a phenol or amine; 1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF).[2]
-
Addition of Base : Add a suitable base, such as potassium carbonate (K₂CO₃; 2.0 eq) or cesium carbonate (Cs₂CO₃; 1.5 eq), to deprotonate the nucleophile.[2]
-
Linker Addition : Add this compound (1.1 eq) to the reaction mixture.[2]
-
Reaction Conditions : Stir the mixture at 60-80 °C overnight.[2]
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up and Purification : Upon completion, cool the reaction mixture, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.[2]
Step 2: Hydrolysis of the Methyl Ester
-
Reaction : The methyl ester of the purified conjugate is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[4]
-
Acidification and Extraction : The reaction mixture is acidified with a weak acid (e.g., citric acid), and the product is extracted with an organic solvent like ethyl acetate.[4]
Step 3: Amide Coupling to the Second Ligand
-
The resulting carboxylic acid is coupled with the second ligand (e.g., an E3 ligase ligand with an amine handle) using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like DMF.
-
The final PROTAC is then purified using preparative High-Performance Liquid Chromatography (HPLC).[2]
Protocol 2: Quantification of Target Protein Degradation by Western Blot
This protocol is used to measure the degradation of the target protein in cells treated with the synthesized PROTAC.[2][5]
-
Cell Culture and Treatment : Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).[2][5]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis : Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.[2]
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC molecule.
Caption: Simplified IRAK4 signaling pathway, a target for PROTACs.
References
An In-depth Technical Guide to Tos-PEG3-C2-methyl ester: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker that has gained significant traction in the field of targeted protein degradation (TPD), particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][5] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, serving as a critical resource for researchers in drug discovery and chemical biology.
This linker is strategically designed with three key components: a tosyl (Tos) group, a hydrophilic three-unit polyethylene glycol (PEG) chain, and a methyl ester.[5][6] This unique combination of functionalities makes it a versatile building block for the construction of PROTACs, enabling the precise connection of a target protein ligand to an E3 ubiquitin ligase ligand.[2][7]
Physicochemical Properties
The distinct chemical moieties of this compound contribute to its utility in PROTAC development. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, or hydroxyls.[5][8] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][9] The methyl ester can be readily hydrolyzed to a carboxylic acid, providing a reactive handle for subsequent amide bond formation.[2][5]
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [2][5][9] |
| Molecular Weight | 390.45 g/mol | [2][5][6] |
| CAS Number | 1239588-09-0 | [2][6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [6] |
| IUPAC Name | methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate | [5] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | [5] |
Role in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][7] The linker connecting the POI ligand and the E3 ligase ligand plays a crucial role in the stability and productivity of this ternary complex.[6][10]
This compound provides a flexible and hydrophilic linker that can be readily incorporated into PROTAC design.[9][10] Its length and composition can be critical in achieving the optimal orientation of the POI and E3 ligase to enable efficient ubiquitination.[2]
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following generalized protocols can be adapted for specific target and E3 ligase ligands.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).[6]
Materials:
-
Amine-functionalized ligand (Ligand-NH₂)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)[1]
-
Nitrogen or Argon atmosphere[1]
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.[1]
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1][6]
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]
-
Add the this compound solution dropwise to the amine solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.[1][6]
-
Monitor the reaction progress by LC-MS or TLC.[1]
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1][6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the product by flash column chromatography or preparative HPLC.[1]
Protocol 2: Hydrolysis of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[1][6]
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1)
-
Tetrahydrofuran (THF) or Dioxane[1]
-
Water[1]
-
1 M Hydrochloric Acid (HCl)[1]
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[1]
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[1]
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer and concentrate to yield the carboxylic acid intermediate.[6]
Protocol 3: Amide Coupling to the Second Ligand
This final step connects the two halves of the PROTAC.[6]
Materials:
-
Carboxylic acid intermediate (from Protocol 2)
-
Amine-functionalized second ligand
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)[2]
-
Base (e.g., DIPEA)[2]
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[6]
-
Add the coupling reagent (1.1 equivalents) and the base (2.0-3.0 equivalents).[6]
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[7]
-
Add the second amine-functionalized ligand (1.0-1.2 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature overnight.[6]
-
Monitor the formation of the final PROTAC by LC-MS.[6]
-
Purify the final PROTAC using preparative HPLC.[6]
General workflow for PROTAC synthesis.
Quantitative Data for PROTACs with PEG Linkers
While specific quantitative data for PROTACs synthesized using the exact this compound linker is not always publicly available, the following table presents representative data for PROTACs employing PEG linkers of similar length. This data illustrates the typical performance metrics used to evaluate PROTAC efficacy.[2]
| PROTAC Target | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | 3 | 15 | >95 | HeLa | [2] |
| BTK | 4 | 8 | >90 | MOLM-14 | [2] |
| IRAK4 | 3 | 25 | ~90 | THP-1 | [9] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[2]
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs.[6][9] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and synthesis in the development of novel therapeutics for targeted protein degradation.[6] The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Core Function of Tos-PEG3-C2-methyl ester: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its chemical properties, its crucial role in PROTAC design, and provides experimental protocols and data relevant to its application.
Introduction to this compound
This compound is a heterobifunctional linker widely employed in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1] PROTACs are innovative therapeutic agents that utilize the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] The structure of this compound is designed to offer a combination of desirable properties for PROTAC synthesis. It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2]
The key features of its structure include:
-
A Tosyl (Tos) group : This functional group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of a warhead (POI ligand) or an E3 ligase ligand.[2][3]
-
A PEG3 (triethylene glycol) spacer : The polyethylene glycol component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2] The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][4]
-
A C2-methyl ester group : The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to another part of the PROTAC, typically via amide bond formation.[2][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₈S |
| Molecular Weight | 390.45 g/mol |
| CAS Number | 1239588-09-0 |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane.[5] |
Core Mechanism of Action in Bioconjugation
The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[6] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules, most notably the side chains of specific amino acid residues.[6] The reaction proceeds via an SN2 mechanism, where a nucleophile from a biomolecule attacks the electrophilic carbon atom of the linker, leading to the displacement of the tosylate group and the formation of a stable covalent bond.[7]
Role in PROTAC Technology
PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This compound offers a flexible and hydrophilic linker, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.[5]
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.[4]
Protocol 1: Nucleophilic Substitution with an Amine
This protocol describes the initial reaction of this compound with an amine-functionalized ligand.
Materials:
-
Amine-containing molecule (e.g., a protein ligand)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[1]
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1]
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]
-
Add the this compound solution dropwise to the amine solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.[1]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the product by flash column chromatography or preparative HPLC.[1]
Protocol 2: Nucleophilic Substitution with a Thiol
This protocol describes the reaction with a thiol-containing molecule.
Materials:
-
Thiol-containing molecule (e.g., Cysteine)
-
This compound
-
Anhydrous DMF
-
K₂CO₃ or DIPEA
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[1]
-
Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[1]
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]
-
Add the this compound solution to the thiol solution.[1]
-
Stir the reaction at room temperature for 2-12 hours.[1]
-
Monitor the reaction progress by LC-MS or TLC.[1]
-
Once the reaction is complete, add water to quench the reaction.[1]
-
Extract the product with a suitable organic solvent.[1]
Protocol 3: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[1]
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[1]
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.[1]
General Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound. This workflow involves the sequential coupling of a target protein ligand and an E3 ligase ligand.[1]
General workflow for PROTAC synthesis.
Quantitative Data for PROTACs with PEG Linkers
| PROTAC Target | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Protein A | PEG4 | 25 | >90 | Cancer Cell Line X |
| Protein B | PEG3 | 50 | ~85 | Cancer Cell Line Y |
| Protein C | PEG5 | 10 | >95 | Cancer Cell Line Z |
-
DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.[2]
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs.[4] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis.[4] A thorough understanding of its reactivity and the appropriate experimental conditions is crucial for the successful synthesis of effective protein degraders.
References
An In-depth Technical Guide to Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a heterobifunctional linker pivotal in the advancement of targeted protein degradation. Its unique structural components make it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document details the chemical properties, synthesis protocols, and the strategic role of this linker in the development of novel protein degraders.
Core Chemical Properties
This compound is a versatile building block in the design and synthesis of PROTACs.[1] Its structure is meticulously designed with three key components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester. Each of these imparts specific functionalities that are crucial for its application in drug development.[1][2]
The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the straightforward attachment of the linker to a nucleophilic functional group, such as an amine or thiol, on a ligand for either the protein of interest (POI) or an E3 ubiquitin ligase.[1][3][4] The three-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][4][5] The flexibility of the PEG chain is also critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5] Finally, the methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive handle for subsequent conjugation, typically via amide bond formation.[3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [4] |
| Molecular Weight | 390.45 g/mol | [4] |
| IUPAC Name | methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate | [4] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | [4] |
| Appearance | Colorless to light yellow oil or solid | [4] |
| Solubility | Soluble in DMSO, ethanol, and water | [4] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][6] A PROTAC molecule consists of two ligands connected by a linker; one ligand binds to a target protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker is a critical component that influences the formation and stability of this ternary complex.[2][6]
Experimental Protocols
The following protocols outline the general synthesis of a PROTAC using this compound. These procedures can be adapted based on the specific ligands being used.
This protocol describes the initial conjugation of a ligand (for either the POI or E3 ligase) containing a nucleophilic group (e.g., amine or thiol) to the this compound linker.[5]
Materials:
-
Ligand with a nucleophilic group (amine or thiol)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the ligand (1.0 equivalent) in the anhydrous solvent.[3]
-
Add the base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.[3][7]
-
In a separate vial, dissolve the this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.[7]
-
Add the this compound solution dropwise to the ligand solution.[3]
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.[5]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting intermediate by flash column chromatography.[5]
This protocol details the conversion of the methyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling step.[3]
Materials:
-
Purified intermediate from Protocol 1
-
Tetrahydrofuran (THF) and water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified intermediate (1.0 equivalent) in a mixture of THF and water.[5]
-
Add LiOH (2-3 equivalents) and stir at room temperature until the hydrolysis of the methyl ester is complete, as monitored by LC-MS.[2][5]
-
Acidify the reaction mixture with dilute HCl to a pH of ~3-4.[2][6]
-
Extract the product with an organic solvent and dry the organic layer.[5]
-
Concentrate the organic layer to obtain the carboxylic acid intermediate.[5]
This final step involves coupling the carboxylic acid intermediate with the second ligand (containing an amine group) to form the final PROTAC molecule.
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-functionalized second ligand
-
Anhydrous DMF
-
Peptide coupling agent (e.g., HATU or HBTU)
-
Base (e.g., DIPEA)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 equivalent) and the second amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.[5]
-
Add a peptide coupling agent (1.2 equivalents) and a base (2.0 equivalents).[5]
-
Stir the reaction at room temperature overnight.[5]
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.[6]
References
The Pivotal Role of the Tosyl Group in PEG Linkers: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tosyl group's function in polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery. We will delve into the fundamental chemical principles, reaction mechanisms, and practical applications of tosyl-activated PEGs. This document offers detailed experimental protocols, quantitative data, and visual diagrams to empower researchers in designing and executing effective PEGylation strategies.
Core Concepts: The Chemistry of the Tosyl Group in PEGylation
The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a derivative of p-toluenesulfonic acid with the chemical structure CH₃C₆H₄SO₂-.[1] When attached to the terminal hydroxyl group of a PEG chain, it forms a tosylate ester (PEG-OTs). This transformation is a critical activation step in PEG chemistry.[1][2]
The hydroxyl groups of a native PEG molecule are poor leaving groups, rendering them unreactive toward nucleophilic substitution.[1] The process of tosylation converts these inert hydroxyl groups into highly efficient leaving groups.[1][3] The exceptional leaving group ability of the tosylate anion is attributed to its high stability, which arises from the delocalization of the negative charge through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[1][2] This inherent stability facilitates nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to a wide array of biomolecules.[1]
The activation of PEG with a tosyl group is a foundational technique in bioconjugation, transforming the unreactive hydroxyl termini into highly reactive tosylate esters.[4] This high reactivity allows for efficient conjugation with various nucleophilic functional groups present on biomolecules, most notably the primary amines of lysine residues and the sulfhydryl groups of cysteine residues.[4]
Reactivity and Reaction Mechanisms
Tosyl-activated PEG (PEG-OTs) undergoes nucleophilic substitution, typically via an S_N_2 mechanism.[2] In this reaction, a nucleophile attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the PEG linker and the nucleophile.[2]
The general reaction can be depicted as:
PEG-OTs + Nu: → PEG-Nu + TsO⁻
Where Nu: represents a nucleophile.[2]
Several factors influence the reactivity of tosyl-PEG:
-
Nucleophile Strength : Stronger nucleophiles react more readily with PEG-OTs. For instance, thiols (in their thiolate form) are generally more potent nucleophiles than amines at neutral pH.[2][4]
-
Steric Hindrance : Steric hindrance around the nucleophilic group on the target molecule can impede the reaction efficiency.[2]
-
pH : The pH of the reaction medium is crucial, as it affects the nucleophilicity of the target functional groups. For example, the reaction with primary amines is typically carried out at a pH of 8.0 to 9.5 to ensure the amine group is deprotonated and thus more nucleophilic.[5][6]
The following diagram illustrates the general mechanism of nucleophilic substitution on a tosyl-activated PEG linker.
Nucleophilic substitution on a tosyl-activated PEG linker.
Quantitative Data Presentation
While extensive research highlights the utility of tosyl-activated PEGs, comprehensive comparative kinetic data can be sparse. The following tables summarize available quantitative and qualitative data to provide a foundation for experimental design.
Table 1: Comparative Leaving Group Ability of Common Sulfonate Esters [1]
This table provides a comparison of common sulfonate esters, which serves as a model for understanding the reactivity of tosyl-activated PEGs. The leaving group ability is directly correlated with the acidity of the conjugate acid.[1]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N_2) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1 |
Data adapted from comparative studies on sulfonate leaving groups.[1]
Table 2: Stability of Tosylate Esters under Various Conditions [1]
The stability of the activating group is crucial for both storage and reaction efficiency. This table provides a general overview of the stability of tosylate esters.[1]
| Condition | Stability of Tosylate Esters | Notes |
| Acidic (e.g., TFA) | Generally stable | Prolonged exposure to strong, hot acids can lead to cleavage. Useful for deprotection of other protecting groups in the presence of a tosylate.[1] |
| Basic (e.g., NaOH) | Susceptible to hydrolysis | The rate of hydrolysis is pH-dependent and increases at elevated temperatures.[1] |
| Nucleophiles (e.g., Amines, Thiols) | Reactive | This reactivity is the basis for their use in bioconjugation.[1] |
| Reducing Agents (e.g., NaBH₄) | Generally stable | Allows for selective reductions in the presence of a tosylate group.[1] |
Table 3: Quantitative Comparison of Tosyl-Activated PEG Reactivity with Amine and Thiol Nucleophiles [4]
| Nucleophile | Target Amino Acid | Typical pH Range | Relative Reaction Rate | Typical Conjugation Yield |
| Primary Amine | Lysine | 7.5 - 9.0 | Moderate | 60 - 80% |
| Sulfhydryl | Cysteine | 6.5 - 7.5 | High | > 90% |
Note: This data is a representative compilation and may vary depending on specific reaction conditions, PEG size, and the biomolecule being conjugated.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.
Protocol 1: Synthesis of Tosyl-Activated PEG (mPEG-OTs)[4]
This protocol describes a general method for the tosylation of a linear monomethoxy PEG (mPEG-OH).
Materials:
-
mPEG-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Cold diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve mPEG-OH in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.[4]
-
Cool the solution in an ice bath and add anhydrous pyridine.[4]
-
Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.[4]
-
Allow the reaction to proceed overnight at room temperature.[5]
-
Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.[4]
-
Concentrate the solution using a rotary evaporator.[4]
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.[4]
-
Collect the precipitated mPEG-OTs by filtration and dry under vacuum.[4]
The following diagram illustrates the workflow for the synthesis of tosyl-activated PEG.
Workflow for the synthesis of tosyl-activated PEG.
Protocol 2: Conjugation of a Peptide with Tosyl-Activated PEG[4]
This protocol provides a general procedure for the conjugation of a peptide containing a reactive lysine residue with tosyl-activated PEG.
Materials:
-
Peptide with a reactive lysine residue
-
Tosyl-activated PEG (mPEG-OTs)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC system with a C18 column
-
MALDI-TOF mass spectrometer
Procedure:
-
Dissolve the peptide in the sodium bicarbonate buffer.[4]
-
Add a 5-10 fold molar excess of mPEG-OTs to the peptide solution.[4]
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.[4]
-
Monitor the reaction progress by reverse-phase HPLC.[4]
-
Purify the PEGylated peptide using preparative HPLC.[4]
-
Lyophilize the purified product.[4]
-
Characterize the final product by MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate.[4]
Protocol 3: General Procedure for Protein PEGylation with Tosyl-Activated PEG[6]
This protocol provides a starting point for the conjugation of tosyl-activated PEG to protein amine groups. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.[6]
Materials:
-
Protein of interest
-
Tosyl-activated PEG
-
Reaction buffer (e.g., sodium borate buffer, 0.1 M, pH 9.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation : Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any amine-containing compounds.[6]
-
PEG Reagent Preparation : Immediately before use, dissolve the tosyl-activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[6]
-
PEGylation Reaction : a. Calculate the required volume of the tosyl-PEG stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).[6] b. Slowly add the tosyl-PEG solution to the protein solution while gently stirring.[6] c. Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.[6]
-
Quenching the Reaction : Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted tosyl-PEG. Incubate for 30 minutes.[6]
-
Purification : Remove the excess PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[6]
-
Characterization : Analyze the purified PEGylated protein using SDS-PAGE, HPLC (SEC, IEX, or RP), and mass spectrometry to determine the degree of PEGylation and purity.[6]
The following diagram illustrates a general experimental workflow for protein PEGylation.
General experimental workflow for protein PEGylation.
Applications in Drug Delivery and Cell Signaling
The tosyl group is an essential tool for creating bioconjugates that are used in drug delivery and for studying cell signaling pathways.[2] While the tosyl group itself does not have a direct role in biological signaling, it enables the formation of conjugates that can interact with biological systems.[2]
For instance, a tosyl-activated PEG can be used to link a small molecule kinase inhibitor to a targeting antibody.[2] The tosyl group facilitates the creation of the antibody-PEG-inhibitor conjugate. The resulting conjugate can then be directed to cancer cells that overexpress the target receptor, allowing the inhibitor to engage its intracellular signaling pathway.[2] The PEG linker provides crucial spacing and enhances the pharmacokinetic properties of the conjugate.[2]
PEGylation, in general, can significantly improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[5][7] The "stealth" effect imparted by the PEG layer can help nanoparticles evade the immune system, prolonging their circulation time.[5]
Conclusion
The tosyl group plays a pivotal role in PEG linker chemistry, serving as a highly effective activating group for nucleophilic substitution reactions.[2] Its ability to transform the unreactive hydroxyl termini of PEG into excellent leaving groups enables the efficient and versatile covalent attachment of PEG to a wide range of biomolecules.[1] This reactivity is fundamental to the synthesis of a diverse array of functionalized PEG linkers utilized in bioconjugation, drug delivery, and materials science.[2] A thorough understanding of the chemistry, reaction conditions, and potential limitations of tosyl-activated PEGs is essential for their successful application in developing advanced therapeutics and research tools.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three essential components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's biological activity, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent protein degradation.[1][5][]
Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[1][7] This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological processes and workflows.
Core Principles of PEG Linkers in PROTACs
PEG linkers consist of repeating ethylene glycol units, which impart a desirable balance of hydrophilicity, flexibility, and biocompatibility.[8][9] These characteristics are instrumental in addressing a primary challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.[1][10]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the PROTAC molecule.[8][11] This is crucial for bioavailability and formulation.[11]
-
Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for precise control over their length.[11] This flexibility is vital for enabling the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[8][12]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vivo applications.[8][13]
-
Improved Permeability and Pharmacokinetics: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can improve cell permeability. It is hypothesized that the flexible PEG chain can shield the PROTAC's polar surface area, facilitating passive diffusion across the cell membrane.[11] This can lead to improved pharmacokinetic profiles.[11]
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[14] An improperly sized linker can lead to diminished efficacy.[8]
-
Linker Too Short: May cause steric hindrance, preventing the formation of a stable ternary complex.[15][16]
-
Linker Too Long: Can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[15][16]
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][15] Systematic variation of PEG linker length is a key strategy to identify the optimal configuration for maximal potency.[8][14]
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data, illustrating the impact of PEG linker composition and length on the physicochemical and biological properties of PROTACs.
Table 1: Physicochemical Property Comparison of Alkyl vs. PEG Linkers. This table illustrates how PEG linkers can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA) compared to alkyl linkers of similar length, generally improving aqueous solubility.[9]
| Linker Type (Similar Length) | cLogP (Illustrative) | TPSA (Ų) (Illustrative) | Aqueous Solubility |
| Alkyl Chain | 5.8 | 85 | Low |
| PEG Chain | 4.2 | 115 | High |
Table 2: Impact of PEG Linker Length on BTK PROTAC Efficacy. This table summarizes data from a study on Bruton's tyrosine kinase (BTK) PROTACs, demonstrating how degradation potency is highly dependent on the number of PEG units.[14]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG3 | 55 | >95 |
| BTK Degrader 2 | PEG4 | 12 | >95 |
| BTK Degrader 3 | PEG5 | 8 | >95 |
| BTK Degrader 4 | PEG6 | 35 | >90 |
Table 3: Impact of PEG Linker Length on BRD4 PROTAC Efficacy. This table shows example data for Bromodomain-containing protein 4 (BRD4) PROTACs, where a "sweet spot" for linker length is observed.[9][15]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | PEG3 | 150 | 75 |
| BRD4 Degrader 2 | PEG5 | 25 | >95 |
| BRD4 Degrader 3 | PEG7 | 90 | 85 |
Table 4: Permeability Data for Androgen Receptor (AR) PROTACs. This table presents representative permeability data. While passive diffusion (PAMPA) values for large PROTAC molecules are often low, cell-based assays like the Caco-2 can reveal important differences.[9][16]
| PROTAC Compound | Linker Composition | Papp (PAMPA) (10⁻⁶ cm/s) | Papp (Caco-2) (10⁻⁶ cm/s) |
| AR Degrader 1 | PEG2 | 0.8 | 1.5 |
| AR Degrader 2 | PEG4 | 0.5 | 1.1 |
| AR Degrader 3 | PEG6 | 0.3 | 0.7 |
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key concepts in PROTAC development.
Experimental Protocols
Detailed methodologies for key experiments in PROTAC development are provided below. These protocols are generalized and may require optimization for specific targets and cell lines.
Protocol 1: PROTAC Synthesis via Amide Bond Formation[11][19]
This protocol describes a general two-step synthesis coupling an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand to a bifunctional PEG linker.
Step 1: Synthesis of Ligand-Linker Intermediate
-
Materials: Carboxylic acid-functionalized POI ligand, Amine-PEG-Boc linker, HATU (coupling agent), DIPEA (base), Anhydrous DMF (solvent).
-
Procedure: a. Dissolve the POI ligand (1 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. Add the Amine-PEG-Boc linker (1.0 eq.) to the reaction mixture. d. Stir at room temperature for 4-12 hours, monitoring completion by LC-MS. e. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting POI-Linker(Boc) intermediate by flash column chromatography. h. Remove the Boc protecting group using 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Step 2: Coupling to Second Ligand to Form Final PROTAC
-
Materials: POI-Linker(NH2) intermediate, Carboxylic acid-functionalized E3 ligase ligand, HATU, DIPEA, Anhydrous DMF.
-
Procedure: a. Follow the same coupling procedure as in Step 1, using the E3 ligase ligand (1 eq.) and the deprotected POI-Linker(NH2) intermediate (1.0 eq.). b. Stir the reaction at room temperature until completion is confirmed by LC-MS. c. Purify the final PROTAC product using preparative reverse-phase HPLC. d. Lyophilize the pure fractions to yield the final PROTAC as a solid.
Protocol 2: Western Blot for Target Protein Degradation[10][12]
This assay quantifies the reduction in the level of the target protein following PROTAC treatment.
-
Materials: Relevant cell line, PROTAC compounds, DMSO (vehicle control), Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), Primary antibody for POI, Primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, Chemiluminescent substrate.
-
Cell Culture and Treatment: a. Seed cells in 6-well plates to ensure 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control. d. Incubate for a specified period (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse cells on ice using lysis buffer. Scrape and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Quantify the total protein concentration using a BCA assay.
-
Immunoblotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for the loading control to ensure equal protein loading.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)[11][18]
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Materials: 96-well filter plate (hydrophobic PVDF membrane), 96-well acceptor plate, Phospholipid solution (e.g., 2% lecithin in dodecane), PBS buffer (pH 7.4), PROTAC compound stock solutions.
-
Procedure: a. Prepare the filter plate by carefully adding 5 µL of the phospholipid solution to each well, creating an artificial membrane. b. Add 300 µL of PBS to each well of the acceptor plate. c. Prepare the PROTAC donor solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 10 µM). d. Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. e. Add 150 µL of the PROTAC donor solution to each well of the filter plate. f. Incubate the plate assembly at room temperature for 4-16 hours. g. After incubation, carefully remove the filter plate. h. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volume, surface area, and incubation time.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The systematic evaluation of a library of PROTACs with varying PEG linker lengths, using the robust experimental protocols detailed in this guide, is an essential strategy in the development of potent and selective next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. precisepeg.com [precisepeg.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to Heterobifunctional Molecules: From Targeted Protein Degradation to Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules have emerged as a transformative modality in drug discovery, offering a paradigm shift from traditional occupancy-driven pharmacology to event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that block the function of a target protein, these novel molecules are designed to eliminate the protein of interest (POI) from the cellular environment.[1][2] This is achieved by hijacking the cell's natural protein degradation machinery, leading to the selective removal of disease-causing proteins.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles of heterobifunctional molecules, their mechanisms of action, key experimental protocols for their characterization, and a summary of their therapeutic potential.
Heterobifunctional molecules are chimeric compounds composed of two distinct ligands connected by a chemical linker.[5][6] One ligand is designed to bind to a specific POI, while the other recruits an effector protein, such as an E3 ubiquitin ligase or a lysosomal shuttling receptor, to induce the degradation of the POI.[5][6][7] This proximity-induced mechanism allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby expanding the druggable proteome.[1][4]
This guide will focus on three prominent classes of heterobifunctional molecules: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs). We will delve into their distinct mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.
Core Concepts and Mechanisms of Action
The fundamental principle behind heterobifunctional molecules is to bring a target protein and a degradation-inducing effector into close proximity. This induced proximity triggers a cellular cascade that results in the selective elimination of the target protein.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are the most extensively studied class of heterobifunctional molecules. They function by coopting the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5]
Mechanism of Action:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[8] The choice of E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), can influence the degradation efficiency and tissue specificity.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into small peptides.[1]
-
Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of degradation, acting in a catalytic manner.[8]
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-associated proteins by harnessing the lysosomal degradation pathway.[3]
Mechanism of Action:
-
Ternary Complex Formation on Cell Surface: A LYTAC molecule, which often incorporates a ligand for a lysosome-targeting receptor (e.g., cation-independent mannose-6-phosphate receptor, CI-M6PR), binds to both the extracellular domain of the target protein and the receptor on the cell surface.[3][9]
-
Endocytosis: The resulting ternary complex is internalized into the cell via endocytosis.[9]
-
Lysosomal Trafficking: The endocytic vesicle containing the complex traffics to the lysosome.[9]
-
Degradation: Inside the acidic environment of the lysosome, the target protein is degraded by lysosomal hydrolases.[3] The receptor is often recycled back to the cell surface.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 4. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 7. benchchem.com [benchchem.com]
- 8. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
An In-depth Technical Guide on the Solubility Profile of Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities designed to co-opt the cell's native protein disposal machinery to selectively eliminate proteins implicated in disease.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2]
This technical guide provides a comprehensive overview of the solubility profile of this compound. Understanding its solubility is paramount for its effective application in synthesis, formulation, and biological assays. While specific quantitative solubility data is not extensively documented in public literature, this guide infers a detailed solubility profile based on the well-established properties of its constituent parts: a tosyl group, a hydrophilic three-unit polyethylene glycol (PEG) chain, and a methyl ester.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [2][3] |
| Molecular Weight | 390.45 g/mol | [2][3] |
| CAS Number | 1239588-09-0 | [2][4] |
| Appearance | Inferred to be a white to light yellow solid or viscous liquid | [2][3] |
Solubility Profile
The solubility of a molecule is dictated by its polarity, molecular weight, and the nature of its functional groups. The structure of this compound contains both hydrophobic (tosyl group) and hydrophilic (PEG chain, methyl ester) elements.
The defining feature for its solubility is the triethylene glycol (PEG3) spacer. The repeating ethylene oxide units in the PEG chain are capable of forming hydrogen bonds with water molecules, which significantly enhances aqueous solubility.[6][7] This hydrophilicity is a key reason for its widespread use in PROTAC design, as it can improve the often-poor solubility of the larger, complex PROTAC molecule.[3][4][8][9]
Qualitative Solubility Data
Based on the general behavior of PEG derivatives and structurally similar compounds, the following qualitative solubility profile for this compound can be inferred.[10][11]
| Solvent Family | Specific Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | High | The hydrophilic PEG chain imparts excellent water solubility.[6][10] |
| Polar Protic | Methanol, Ethanol | High | Generally soluble in lower alcohols. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are common solvents for a wide range of PEG derivatives and are frequently used in bioconjugation reactions.[12] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | PEGs are generally very soluble in these solvents.[10] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | PEGs typically exhibit poor solubility in diethyl ether.[10] Solubility in THF is expected to be moderate and is often used in synthesis.[13] |
| Hydrocarbons | Hexanes, Toluene | Low / Insoluble | PEGs are generally insoluble in nonpolar solvents like hydrocarbons.[11] |
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, standardized experimental methods are employed. The following protocols describe two common approaches for determining thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3][14]
Materials:
-
This compound
-
Selected solvent (e.g., PBS pH 7.4, DMSO, Ethanol)
-
Sealed glass vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial.[3]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After the equilibration period, cease agitation and centrifuge the vials at high speed to pellet the undissolved solid.[10]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.[10]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of a pre-determined calibration curve.
-
Analyze the standard solutions and the diluted sample using a validated HPLC method to determine the concentration.[3][10]
-
-
Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for any dilution. This value represents the equilibrium solubility in the specific solvent at the tested temperature.[10]
Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method measures the concentration of a compound when it precipitates out of a solution upon addition of an aqueous buffer to a stock solution in an organic solvent (typically DMSO).[5][15]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (absorbance)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[2]
-
Assay Plate Preparation: Add the aqueous buffer of interest to each well of a 96-well plate.
-
Compound Addition and Precipitation: Add a small volume of the DMSO stock solution to the wells. The introduction of the organic solvent into the aqueous buffer causes the compound to precipitate if its solubility limit is exceeded, resulting in turbidity.[4]
-
Serial Dilution: Perform a serial dilution of the turbid suspension across the plate to generate a range of concentrations.
-
Turbidity Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity is no longer observed or falls below a defined threshold.[4]
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the processes involving this compound.
Conclusion
This compound is a pivotal chemical tool in the field of targeted protein degradation. Its solubility is a key parameter influencing its utility in the synthesis and performance of PROTACs. The presence of the PEG3 chain confers favorable solubility in aqueous solutions and polar organic solvents, a critical attribute for enhancing the drug-like properties of the resulting therapeutic molecules. While specific quantitative solubility data remains sparse in public domains, the qualitative profile and the established experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this versatile linker in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. chempep.com [chempep.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. heterobifunctional pegs [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Stability and Storage of Tos-PEG3-C2-methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tos-PEG3-C2-methyl ester, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical stability of this linker is critical for its effective use in research and drug development, ensuring the integrity of the molecule and the reproducibility of experimental results.
Core Concepts: Chemical Structure and Reactivity
This compound is comprised of three key functional components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester.[1][2] Each part contributes to the molecule's overall reactivity and stability profile. The tosyl group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution, which is the primary reaction for conjugation.[1][3] The PEG chain enhances the solubility of the molecule, particularly in aqueous solutions.[1][3] The methyl ester provides a second reactive handle that can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [3][4][5] |
| Molecular Weight | 390.45 g/mol | [3][4][5] |
| IUPAC Name | methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | [3] |
| Appearance | Inferred to be a solid-liquid mixture, colorless to light yellow | [3] |
| Solubility | The hydrophilic PEG linker increases water solubility. A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water. | [3] |
Stability Profile
The stability of this compound is influenced by temperature, pH, and the presence of nucleophiles.
Thermal Stability
For long-term stability, it is recommended to store this compound at -20°C.[3] While specific data on degradation rates at various temperatures is not widely published, elevated temperatures can accelerate degradation reactions, particularly hydrolysis and reactions with trace nucleophiles. In synthetic protocols, reaction temperatures typically range from room temperature to 60-80°C, suggesting short-term stability at these temperatures in a controlled reaction environment.[2][5][6]
pH and Hydrolytic Stability
The two primary functional groups susceptible to hydrolysis are the tosyl group and the methyl ester.
-
Tosyl Group: The tosyl group can be hydrolyzed by water, particularly at non-neutral pH and elevated temperatures. It is crucial to use anhydrous solvents during reactions to prevent this side reaction.[6]
-
Methyl Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more rapid under basic conditions.[3][7] Strong bases should be avoided if the methyl ester functionality needs to be preserved.[6] Hydrolysis of the methyl ester yields the corresponding carboxylic acid.[4]
Reactivity with Nucleophiles
The primary utility of this compound is its reactivity with nucleophiles to form covalent bonds. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines (-NH₂), thiols (-SH), and hydroxyls (-OH).[3] This reactivity is fundamental to its application in bioconjugation and PROTAC synthesis.[8]
Storage and Handling
Proper storage and handling are essential to maintain the quality and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | To minimize degradation over time.[3] |
| Environment | Store under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent reactions with atmospheric moisture and oxygen. |
| Solvents | For reactions, use anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile. | To prevent hydrolysis of the tosyl group.[6] |
| Handling | When preparing solutions, use a water-miscible organic solvent like DMSO or DMF. | To ensure complete dissolution before adding to aqueous buffers.[8] |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the reaction of its key functional groups.
Potential degradation and reaction pathways for this compound.
Experimental Protocols
The following are generalized experimental protocols that involve the use of this compound. These protocols highlight the conditions under which the molecule is handled and reacts, providing insights into its stability in a practical setting.
General Protocol for Coupling with a Primary Amine
This protocol is a general guideline for the nucleophilic substitution of the tosyl group with a primary amine.
Workflow for coupling an amine with this compound.
Materials:
-
Amine-containing molecule
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[1]
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir.[1]
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF.[1]
-
Add the this compound solution dropwise to the amine solution.[1]
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-60°C) overnight.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC.[1][9]
Protocol for Hydrolysis of the Methyl Ester
This protocol describes the saponification of the methyl ester to a carboxylic acid.
Workflow for the hydrolysis of the methyl ester.
Materials:
-
Ligand-NH-PEG3-C2-methyl ester
-
Tetrahydrofuran (THF) or Methanol
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Acidic solution for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.[1]
-
Add the LiOH or NaOH solution to the mixture.[1]
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.[1]
-
Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.[1]
-
Extract the product with a suitable organic solvent.[1]
-
Dry the organic layer and concentrate to yield the carboxylic acid intermediate.[1]
Conclusion
This compound is a versatile linker with defined reactivity that is central to its function in PROTAC synthesis. Its stability is primarily influenced by temperature, pH, and the presence of nucleophiles. For optimal performance and longevity, it should be stored at -20°C under an inert atmosphere. During its use in synthesis, careful control of reaction conditions, particularly the exclusion of water when the tosyl group is the reactive site, is paramount to prevent unwanted side reactions and ensure high yields of the desired product.
References
An In-depth Technical Guide to Exploratory Studies with PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Core Principles of PEGylation
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, is a cornerstone of modern drug development. This strategy is employed to enhance the pharmacokinetic and pharmacodynamic properties of peptides, proteins, antibody fragments, and small molecules. The hydrophilic and flexible nature of the PEG polymer confers several key advantages, including prolonged circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2][3] However, the process of PEGylation is not without its challenges, which include the potential for reduced biological activity due to steric hindrance and the possibility of inducing anti-PEG antibodies.[1][2][3]
This technical guide provides a comprehensive overview of the essential exploratory studies for PEGylated compounds, offering detailed experimental protocols, data presentation strategies, and visual representations of key processes to aid researchers in this field.
Analytical Characterization of PEGylated Compounds
Thorough analytical characterization is critical to ensure the quality, consistency, and safety of PEGylated therapeutics. The heterogeneity of the PEGylation reaction, which can yield a mixture of unreacted materials and molecules with varying degrees of PEGylation, necessitates robust analytical methods.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume, making it an ideal method for analyzing the size variants in a PEGylation reaction mixture, such as aggregates, the PEGylated conjugate, the native protein, and free PEG.
Table 1: Comparison of Analytical Techniques for PEGylated Protein Analysis
| Technique | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Well-suited for separating size variants (aggregates, conjugates, native protein, free PEG). | Resolution may be insufficient for separating species with similar hydrodynamic radii.[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, capable of separating positional isomers. | Can use denaturing conditions (organic solvents, high temperatures) that may alter the protein structure.[1][] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate different PEGylated species and positional isomers due to charge shielding by PEG. | The shielding effect of PEG can sometimes lead to weak interactions and poor separation.[] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides precise molecular weight information, confirming the degree of PEGylation. | Can be complex to interpret for heterogeneous mixtures. |
Detailed Experimental Protocol: Size-Exclusion Chromatography
Objective: To separate and quantify the native protein, PEGylated protein species, and free PEG.
Materials:
-
HPLC or UPLC system with UV and optional Refractive Index (RI) detectors.
-
Size-exclusion chromatography column appropriate for the molecular weight range of the analytes (e.g., TSKgel G4000SWXL).[6]
-
Mobile Phase: 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[6]
-
PEGylated protein reaction mixture.
-
Standards of the native protein and activated PEG.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6] Ensure the mobile phase is filtered and degassed.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the detector (e.g., 5.0 mg/mL for the protein component).[6]
-
Chromatographic Run: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.[6]
-
Detection: Monitor the elution profile using the UV detector at 280 nm for protein detection. If available, use an RI detector in series to detect the PEG moiety, which lacks a strong UV chromophore.
-
Data Analysis: Identify and quantify the peaks corresponding to aggregates (eluting first), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to the standards.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is a powerful technique for resolving different PEGylated species, including positional isomers.
Detailed Experimental Protocol: Reversed-Phase HPLC
Objective: To separate a PEGylated protein from its unmodified counterpart and other reaction components.
Materials:
-
HPLC System (e.g., Agilent 1100 or equivalent).
-
C18 column (e.g., Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[1]
-
Column Temperature: 45 °C.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: UV at 220 nm.[1]
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 20% Mobile Phase B) for at least 10 minutes.[1]
-
Sample Preparation: Dilute the sample with Mobile Phase A to a final protein concentration of approximately 0.5-1.0 mg/mL.[1]
-
Chromatographic Run: Inject the prepared sample and run a suitable gradient to elute the components. A typical gradient could be:
-
0-25 min: 20% to 65% B
-
25-30 min: 65% to 90% B (column wash)
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 20% B (return to initial)
-
36-45 min: Hold at 20% B (re-equilibration)[1]
-
-
Data Analysis: The unmodified protein will typically elute before the more hydrophobic PEGylated species. The retention time often increases with the degree of PEGylation.[1]
In Vitro and In Vivo Exploratory Studies
A combination of in vitro and in vivo studies is essential to understand the impact of PEGylation on the biological activity, pharmacokinetics, and immunogenicity of a therapeutic molecule.
In Vitro Potency Assays
PEGylation can sometimes reduce the in vitro potency of a biologic due to steric hindrance of the PEG chains interfering with target binding.[3] However, this is often offset by the significantly extended in vivo exposure.[3]
Table 2: Comparative In Vitro Potency of PEGylated and Non-PEGylated Biologics
| Biologic | Assay Type | Non-PEGylated Potency | PEGylated Potency | Fold Change | Reference |
| Interferon-α | Antiviral Assay | High | Lower | Varies with PEG size and location | [7] |
| TNF Nanobody | Cell-based Assay | Similar | Similar | ~1x | [7] |
| B2036 (hGH antagonist) | - | Higher | Lower | - | [] |
Detailed Experimental Protocol: Cell-Based Potency Assay (General)
Objective: To determine the biological activity of the PEGylated compound compared to the non-PEGylated parent molecule.
Materials:
-
A relevant cell line that responds to the therapeutic molecule.
-
Cell culture medium and supplements.
-
PEGylated and non-PEGylated therapeutic protein.
-
Reagents for measuring the biological response (e.g., CellTiter-Glo® for proliferation, ELISA for cytokine secretion).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated compounds in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for a period sufficient to elicit a biological response (e.g., 24-72 hours).
-
Response Measurement: Measure the biological response using a suitable method. For example, for a proliferation assay, add a viability reagent and measure luminescence. For a cytokine secretion assay, collect the supernatant and perform an ELISA.
-
Data Analysis: Plot the response versus the compound concentration and determine the EC50 (half-maximal effective concentration) for both the PEGylated and non-PEGylated molecules.
Pharmacokinetic Studies
A primary goal of PEGylation is to improve the pharmacokinetic profile of a therapeutic.
Table 3: Comparative Pharmacokinetic Parameters of PEGylated and Non-PEGylated Biologics
| Biologic | Animal Model | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Interferon α-2a | - | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x | [2] |
| Interferon α-2b | - | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x | [2] |
| Uricase | Rats | In vivo Half-life | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x | [2] |
| Proticles | Mice | Blood levels (1h p.i.) | 0.06 %ID/g | 0.23 %ID/g | ~3.8x | [9] |
Detailed Experimental Protocol: Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of the PEGylated and non-PEGylated biologic.
Materials:
-
Appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice).[3]
-
PEGylated and non-PEGylated biologic.
-
Dosing vehicles.
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).
-
Analytical method for quantifying the biologic in plasma (e.g., ELISA).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the non-PEGylated and PEGylated biologic to separate groups of animals.[10]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).[10]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the biologic in the plasma samples using a validated analytical method such as ELISA.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Immunogenicity Assessment
While PEGylation generally reduces the immunogenicity of proteins, the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies.[11] These antibodies can lead to accelerated blood clearance and reduced efficacy.
Table 4: Incidence of Anti-PEG Antibodies for Selected PEGylated Drugs
| Drug | Protein/Molecule Type | Incidence of Anti-PEG Antibodies (Treatment-Emergent) | Reference |
| Pegloticase (Krystexxa®) | PEGylated uricase | High incidence, associated with loss of response | [12] |
| PEG-asparaginase (Oncaspar®) | PEGylated asparaginase | Associated with rapid clearance of the drug | [12] |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | Lower incidence reported | [12] |
| PEG-IFN-λ-1a | PEGylated interferon | 6% of subjects had persistent anti-PEG antibodies | [12] |
| PEG-IFN-α2a | PEGylated interferon | 9% of subjects had persistent anti-PEG antibodies | [12] |
Detailed Experimental Protocol: Anti-PEG Antibody ELISA
Objective: To detect and quantify anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well microplates.
-
Coating Antigen: mPEG-NH2 (e.g., 5 kDa).[13]
-
Blocking Buffer: 1% (w/v) milk in PBS.[13]
-
Serum/plasma samples.
-
Detection Antibody: HRP-conjugated anti-human (or relevant species) IgG or IgM.
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
Procedure:
-
Plate Coating: Coat the microplate wells with 100 µL of 0.02 mg/mL mPEG-NH2 in PBS and incubate overnight at room temperature.[13]
-
Blocking: Wash the wells with PBS and block with 300 µL of Blocking Buffer for 1 hour at room temperature.[13]
-
Sample Incubation: Dilute serum samples in Blocking Buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the wells and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the wells and add TMB substrate. Incubate in the dark until sufficient color develops.
-
Stopping and Reading: Stop the reaction with Stop Solution and read the absorbance at 450 nm.
Visualization of Pathways and Workflows
Signaling Pathways
Understanding the impact of PEGylation on the mechanism of action of a biologic can be aided by visualizing the relevant signaling pathways. For example, PEGylated IL-2 has been shown to enhance immunosuppression by sustained activation of regulatory T cells (Tregs) through the IL-2 receptor signaling pathway.[14][15]
Caption: PEGylated IL-2 signaling pathway in regulatory T cells.
Experimental Workflows
Visualizing experimental workflows can provide a clear overview of the logical progression of studies.
Caption: General experimental workflow for exploratory studies of PEGylated compounds.
Conclusion
Exploratory studies of PEGylated compounds require a multi-faceted approach encompassing rigorous analytical characterization, comprehensive in vitro and in vivo evaluations, and a thorough assessment of immunogenicity. The protocols and data presented in this guide provide a framework for researchers to design and execute studies that will effectively elucidate the therapeutic potential of their PEGylated candidates. Careful consideration of the potential trade-offs between enhanced pharmacokinetics and altered biological activity is paramount for the successful development of safe and effective PEGylated medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 9. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific PEGylation of interleukin-2 enhances immunosuppression via the sustained activation of regulatory T cells [research.bidmc.org]
- 15. Targeted regulatory T cell activation by site-specific PEGylated interleukin-2 mitigates autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tos-PEG3-C2-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to harness the cell's intrinsic ubiquitin-proteasome system for the selective degradation of target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that recognizes the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent protein degradation.[2][3]
Tos-PEG3-C2-methyl ester is a versatile, heterobifunctional linker widely employed in the synthesis of PROTACs.[2][4] Its structure incorporates a three-unit polyethylene glycol (PEG) chain, which enhances aqueous solubility and provides conformational flexibility to the PROTAC molecule.[4][5] The tosyl group serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a POI or E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other binding moiety.[2][4] These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed experimental protocols, representative data, and visualizations of the underlying biological pathways and experimental workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [4] |
| Molecular Weight | 390.45 g/mol | [4] |
| CAS Number | 1239588-09-0 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6]
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following generalized protocols can be adapted for specific POI and E3 ligase ligands.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).
Materials:
-
Amine-functionalized ligand (Ligand-NH₂)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Ligand-NH-PEG3-C2-methyl ester intermediate.
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.
Materials:
-
Ligand-NH-PEG3-C2-methyl ester
-
Tetrahydrofuran (THF) or Methanol
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Acidic solution for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.
-
Add the LiOH or NaOH solution to the mixture.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with an acidic solution to pH ~3-4.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
Protocol 3: Amide Coupling to the Second Ligand
This final step couples the carboxylic acid intermediate with the second amine-functionalized ligand to form the final PROTAC.
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-functionalized second ligand
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the second amine-functionalized ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound is a modular and systematic process.
Caption: General workflow for PROTAC synthesis using this compound.
Representative Quantitative Data for PEG3-Linked PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC-PEG3-1 | BRD4 | CRBN | PEG3 | 25 | >90 | HeLa | [6] |
| PROTAC-PEG3-2 | ERα | VHL | PEG3 | 50 | 85 | MCF7 | [6] |
| PROTAC-PEG3-3 | BTK | CRBN | PEG3 | 10 | >95 | Ramos | [6] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[4]
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.[4]
Biological Evaluation of PROTAC Activity
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. A common method to quantify target protein degradation is Western blotting.
Protocol 4: Western Blot for Protein Degradation
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically in a dose-response manner) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a highly valuable and versatile chemical tool for the synthesis of PROTACs.[3] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain for enhanced solubility and flexibility, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and PROTAC assembly.[3] While specific performance data for PROTACs incorporating this exact linker is not widely published, the principles of PROTAC design and the known advantages of PEGylation suggest that it is a suitable and effective candidate for the development of novel protein degraders.[3] The protocols and representative data provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs for a wide range of therapeutic targets.
References
Application Notes and Protocols: Tos-PEG3-C2-methyl ester in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug discovery.[1] Its structure consists of three key components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester.[2] The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to amines, thiols, or hydroxyls.[1][3][4] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate, while also providing spatial separation between the conjugated molecules.[2][4][5] The methyl ester can be hydrolyzed to a carboxylic acid, which is then available for subsequent coupling, typically to an amine-containing molecule via amide bond formation.[1][4][5]
While this linker is versatile, its primary and most documented application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7] PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The principles of conjugation using this compound can also be adapted for the development of other bioconjugates, including antibody-drug conjugates (ADCs). These notes provide detailed protocols for its primary application in PROTAC synthesis and an adapted protocol for its potential use in ADC development.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [4] |
| Molecular Weight | 390.45 g/mol | [4] |
| IUPAC Name | methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | [4] |
| CAS Number | 1239588-09-0 | [2] |
| Solubility | Soluble in DMSO, DMF, Ethanol, and Water. | [4] |
| Storage | Recommended storage at -20°C for long-term stability. | [4] |
Summary of Typical Reaction Conditions
| Reaction Type | Nucleophile/Reagent | Solvent | Base | Temperature (°C) | Typical Reaction Time (hours) |
| Nucleophilic Substitution (Tosyl group) | Primary/Secondary Amine | DMF, DMSO | K₂CO₃, DIPEA | Room Temp to 60 | 12 - 24 |
| Nucleophilic Substitution (Tosyl group) | Thiol (e.g., Cysteine) | DMF, DMSO | K₂CO₃, DIPEA | Room Temp | 2 - 12 |
| Ester Hydrolysis | LiOH or NaOH | THF/Water | N/A | 0 to Room Temp | 2 - 10 |
| Amide Coupling (from hydrolyzed ester) | Amine | DMF | HATU, DIPEA | Room Temp | 12 - 16 |
Primary Application: PROTAC Synthesis and Mechanism
PROTACs function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the polyubiquitination of the target protein. This "tag" marks the protein for recognition and subsequent degradation by the 26S proteasome.[3] The linker is a critical component that connects the POI-binding ligand (warhead) to the E3 ligase ligand and influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[8]
PROTAC Mechanism of Action
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol describes a general three-step synthesis of a PROTAC molecule.
Step 1: Conjugation of Warhead to this compound
-
Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-functionalized warhead (1.0 eq) in anhydrous Dimethylformamide (DMF).[9]
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10-15 minutes at room temperature.[1][9]
-
Linker Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the warhead solution.[1][9]
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60°C overnight. The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Work-up and Purification: Upon completion, cool the reaction, add water to quench, and extract the product with an organic solvent like ethyl acetate.[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the Warhead-PEG3-C2-methyl ester intermediate.[5]
Step 2: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve the purified Warhead-PEG3-C2-methyl ester intermediate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 v/v).[1]
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.[5][8]
-
Monitoring: Monitor the hydrolysis by LC-MS until all starting material is consumed.[5][8]
-
Acidification and Extraction: Cool the mixture to 0°C and acidify to pH ~3-4 with 1 M HCl.[1][5] Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Warhead-PEG3-C2-carboxylic acid intermediate.[5][8]
Step 3: Amide Coupling to E3 Ligase Ligand
-
Reaction Setup: Dissolve the Warhead-PEG3-C2-carboxylic acid intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[8]
-
Activation: Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.[2][8]
-
Ligand Addition: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.[8]
-
Reaction Conditions: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC by LC-MS.[2][8]
-
Purification: Purify the final PROTAC molecule using preparative HPLC.[2] Characterize the final product by LC-MS and NMR.
Adapted Application: Antibody-Drug Conjugate (ADC) Synthesis
While not its primary documented use, the reactive groups of this compound allow for its theoretical application in ADC synthesis. In this context, the linker would connect a cytotoxic payload to a monoclonal antibody (mAb). The PEG element can be advantageous in ADCs by increasing hydrophilicity, which can improve solubility, stability, and pharmacokinetic properties, and potentially allow for a higher drug-to-antibody ratio (DAR).[10][11]
General ADC Mechanism
General mechanism of action for an ADC.
Protocol 2: Synthesis of an ADC (Adapted)
This hypothetical protocol describes the conjugation of a payload to the linker, followed by conjugation to an antibody via lysine residues.
Step 1: Synthesis of Drug-PEG3-C2-carboxylic acid
-
Follow the procedures outlined in Protocol 1, Step 1 and Step 2 , substituting the "warhead" with an amine-functionalized cytotoxic payload. This will yield a Drug-PEG3-C2-carboxylic acid intermediate.
Step 2: Activation of Drug-Linker Intermediate
-
NHS Ester Formation: Dissolve the Drug-PEG3-C2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS, 1.2 eq) and a carbodiimide coupling reagent like DCC or EDC (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours to form the Drug-PEG3-C2-NHS ester. This activated intermediate is typically used immediately in the next step.
Step 3: Conjugation to Antibody
-
Antibody Preparation: Buffer exchange the monoclonal antibody (mAb) into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL.[10]
-
Drug-Linker Preparation: Dissolve the activated Drug-PEG3-C2-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.[10]
-
Conjugation Reaction: Add a calculated molar excess of the Drug-Linker solution to the antibody solution. The optimal molar ratio must be determined empirically to achieve the desired DAR. Gently mix and incubate at room temperature for 1-2 hours.[10]
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.[10]
-
Purification: Purify the ADC from the unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC) with PBS buffer (pH 7.4).[10]
-
Characterization: Determine the final protein concentration (e.g., BCA assay) and the DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[10]
Protocols for Evaluation
Protocol 3: Western Blot for Target Protein Degradation (PROTAC Evaluation)
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]
-
Cell Culture and Treatment: Plate cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time, such as 18-24 hours.[5]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein band intensity to the loading control.[5]
Protocol 4: In Vitro Cytotoxicity Assay (ADC Evaluation)
This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines using an MTT assay.[10][11]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control antibody, and the free cytotoxic payload in complete cell culture medium. Add the treatments to the appropriate wells and incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Tos-PEG3-C2-methyl ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule extensively utilized in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3][4] This linker is characterized by two primary reactive groups: a tosyl (tosylate) group and a methyl ester. The tosyl group functions as an excellent leaving group in nucleophilic substitution reactions, enabling conjugation to amines, thiols, and hydroxyls.[2][5] The methyl ester can be hydrolyzed to a carboxylic acid, which is then available for coupling with an amine-containing molecule through standard amide bond formation.[3] The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][1][6]
These application notes provide detailed protocols for the primary coupling reactions of this compound and outline its application in a representative PROTAC synthesis workflow.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the key transformations involving this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
| Reaction Type | Nucleophile/Reagent | Solvent | Base | Temperature (°C) | Typical Reaction Time (hours) |
| Nucleophilic Substitution (Tosyl Group) | |||||
| Amine Coupling | Primary/Secondary Amine | DMF, DMSO, Acetonitrile | K₂CO₃, DIPEA, Et₃N | Room Temperature to 60 | 12 - 24 |
| Thiol Coupling | Thiol (e.g., Cysteine) | DMF, DMSO, Aqueous Buffer (pH 7-8) | K₂CO₃, DIPEA, Et₃N | Room Temperature | 2 - 12 |
| Ester Hydrolysis | LiOH, NaOH, or KOH | THF/Water, Dioxane/Water | - | 0 to Room Temperature | 1 - 12 |
| Amide Coupling (post-hydrolysis) | Amine | DMF, DCM | HATU, HOBt, EDC, DIPEA | Room Temperature | 12 - 24 |
Experimental Protocols
This protocol details the nucleophilic substitution of the tosyl group with a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[2]
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[2]
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[2]
-
Add the this compound solution dropwise to the amine solution.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[2]
-
Upon completion, quench the reaction by adding water.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[2]
This protocol describes the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[2]
-
Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[2]
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[2]
-
Add the this compound solution to the thiol solution.[2]
-
Stir the reaction at room temperature for 2-12 hours.[2]
-
Monitor the reaction progress by LC-MS or TLC.[2]
-
Once the reaction is complete, add water to quench the reaction.[2]
-
Extract the product with a suitable organic solvent.[2]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify the product by flash column chromatography or preparative HPLC.[2]
This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[2]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[2]
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[2]
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.[2]
Visualizations
Caption: General workflow for PROTAC synthesis using this compound.
Caption: PROTAC mechanism of action leading to target protein degradation.
References
Application Notes and Protocols for Tos-PEG3-C2-methyl ester in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[2][3][4] A PROTAC molecule is composed of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3][6] Tos-PEG3-C2-methyl ester is a versatile, commercially available polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design.[1][2] Its structure, featuring a reactive tosyl group, a flexible and hydrophilic three-unit PEG chain, and a modifiable methyl ester, provides a rational and efficient means for constructing potent protein degraders.[2][7]
These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs, including detailed experimental protocols, representative data, and visualizations of key biological pathways and experimental workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. The hydrophilic PEG linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability.[7][8][9]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [1][5][7] |
| Molecular Weight | 390.45 g/mol | [1][5][7] |
| CAS Number | 1239588-09-0 | [1][2][10] |
| Appearance | Colorless to light yellow oil/solid | [7] |
| Solubility | Soluble in DMSO, DMF, Ethanol, and Water | [7] |
| Storage | Recommended storage at -20°C for long-term stability | [7] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.[11]
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).[2]
Materials:
-
This compound
-
Amine-functionalized ligand (POI or E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amine-coupled product.
Protocol 2: Hydrolysis of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[2]
Materials:
-
Ligand-NH-PEG3-C2-methyl ester (from Protocol 1)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the Ligand-NH-PEG3-C2-methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.
Protocol 3: Amide Coupling to Form the Final PROTAC
This final step connects the two halves of the PROTAC.[2]
Materials:
-
Carboxylic acid-functionalized intermediate (from Protocol 2)
-
Amine-functionalized ligand (the other half of the PROTAC)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
Procedure:
-
Dissolve the carboxylic acid-functionalized intermediate (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative HPLC.
In Vitro Characterization of PROTACs
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[12] A series of in vitro assays are essential to confirm the mechanism of action and determine the potency of a novel PROTAC.
Protocol 4: Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[13] Add lysis buffer to each well, scrape the cells, and collect the lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 5: Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cultured cells
-
PROTAC stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.[13]
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 value.
Data Presentation
| PROTAC ID | Linker | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) |
| PROTAC-A | PEG3 | BRD4 | 15 | >90 | >10 |
| PROTAC-B | PEG4 | BTK | 25 | >85 | >20 |
| PROTAC-C | PEG2 | ERRα | 50 | >95 | 8.5 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.[12]
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.[12]
Workflow for PROTAC Evaluation
A systematic workflow is crucial for the efficient evaluation of newly synthesized PROTACs.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs.[2] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis.[2] The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) incorporating polyethylene glycol (PEG) linkers. This document outlines the strategic considerations for linker selection, detailed protocols for both solid-phase and solution-phase synthesis, and methods for purification and characterization. Quantitative data on the impact of PEG linker length on degradation efficacy is also presented to facilitate rational PROTAC design.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker connecting the POI ligand and the E3 ligase ligand is a critical component of a PROTAC, significantly influencing its efficacy. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their advantageous properties:
-
Enhanced Solubility and Permeability : The hydrophilic nature of PEG can improve the solubility and cell permeability of often large and hydrophobic PROTAC molecules.[2]
-
Biocompatibility : PEG is a biocompatible polymer, minimizing potential toxicity.
-
Tunable Length : The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the POI and the E3 ligase to achieve optimal ternary complex formation and subsequent protein degradation.[2]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive ternary complex. The following tables summarize the quantitative data on the degradation efficiency (DC50 and Dmax) of PROTACs with varying PEG linker lengths for different protein targets.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, P_e_ x 10⁻⁶ cm/s) |
| PROTAC-PEG2 | JQ1-PEG2-VHL | 25 | ~80 | 1.5 |
| PROTAC-PEG4 | JQ1-PEG4-VHL | 8 | >95 | 2.1 |
| PROTAC-PEG6 | JQ1-PEG6-VHL | 15 | ~90 | 1.8 |
| PROTAC-PEG8 | JQ1-PEG8-VHL | 30 | ~85 | 1.2 |
Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths [1]
| PROTAC Identifier | Target Protein | E3 Ligase | PEG Linker Length (n) | DC50 (nM) | Dmax (%) |
| RC-1 | BTK | CRBN | 2 | 10 | 85 |
| RC-2 | BTK | CRBN | 3 | 5 | 95 |
| RC-3 | BTK | CRBN | 4 | 8 | 90 |
| RC-4 | BTK | CRBN | 5 | 12 | 80 |
Table 3: Comparative Degradation Efficacy of CDK9-Targeting PROTACs with Varying Methylene and PEG Linkers [4]
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) |
| CDK9 | CRBN | 5 methylene groups | 1.5 |
| CDK9 | CRBN | 6 methylene groups | 2.0 |
| CDK9 | CRBN | 7 methylene groups | 3.5 |
| CDK9 | CRBN | PEG2 | 2.5 |
| CDK9 | CRBN | PEG3 | 1.8 |
| CDK9 | CRBN | PEG4 | 3.0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of PROTACs with PEG linkers. Both solid-phase and solution-phase approaches are described.
Solid-Phase Synthesis of PROTACs with PEG Linkers
Solid-phase synthesis offers a streamlined approach for generating PROTAC libraries, simplifying purification by allowing the use of excess reagents.
Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand, connected by a PEG linker.
Materials:
-
Aminomethyl polystyrene resin
-
Fmoc-pomalidomide-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Piperidine
-
Boc-NH-PEGn-COOH (n = number of PEG units)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
JQ1-acid
-
Preparative HPLC system with a C18 column
-
LC-MS and NMR instruments
Procedure:
-
Immobilization of E3 Ligase Ligand:
-
Swell the aminomethyl polystyrene resin in DCM for 30 minutes.
-
In a separate vessel, dissolve Fmoc-pomalidomide-acid (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in anhydrous DMF.
-
Add the activated pomalidomide solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
PEG Linker Coupling:
-
Dissolve Boc-NH-PEGn-COOH (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in anhydrous DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin as described in step 1.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
-
POI Ligand Coupling:
-
Activate JQ1-acid (2 eq) with HATU (1.95 eq) and DIPEA (4 eq) in anhydrous DMF.
-
Add the activated JQ1 solution to the resin and shake overnight at room temperature.
-
Wash the resin as described in step 1.
-
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
-
Purification and Characterization:
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC using LC-MS to confirm the mass and NMR to confirm the structure.
-
Solution-Phase Synthesis of PROTACs with PEG Linkers
Solution-phase synthesis is a classical approach that is also widely used for PROTAC synthesis.
Protocol 2: Sequential Amide Coupling in Solution
This protocol describes the synthesis of a PROTAC via a two-step amide coupling procedure.
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Homobifunctional PEG linker with two carboxylic acid groups (e.g., HOOC-PEGn-COOH)
-
Amine-functionalized POI ligand
-
HATU, DIPEA, anhydrous DMF
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
-
First Amide Coupling:
-
Dissolve the HOOC-PEGn-COOH linker (1 eq) in anhydrous DMF.
-
Add HATU (1.05 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the intermediate (E3 ligand-PEG-acid) by flash column chromatography.
-
-
Second Amide Coupling:
-
Dissolve the purified E3 ligand-PEG-acid intermediate (1 eq) in anhydrous DMF.
-
Add HATU (1.05 eq) and DIPEA (2 eq) and stir for 15 minutes.
-
Add the amine-functionalized POI ligand (1.1 eq).
-
Stir at room temperature overnight and monitor by LC-MS.
-
Work-up and purify the final PROTAC as described in the first step.
-
Purification by Preparative HPLC
Preparative reversed-phase HPLC (RP-HPLC) is the most common method for the final purification of PROTACs.
Protocol 3: General Preparative HPLC Method
System and Column:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reversed-phase column.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of mobile phases A and B). Filter the sample through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B).
-
Injection and Elution: Inject the sample and elute with a shallow gradient of mobile phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak detected by UV absorbance (typically at 254 nm or 280 nm).
-
Analysis and Processing: Analyze the collected fractions by analytical LC-MS to confirm purity and identity. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.
Conclusion
The synthesis of PROTACs with PEG linkers is a versatile and effective strategy for developing novel protein degraders. The choice of linker length is a critical parameter that must be empirically optimized for each target. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate potent and selective PROTACs for therapeutic applications.
References
Application Notes: Tos-PEG3-C2-methyl ester in Cancer Research
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker instrumental in the advancement of targeted cancer therapies, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a novel class of therapeutic agents that exploit the body's natural protein disposal system to eliminate cancer-causing proteins.[3][4] This linker, featuring a three-unit polyethylene glycol (PEG) chain, a reactive tosyl group, and a modifiable methyl ester, serves as a crucial component in the construction of these targeted protein degraders.[1][5]
The core structure of this compound is designed for sequential conjugation. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution for the attachment of a ligand that binds to the target oncoprotein.[3][6] The PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule.[3][5] The terminal methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for coupling to a ligand that recruits an E3 ubiquitin ligase.[3][7]
Principle of Application in Cancer Research
In cancer research, this compound is a foundational building block for creating PROTACs designed to selectively degrade oncoproteins that are otherwise difficult to target with conventional inhibitors.[1][8] The resulting PROTAC acts as a bridge, bringing the target protein into proximity with an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][4] This targeted degradation approach offers several advantages, including the potential to overcome drug resistance and target proteins lacking active sites for small molecule inhibition.
Quantitative Data
As of the latest scientific literature, specific quantitative biological data for a named PROTAC synthesized using this compound is not yet publicly available.[1][3] The following table provides hypothetical, yet representative, data for a theoretical PROTAC, "OncoDegrader-1," to illustrate the key performance metrics used to evaluate such molecules in cancer cell lines. This data is for demonstrative purposes only.
| Parameter | Cell Line | Target Protein | Value (nM) |
| DC₅₀ (Degradation) | Breast Cancer (MCF-7) | Estrogen Receptor α | 45 |
| IC₅₀ (Proliferation) | Breast Cancer (MCF-7) | - | 90 |
| DC₅₀ (Degradation) | Prostate Cancer (VCaP) | Androgen Receptor | 65 |
| IC₅₀ (Proliferation) | Prostate Cancer (VCaP) | - | 130 |
| DC₅₀ (Degradation) | Leukemia (MV4-11) | BRD4 | 25 |
| IC₅₀ (Proliferation) | Leukemia (MV4-11) | - | 55 |
DC₅₀ : Half-maximal degradation concentration.[1][3] IC₅₀ : Half-maximal inhibitory concentration.[1]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC utilizing this compound.
Protocol 1: General Synthesis of a PROTAC
This protocol outlines a two-step synthetic route involving the initial conjugation of a target protein ligand to the linker, followed by hydrolysis and coupling to an E3 ligase ligand.
Step 1: Conjugation of Target Protein Ligand to this compound
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the target protein ligand (containing a nucleophilic group such as a phenol or amine; 1.0 eq) in anhydrous Dimethylformamide (DMF).[1]
-
Base Addition : Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the solution.[1][3]
-
Linker Addition : Add this compound (1.1 eq) to the reaction mixture.[1]
-
Reaction Conditions : Stir the mixture at room temperature or elevate to 50-80 °C overnight.[3]
-
Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification : Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.[1]
Step 2: Hydrolysis of the Methyl Ester
-
Dissolution : Dissolve the purified ligand-linker conjugate (1.0 eq) from Step 1 in a mixture of Tetrahydrofuran (THF) and water.[1]
-
Hydrolysis : Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.[1][9]
-
Monitoring : Monitor the hydrolysis by LC-MS until all starting material is consumed.[1]
-
Acidification and Extraction : Acidify the reaction mixture to a pH of ~3-4 with 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid derivative.[1][9]
Step 3: Amide Coupling to E3 Ligase Ligand
-
Activation : In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative (1.0 eq) from Step 2 in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.[1][3]
-
Coupling : Add the amine-containing E3 ligase ligand (e.g., a pomalidomide analog; 1.1 eq) to the reaction mixture.[1]
-
Reaction : Stir the reaction at room temperature overnight.[3]
-
Monitoring : Monitor the formation of the final PROTAC product by LC-MS.[1]
-
Purification : Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target oncoprotein in cancer cells following treatment with the synthesized PROTAC.[1]
-
Cell Culture and Treatment : Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 18-24 hours.[1]
-
Cell Lysis : After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
-
SDS-PAGE and Western Blotting : Normalize protein concentrations and separate the proteins by SDS-PAGE, then transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, along with a primary antibody for a loading control (e.g., GAPDH or β-actin).[3]
-
Detection and Analysis : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein band intensity to the loading control.[1]
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Tos-PEG3-C2-methyl ester in E3 Ligase Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[1][2] This linker, featuring a three-unit polyethylene glycol (PEG) chain, a reactive tosyl (Tos) group, and a modifiable methyl ester, serves as a crucial component in constructing these bifunctional molecules.[1][3]
PROTACs themselves consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4] The linker is not merely a spacer but plays a critical role in determining a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][5] this compound provides a flexible and hydrophilic linker that can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitination and subsequent protein degradation.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ubiquitin ligases, along with methodologies for characterizing their binding properties.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₈S |
| Molecular Weight | 390.45 g/mol |
| CAS Number | 1239588-09-0 |
| Appearance | Colorless to light yellow liquid/solid |
| Solubility | Soluble in DMSO, Ethanol, and Water |
| Storage | Recommended at -20°C for long-term stability |
PROTAC-Mediated Protein Degradation Pathway
The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This process involves the formation of a ternary complex, ubiquitination of the target, and subsequent recognition and degradation by the proteasome.
References
Application of Tos-PEG3-C2-methyl ester in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker instrumental in the advancement of targeted protein degradation, a revolutionary therapeutic strategy in drug discovery.[1][2] This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4][5]
PROTACs are modular molecules comprising a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3] The linker, for which this compound is a versatile building block, plays a critical role in the efficacy of the PROTAC by influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1]
The structure of this compound is uniquely suited for PROTAC synthesis. It features a three-unit polyethylene glycol (PEG) chain that enhances solubility and provides flexibility, a tosyl group that acts as an excellent leaving group for nucleophilic substitution, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent conjugation.[3][6] This technical guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1239588-09-0 | [1][2][7] |
| Molecular Formula | C17H26O8S | [1][2][7] |
| Molecular Weight | 390.45 g/mol | [1][2][7] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [1] |
| Storage | Recommended storage at -20°C for long-term stability | [8] |
Principle of Application in PROTACs
In the context of drug discovery, particularly in cancer research, this compound serves as a foundational component for constructing PROTACs aimed at degrading oncoproteins.[3] The synthesis involves a multi-step process where the linker connects a "warhead" (a ligand binding to the protein of interest) to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL).[3] The resulting PROTAC molecule functions as a bridge, bringing the target protein into close proximity with the E3 ligase.[3] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][9] This process is catalytic, as the PROTAC is released after ubiquitination to engage another target protein molecule.[5]
The signaling pathway initiated by a functional PROTAC is depicted below.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a sequential process. The following are generalized protocols that can be adapted for specific target and E3 ligase ligands.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This initial step involves the reaction of this compound with an amine-functionalized ligand, which can be either the POI binder or the E3 ligase recruiter.[1]
Materials:
-
Amine-functionalized ligand (Ligand-NH2)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.[1]
-
Add DIPEA (2.0-3.0 eq) or K₂CO₃ (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.[1][3]
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.[1]
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) overnight.[1][3]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).[1][3]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[1]
Materials:
-
Ligand-NH-PEG3-C2-methyl ester
-
Tetrahydrofuran (THF) or Methanol
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Acidic solution for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.[1]
-
Add the LiOH or NaOH solution to the mixture.[1]
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.[1]
-
Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.[1]
-
Extract the product with a suitable organic solvent.[1]
-
Dry the organic layer and concentrate to yield the carboxylic acid intermediate (Ligand-NH-PEG3-C2-COOH).[1]
Protocol 3: Amide Coupling to Form the Final PROTAC
This final step connects the two halves of the PROTAC via a stable amide bond.[3]
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-containing E3 ligase ligand (or POI ligand)
-
Anhydrous DMF
-
Peptide coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.[3]
-
Add the peptide coupling agent (1.2 eq) and the base (3.0 eq).[3]
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.[3]
-
Stir the reaction at room temperature overnight.[3]
-
Monitor the formation of the final PROTAC product by LC-MS.[3]
-
Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).[3]
The general workflow for synthesizing a PROTAC using this compound is illustrated in the following diagram.
General workflow for PROTAC synthesis.
Quantitative Data
Table 1: Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-X") Synthesized with a PEG3 Linker [3]
| Parameter | Cell Line | Target Protein | Value |
| DC₅₀ (Degradation) | MCF-7 (Breast Cancer) | Estrogen Receptor α | 50 nM |
| IC₅₀ (Proliferation) | MCF-7 (Breast Cancer) | - | 100 nM |
| DC₅₀ (Degradation) | VCaP (Prostate Cancer) | Androgen Receptor | 75 nM |
| IC₅₀ (Proliferation) | VCaP (Prostate Cancer) | - | 150 nM |
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs.[1] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis in the development of novel protein degraders.[1] The provided protocols offer a foundational methodology for researchers to synthesize and evaluate PROTACs for a wide range of therapeutic targets.
References
Application Notes and Protocols for the Conjugation of Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of Tos-PEG3-C2-methyl ester, a heterobifunctional linker widely used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This linker contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.[1][6] The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][4]
Core Mechanism of Action
The primary conjugation mechanism of this compound involves a nucleophilic substitution reaction (S_N2 mechanism).[2][3] A nucleophile, such as the primary amine of a lysine residue or the thiol group of a cysteine residue on a protein, attacks the electrophilic carbon atom attached to the tosyl group.[2] This results in the displacement of the stable tosylate anion and the formation of a stable covalent bond.[2]
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the key transformations of this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Table 1: Nucleophilic Substitution of the Tosyl Group
| Reaction Type | Nucleophile | Solvent(s) | Base(s) | Temperature (°C) | Typical Reaction Time (hours) | Molar Ratio (Nucleophile:PEG) | Molar Ratio (Base:PEG) |
| Amine Coupling | Primary/Secondary Amine | DMF, DMSO, Acetonitrile | K₂CO₃, DIPEA, Et₃N | Room Temperature to 60 | 12 - 24 | 1:1 to 1:1.2 | 1.5:1 to 3:1 |
| Thiol Coupling | Thiol (e.g., Cysteine) | DMF, DMSO, Aqueous Buffer (pH 7-8) | K₂CO₃, DIPEA, Et₃N | Room Temperature | 2 - 12 | 1:1 to 1:1.2 | 1.5:1 to 2:1 |
Data compiled from multiple sources.[1][3]
Table 2: Hydrolysis of the Methyl Ester
| Reagent | Solvent(s) | Temperature (°C) | Typical Reaction Time (hours) |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | THF/Water, Methanol/Water | 0 to Room Temperature | 2 - 12 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Protocol 1: Conjugation to an Amine-Containing Molecule
This protocol details the reaction of the tosyl group with a primary or secondary amine.
Materials:
-
Amine-containing molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[1]
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1]
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]
-
Add the this compound solution dropwise to the amine solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.[1][4]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[1]
Protocol 2: Conjugation to a Thiol-Containing Molecule
This protocol details the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.[1]
Materials:
-
Thiol-containing molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[1]
-
Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[1]
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]
-
Add the this compound solution to the thiol solution.[1]
-
Stir the reaction at room temperature for 2-12 hours.[1]
-
Monitor the reaction progress by LC-MS or TLC.[1]
-
Once the reaction is complete, add water to quench the reaction.[1]
-
Extract the product with a suitable organic solvent.[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC.[1]
Protocol 3: Hydrolysis of the Methyl Ester to a Carboxylic Acid
This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.[1]
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[1]
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[4]
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.[1] This product is often used in the next step without further purification.[1]
Protocol 4: Purification of PEGylated Proteins
The purification of PEGylated proteins aims to separate the desired conjugate from unreacted protein, excess PEG reagent, and potential byproducts.[] The choice of method depends on the properties of the protein and the PEG conjugate.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unreacted protein and PEG linker.[8]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated forms.[][9]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of a PEG chain alters the hydrophobicity of the molecule, enabling separation.[][8]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. It can be a useful complementary method to IEX.[]
Visualizations
Caption: Nucleophilic substitution pathway for this compound conjugation.
Caption: General experimental workflow for conjugation.
References
Application Notes and Protocols for Tos-PEG3-C2-methyl ester in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tos-PEG3-C2-methyl ester in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) in cell-based assays. This document outlines the mechanism of action, detailed experimental protocols for PROTAC synthesis and cellular analysis, and data presentation guidelines.
Introduction
This compound is a heterobifunctional linker molecule integral to the development of PROTACs, a revolutionary therapeutic modality designed to induce the degradation of specific target proteins.[1] PROTACs function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][] The linker component is critical, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]
The structure of this compound features a tosyl group, a triethylene glycol (PEG3) spacer, and a methyl ester. The tosyl group is an excellent leaving group for nucleophilic substitution, the PEG spacer enhances solubility and provides spatial separation, and the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation.[]
Mechanism of Action
The primary mechanism for incorporating the this compound linker into a PROTAC is through a nucleophilic substitution reaction. The tosyl group serves as a highly reactive leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles such as amines (-NH2) or thiols (-SH) present on a warhead (POI ligand) or an E3 ligase ligand.[5] This reaction, typically following an SN2 mechanism, results in the formation of a stable covalent bond.[6]
Subsequently, the methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. This carboxylic acid can then be coupled to an amine-containing molecule via standard amide bond formation, completing the synthesis of the heterobifunctional PROTAC molecule.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₈S |
| Molecular Weight | 390.45 g/mol |
| CAS Number | 1239588-09-0 |
PROTAC Signaling Pathway
PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates the signaling pathway initiated by a functional PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this linker is depicted below.
Protocol 1: Coupling of an Amine-Functionalized Ligand to this compound
This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).[8]
Materials:
-
Amine-functionalized ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[8]
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.[8]
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).[8]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[7]
Materials:
-
Ligand-PEG3-C2-methyl ester conjugate (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Ligand-PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[7]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.
Protocol 3: Western Blot for Target Protein Degradation
This cell-based assay is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1][]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Synthesized PROTAC
-
Vehicle control (e.g., 0.1% DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 18-24 hours).[1]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of RIPA buffer. Incubate on ice for 30 minutes.[1][]
-
Protein Quantification: Scrape and collect the cell lysates. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C. Also, incubate with a primary antibody for a loading control.[]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Workflow for PROTAC Evaluation in Cell-Based Assays
Data Presentation
Key Performance Metrics:
-
DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.[]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[]
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits a biological function (e.g., cell viability) by 50%.
Table 1: Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-Y") Synthesized with a PEG3 Linker
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) |
| MCF-7 | Protein X | 15 | >90 | 25 |
| HeLa | Protein X | 22 | >85 | 40 |
| A549 | Protein X | 50 | >80 | 75 |
Conclusion
This compound is a versatile and effective bifunctional linker for the synthesis of PROTACs. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational starting point for linker design.[4] The protocols provided herein offer a framework for the synthesis and subsequent evaluation of novel protein degraders in relevant cell-based assays. A systematic approach to synthesis and testing is crucial for the development of potent and selective PROTACs for therapeutic applications.
References
Methodology for Assessing PROTAC Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[3]
The in vitro assessment of PROTAC efficacy is a critical step in the drug discovery process, requiring a multi-faceted approach to characterize the binding, ubiquitination, degradation, and downstream cellular effects of these molecules. This document provides detailed application notes and protocols for the key in vitro assays used to evaluate PROTAC performance.
Key Parameters for Assessing PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value signifies greater efficacy.[1][2]
Experimental Workflow for PROTAC Characterization
A systematic in vitro evaluation of a novel PROTAC typically follows a tiered approach, moving from initial target engagement to cellular consequences.
Data Presentation: Summary of Quantitative Data
Quantitative data from various assays should be compiled into structured tables to facilitate the comparison of different PROTAC molecules.
Table 1: Comparison of In Vitro Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 (nM) | Dmax (%) | Assay Method |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 to <5 | >90 | Western Blot |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 to 23 | Complete at 100 nM | Western Blot |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 to 1 | >90 | Western Blot |
Note: Data is compiled from various sources and experimental conditions may differ.[5]
Table 2: Comparison of In Vitro Cytotoxicity of PROTACs
| PROTAC | Target Protein | Cell Line | IC50 (µM) | Assay Method |
| MDM2 Degrader-2 | MDM2 | p53 wild-type cancer cells | ~1.5 | CellTiter-Glo® |
| B1-10J | ERK1/2 | HCT116 | 2.2 | MTT Assay |
Note: IC50 values represent the concentration of a PROTAC that inhibits cell viability by 50%.[6][7]
Experimental Protocols
Protocol 1: Target Protein Degradation Assessment by Western Blot
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[3][8]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the intensity of the target protein band to the intensity of its corresponding loading control band.
-
Calculate the percentage of remaining protein at each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[2]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay monitors the PROTAC-mediated ubiquitination of the target protein.[11]
Materials:
-
Recombinant target protein
-
Recombinant E1, E2, and E3 ligase (e.g., VHL, Cereblon)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
Anti-target protein antibody
-
Anti-ubiquitin antibody (or tagged ubiquitin)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3 ligase, ubiquitin, and the target protein.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight polyubiquitinated species.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[3][6]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a suitable density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC in complete culture medium.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate-reading luminometer.[6]
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[6]
-
Signaling Pathways and Visualization
Understanding the downstream consequences of target protein degradation is crucial. This often involves examining the modulation of specific signaling pathways.
PROTAC-Mediated Degradation of MDM2 and Activation of p53
PROTACs targeting MDM2, the primary E3 ubiquitin ligase for the p53 tumor suppressor, lead to MDM2 degradation. This stabilizes p53, allowing it to accumulate and activate downstream pathways leading to cell cycle arrest and apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein degradation analysis by western blot [bio-protocol.org]
- 9. 2bscientific.com [2bscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Tos-PEG3-C2-methyl ester in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker integral to the advancement of novel therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are a revolutionary class of drugs that utilize the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[2][3][5] The unique structure of this compound, which features a tosyl group, a three-unit polyethylene glycol (PEG3) spacer, and a methyl ester, provides a versatile platform for conjugating different molecules.[2][6]
The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment to a ligand that binds to the protein of interest (POI).[1][2] The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting therapeutic agent.[7] The terminal methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for coupling to a second ligand, such as one that recruits an E3 ubiquitin ligase.[1][8] These application notes provide a comprehensive overview of the utility of this compound in therapeutic development, complete with detailed protocols and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₈S |
| Molecular Weight | 390.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage | Recommended at -20°C for long-term stability |
Applications in Therapeutic Development
The primary application of this compound is in the construction of PROTACs for targeted protein degradation.[3][4][5] By linking a POI-binding ligand to an E3 ligase-recruiting ligand, the resulting PROTAC molecule forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7] This approach has significant potential in various therapeutic areas, including oncology, by targeting oncoproteins for degradation.[4]
Data Presentation: Illustrative Biological Activity of a PROTAC with a PEG3 Linker
While specific quantitative data for a named PROTAC synthesized using the exact this compound linker is not widely available in peer-reviewed literature, the following table presents hypothetical but representative data for a PROTAC ("Degrader-X") to illustrate how such data would be structured. This data is for demonstrative purposes only.[4]
| Parameter | Cell Line | Target Protein | Value |
| DC₅₀ | Cancer Cell Line (e.g., MCF-7) | Target Oncoprotein | 50 nM |
| Dₘₐₓ | Cancer Cell Line (e.g., MCF-7) | Target Oncoprotein | >90% |
| IC₅₀ (Proliferation) | Cancer Cell Line (e.g., MCF-7) | - | 100 nM |
| Binding Affinity (to Target) | Biochemical Assay | Target Oncoprotein | 25 nM |
| Binding Affinity (to E3 Ligase) | Biochemical Assay | E3 Ligase (e.g., Cereblon) | 150 nM |
Note: DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved. IC₅₀: The half-maximal inhibitory concentration in a cell proliferation assay.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing this compound. These protocols may require optimization for specific ligands and target proteins.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis involving the initial nucleophilic substitution of the tosyl group, followed by hydrolysis of the methyl ester and subsequent amide coupling.[2][8]
Step 1: Coupling of the Target Protein Ligand to the Linker
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target protein ligand (containing a nucleophilic group such as an amine or phenol, 1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).
-
Addition of Base: Add a suitable non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature.[2]
-
Linker Addition: Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.[2]
-
Reaction Conditions: Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.[2]
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ligand-linker conjugate.[2][8]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Step 2: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve the purified ligand-linker conjugate (1.0 eq) from Step 1 in a mixture of Tetrahydrofuran (THF) and water.[8]
-
Hydrolysis: Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 2-4 hours.[8]
-
Monitoring: Monitor the hydrolysis by LC-MS until the starting material is consumed.[8]
-
Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid derivative.[8]
Step 3: Amide Coupling to the E3 Ligase Ligand
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative from Step 2 (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.[8]
-
Reaction Conditions: Stir the reaction at room temperature overnight.[8]
-
Monitoring: Monitor the formation of the final PROTAC by LC-MS.[8]
-
Purification: Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).[8]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
References
Practical Guide to Solid-Phase Synthesis of PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase results in the ubiquitination of the POI, marking it for degradation by the proteasome.[2] Solid-phase synthesis (SPS) has emerged as a highly efficient and streamlined method for the preparation of PROTACs, facilitating the rapid generation of libraries for structure-activity relationship (SAR) studies.[3][4] This guide provides detailed protocols and application notes for the solid-phase synthesis of PROTACs.
Advantages of Solid-Phase Synthesis for PROTACs
Solid-phase synthesis offers several key advantages over traditional solution-phase synthesis for the production of PROTACs:
-
Simplified Purification: Intermediates are covalently bound to the solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[2]
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, leading to higher yields.[4]
-
Amenability to Automation: The repetitive nature of solid-phase synthesis is well-suited for automated and parallel synthesis, enabling the rapid generation of PROTAC libraries.[4]
-
Versatility: A wide range of solid supports, linkers, and coupling chemistries can be employed to synthesize a diverse array of PROTAC molecules.[5][6]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[2][3]
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC typically involves a series of sequential steps, including resin preparation, ligand and linker coupling, and final cleavage from the solid support.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the solid-phase synthesis of a PROTAC. These may require optimization based on the specific ligands and linker used.
Protocol 1: Resin Preparation and First Ligand Coupling
This protocol details the initial swelling of the resin and the coupling of the first ligand, which can be either the E3 ligase ligand or the POI ligand.
-
Resin Swelling: Swell aminomethylated polystyrene resin or Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.[1][7]
-
Fmoc Deprotection (if using Fmoc-protected resin): To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH).[1]
-
Ligand Coupling Solution: In a separate vial, dissolve the carboxylic acid-functionalized ligand (2-3 equivalents), a coupling reagent such as HATU (2-3 eq.), and a base like DIPEA (4-6 eq.) in DMF.[7][8]
-
Coupling Reaction: Add the ligand coupling solution to the swollen and deprotected resin. Shake the reaction mixture at room temperature for 4 to 16 hours.[1][8]
-
Washing: After the reaction, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).[9]
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
Protocol 2: Linker and Second Ligand Coupling
This protocol outlines the sequential addition of the linker and the second ligand.
-
Deprotection: If the coupled ligand has a protecting group (e.g., Fmoc), deprotect it using 20% piperidine in DMF as described in Protocol 1, Step 2.[8]
-
Linker Coupling: Dissolve the linker building block (e.g., Fmoc-N-amido-dPEG®17-acid, 2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add this solution to the resin and shake at room temperature for 4 hours. Wash the resin as described in Protocol 1, Step 5.[1][7]
-
Second Ligand Coupling: Deprotect the terminal functional group of the linker as described in Protocol 1, Step 2. Dissolve the second carboxylic acid-functionalized ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the resin and shake at room temperature for 16 hours. Wash the resin as described in Protocol 1, Step 5 and dry under vacuum.[7][8]
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the final PROTAC from the solid support and its subsequent purification.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for Fmoc-based synthesis is a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1][8] CAUTION: Perform this step in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake the reaction mixture at room temperature for 2-3 hours.[8][9]
-
PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC from the filtrate by adding it to cold diethyl ether.[2][9]
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether. Dry the crude product under vacuum.[3][8]
-
Purification: Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1][7]
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 PROTAC 1 | BRD4 | Pomalidomide | PEG4 | 50 | >90 |
| BRD4 PROTAC 2 | BRD4 | Pomalidomide | PEG8 | 25 | >95 |
| BRD4 PROTAC 3 | BRD4 | Pomalidomide | PEG12 | 10 | >98 |
| HDAC6 PROTAC A6 | HDAC6 | Vorinostat-like | Not Specified | 3.5 | Not Specified |
| HDAC6 PROTAC B4 | HDAC6 | Selective Inhibitor | Not Specified | 19.4 | Not Specified |
Note: The data presented are representative and can vary depending on the specific experimental conditions and cell lines used.[10]
Troubleshooting Common Issues in Solid-Phase PROTAC Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Incomplete loading of the first ligand. - Inefficient coupling reactions. - Premature cleavage from the resin. - Inefficient final cleavage. | - Confirm loading efficiency with a Kaiser test or LC-MS analysis of a small cleaved sample.[8] - Optimize coupling conditions (reagents, time, temperature).[8] - Ensure protecting groups are orthogonal to cleavage conditions. - Increase cleavage reaction time or perform multiple cleavages.[8] |
| Low Purity | - Incomplete deprotection or coupling. - Formation of side products. - Degradation of the PROTAC during cleavage or workup. | - Monitor reaction completion with a Kaiser test.[8] - Optimize reaction conditions to minimize side reactions. - Use milder cleavage cocktails or assess PROTAC stability. |
| Poor Peak Shape in HPLC | - Presence of multiple chiral centers. - Non-specific binding to the analytical column. | - Optimize HPLC method (mobile phase, temperature, column).[11] - Use columns with advanced surface technology to minimize interactions.[11] |
Conclusion
Solid-phase synthesis is a powerful and efficient methodology for the rapid generation of PROTACs. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and synthesize novel protein degraders. The versatility of solid-phase chemistry allows for the exploration of diverse linkers and ligands, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of PROTACs for therapeutic applications.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Tos-PEG3-C2-methyl ester Conjugation
Welcome to the technical support center for Tos-PEG3-C2-methyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful use of this versatile heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule featuring a tosyl group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester.[1][2][3] Its primary application is in the field of bioconjugation, most notably in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for covalent attachment to a ligand for a protein of interest (POI), while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to an E3 ligase ligand.[2][3]
Q2: What are the key reactive sites on this linker and what functional groups can it be conjugated to?
A2: The two key reactive moieties are the tosyl (tosylate) group and the methyl ester. The tosyl group is highly reactive towards nucleophiles, making it ideal for conjugation to primary or secondary amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues).[5] The methyl ester is stable under the conditions for tosyl group displacement but can be readily hydrolyzed to a carboxylic acid under basic conditions, which can then be coupled to an amine-containing molecule.[5][6]
Q3: My conjugation reaction yield is low. What are the common causes and how can I improve it?
A3: Low yields in this compound conjugations can stem from several factors. A systematic approach to troubleshooting is recommended.[7]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical. Ensure you are using a non-nucleophilic base like DIPEA or K2CO3 in a polar aprotic solvent such as DMF or DMSO.[5][6] Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but should be monitored to avoid side reactions.[6]
-
Starting Material Integrity: Verify the purity of your starting materials, including the linker, as impurities can lead to unwanted side reactions.[7]
-
Steric Hindrance: The bulky nature of the molecules being conjugated can hinder the reaction. Using a linker with a longer PEG chain may help alleviate this.[8]
-
Weak Nucleophile: If your amine or thiol is a weak nucleophile, consider using a stronger base to enhance its reactivity.[9]
Q4: I am observing multiple spots on my TLC or several peaks in my LC-MS analysis. What could these be?
A4: The presence of multiple products indicates potential side reactions. Common side products include:
-
Hydrolysis of the methyl ester: This can occur if the reaction is run under strongly basic conditions or for a prolonged time at elevated temperatures. Using a milder base like DIPEA can help minimize this.[7]
-
Di-PEGylation: If your molecule has multiple nucleophilic sites, you may see the addition of more than one PEG linker. Using a molar excess of your target molecule relative to the linker can favor mono-conjugation.
-
Disulfide bond formation: If you are working with a thiol-containing molecule, oxidation can lead to the formation of a disulfide-linked dimer. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent this.[10]
Q5: What are the best practices for purifying my final conjugated product?
A5: Purification of PEGylated molecules can be challenging due to their amphiphilic nature.[10]
-
Normal-phase chromatography on silica gel is often ineffective for these polar molecules, leading to poor separation and low recovery.[10]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying PEGylated PROTACs. A C18 or C8 column with a water/acetonitrile gradient containing an additive like 0.1% trifluoroacetic acid (TFA) is commonly used.[11][12]
-
Size-exclusion chromatography (SEC) can be useful for removing unreacted small molecules but may not effectively separate species with different degrees of PEGylation.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound conjugation experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive linker due to hydrolysis. | Use a fresh batch of the linker and ensure all solvents are anhydrous. |
| Weak nucleophile (amine or thiol). | Use a stronger, non-nucleophilic base (e.g., DBU for less reactive nucleophiles) or increase the reaction temperature.[9] | |
| Inappropriate solvent. | Use a polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile.[9] | |
| Multiple Products Observed by LC-MS/TLC | Hydrolysis of the methyl ester. | Use a milder, non-nucleophilic base (e.g., DIPEA) and avoid prolonged high temperatures.[7] |
| Di-PEGylation of the target molecule. | Use a molar excess of the nucleophile-containing molecule relative to the linker. | |
| Oxidation of thiol to a disulfide dimer. | Perform the reaction under an inert atmosphere (argon or nitrogen) and degas solvents.[10] | |
| Poor Recovery After Purification | Product loss during aqueous work-up. | Minimize aqueous washes or use saturated brine to reduce partitioning into the aqueous phase.[11] |
| Adhesion of the product to labware. | Use low-adhesion microcentrifuge tubes and pipette tips.[11] | |
| Ineffective chromatographic separation. | Switch from normal-phase to reversed-phase HPLC for purification.[11][12] |
Experimental Protocols
Protocol 1: Conjugation of an Amine to this compound
This protocol describes the nucleophilic substitution of the tosyl group with a primary or secondary amine.
Materials:
-
Amine-containing molecule of interest
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) or K2CO3 (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-60 °C.[6]
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC.[11]
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
PEGylated conjugate from Protocol 1
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEGylated conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product, which can often be used in the next step without further purification.[5]
Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[4] This process involves a cascade of enzymatic reactions.[13]
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that requires careful execution and monitoring.
Caption: A typical experimental workflow for the synthesis of a PROTAC.
References
- 1. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Solubility with Tos-PEG3-C2-methyl ester
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for utilizing Tos-PEG3-C2-methyl ester to improve the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have poor solubility even after incorporating a hydrophilic PEG linker like this compound?
A1: While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by multiple factors.[1] PROTACs are often large, complex molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1] The high lipophilicity of the target protein binder (warhead) and the E3 ligase ligand can counteract the solubilizing effect of the PEG linker.[1] Furthermore, the solid-state properties, such as the crystalline nature of the PROTAC, can hinder its dissolution.[1]
Q2: I observe precipitation when diluting my DMSO stock of a PEGylated PROTAC into an aqueous buffer. What is the first troubleshooting step?
A2: This is a common sign that the final concentration exceeds the kinetic solubility limit of your PROTAC in the aqueous buffer.[1] The initial and most critical step is to optimize your dilution technique. Instead of adding the buffer to your DMSO stock, add the PROTAC stock solution to the aqueous buffer slowly, preferably dropwise, while vortexing or stirring vigorously.[2] This method helps to avoid localized high concentrations that can trigger immediate precipitation.[2]
Q3: How does the length of the PEG linker, such as the PEG3 in this compound, impact PROTAC properties beyond solubility?
A3: The linker length is a critical parameter that must be optimized for each PROTAC system.[3] While a PEG linker enhances solubility, its length and flexibility also influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an entropic penalty and unproductive binding, potentially causing a "hook effect" at high concentrations.[3][5] Furthermore, linker properties can affect cell permeability; sometimes shorter, more rigid linkers, or flexible linkers that can adopt a folded conformation, show improved cell entry.[5]
Q4: My PEGylated PROTAC is soluble but shows low activity in cell-based assays. What could be the issue?
A4: Poor cellular permeability can be a major hurdle, even for soluble PROTACs.[2] The same characteristics that contribute to low solubility (e.g., high molecular weight, large polar surface area) can also hinder the molecule's ability to cross the cell membrane.[2] It is also possible that the linker, while improving solubility, does not hold the warhead and E3 ligase ligand at an optimal distance or orientation for efficient ternary complex formation in the cellular environment.
Q5: Are there alternative strategies if the this compound linker does not sufficiently improve solubility?
A5: Yes. If a simple PEG3 linker is insufficient, you can synthesize analogs with longer PEG chains (e.g., PEG4, PEG6) to further increase hydrophilicity.[2] Another effective strategy is to incorporate ionizable groups into the linker, such as a basic nitrogen (e.g., piperazine), which can be protonated at physiological pH and significantly boost aqueous solubility.[6] Additionally, formulation strategies, such as creating amorphous solid dispersions (ASDs), can be employed to improve the dissolution of the final compound.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. PROTAC precipitates from solution upon dilution from DMSO stock into aqueous buffer (e.g., PBS). | The final concentration exceeds the kinetic solubility limit of the compound in the experimental buffer.[1] | Immediate Fixes: • Lower the final PROTAC concentration to stay below its solubility limit. • Optimize the dilution method: add the DMSO stock dropwise to the vigorously stirring buffer.[2] • Increase the final DMSO concentration slightly (e.g., to 1-2%), but be mindful of potential assay artifacts.Long-Term Fixes: • Perform a kinetic solubility assay to determine the precise solubility limit in your buffer.[2] • Synthesize analogs with longer PEG chains or incorporate ionizable groups into the linker to improve intrinsic solubility.[2] |
| 2. Low or inconsistent results in cell-based assays despite apparent solubility. | • Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[2] • PROTAC Instability: The compound is degrading in the cell culture medium over the course of the experiment. • Suboptimal Ternary Complex Formation: The linker length/geometry is not ideal for the specific target and E3 ligase pair. | • Assess Permeability: Perform a cell permeability assay (e.g., PAMPA or Caco-2). Consider synthesizing analogs with hybrid alkyl-PEG linkers to balance solubility and lipophilicity for better permeability.[5] • Assess Stability: Use LC-MS to monitor the concentration of the parent PROTAC in your cell culture medium over time.[1] • Optimize Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for degradation activity.[5] |
| 3. A pronounced "hook effect" is observed at lower-than-expected concentrations. | The linker is too long or flexible, favoring the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex at higher concentrations.[5] | • Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response curve and identify the optimal concentration range.[5] • Synthesize analogs with shorter or more rigid linkers. Rigid linkers (e.g., containing piperazine or triazole moieties) can pre-organize the molecule into a conformation more favorable for ternary complex formation, which can mitigate the hook effect.[8] |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Physicochemical Properties. [9]
| PROTAC | Linker Composition | Aqueous Solubility (log S, mol/L) | Lipophilicity (BRlogD) |
| dBET57 | Shorter PEG-based | -4.52 | 3.49 |
| ZXH-3-26 | Longer PEG-based | -5.53 | 4.25 |
| Note: This data is from a comparative study of two distinct PROTACs and is intended to illustrate the principle of linker effects. A lower log S value indicates lower solubility, and a higher BRlogD value indicates higher lipophilicity.[9] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general three-step synthesis: 1) conjugation of an amine-functionalized warhead to the linker, 2) hydrolysis of the methyl ester, and 3) amide coupling to an amine-functionalized E3 ligase ligand.[4]
Step 1: Conjugation of Warhead to this compound
-
Under an inert nitrogen atmosphere, dissolve the amine-functionalized warhead (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight.
-
Monitor reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, filter to remove salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting Warhead-PEG3-C2-methyl ester intermediate by flash column chromatography.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours.[4]
-
Monitor the hydrolysis by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Warhead-PEG3-C2-carboxylic acid.
Step 3: Amide Coupling to E3 Ligase Ligand
-
Dissolve the carboxylic acid intermediate from Step 2 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.[4]
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol determines the concentration at which a PROTAC begins to precipitate from an aqueous buffer when diluted from a DMSO stock.[5]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the purified PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock with DMSO to create a range of concentrations (e.g., from 10 mM down to ~1 µM).
-
Dilution into Buffer: In a separate clear 96-well plate, add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well.
-
Initiate Precipitation: Add 2 µL of each concentration from the DMSO plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at room temperature for 2 hours, protected from light.
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer, recording the nephelometric turbidity units (NTU).
-
Data Analysis: Plot the NTU values against the PROTAC concentration. The kinetic solubility limit is the concentration at which the NTU signal significantly increases above the baseline, indicating the onset of precipitation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
Tos-PEG3-C2-methyl ester stability issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tos-PEG3-C2-methyl ester in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional linker molecule. It comprises a tosyl (Tos) group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester group.[1] The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution by groups like amines (-NH₂) and thiols (-SH).[1] The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid (-COOH), which can then be used for subsequent conjugation reactions.[1]
Q2: What are the main stability concerns for this compound in aqueous solutions?
A2: The two primary stability concerns in aqueous solutions are:
-
Hydrolysis of the methyl ester: This is particularly prevalent under basic (alkaline) conditions and is also influenced by temperature.[2][3][4]
-
Reaction of the tosyl group: The tosyl group is designed to be a good leaving group for nucleophilic substitution. In aqueous solutions, it can react with nucleophiles present in the buffer or, more slowly, with water itself (hydrolysis), especially at elevated temperatures.
Q3: How does pH affect the stability of the methyl ester group?
A3: The hydrolysis rate of the methyl ester is highly dependent on pH. The rate is slowest in the neutral to slightly acidic range and increases significantly under basic (alkaline) conditions. It is generally accepted that the hydrolysis rate of esters can vary by a factor of 10 for each unit change in pH.[5]
Q4: Is the tosyl group stable in aqueous buffers?
A4: The tosyl group is relatively stable in neutral aqueous solutions at ambient temperature. However, its stability can be compromised by the presence of strong nucleophiles in the buffer (e.g., primary amines like Tris) or by elevated temperatures, which can lead to hydrolysis. Tosylates are designed to be good leaving groups, so their reactivity is a key feature.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for monitoring the degradation of this compound. You can track the disappearance of the parent compound and the appearance of degradation products, such as the hydrolyzed carboxylic acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Premature Hydrolysis of the Methyl Ester
-
Symptoms:
-
Formation of an unintended carboxylic acid byproduct detected by LC-MS.
-
Inconsistent results in subsequent conjugation steps that require the intact methyl ester.
-
Changes in the overall charge of the molecule, which may affect purification.
-
-
Possible Causes:
-
High pH of the aqueous buffer: Buffers with a pH above 7.4 will significantly accelerate the rate of methyl ester hydrolysis.
-
Elevated temperature: Higher temperatures increase the rate of hydrolysis at any given pH.
-
Prolonged incubation times: The longer the molecule is in an aqueous solution, the more hydrolysis can occur, even at neutral pH.
-
Presence of esterase enzymes: If working with biological samples (e.g., plasma, cell lysates), esterases can rapidly hydrolyze the methyl ester.
-
-
Solutions:
-
Buffer Selection: Use buffers in the pH range of 6.0-7.4 for short-term storage and reactions where the methyl ester needs to remain intact. Avoid basic buffers like sodium bicarbonate or borate if ester stability is critical.
-
Temperature Control: Perform reactions and store solutions at 4°C or on ice to minimize the rate of hydrolysis.
-
Minimize Incubation Time: Plan experiments to minimize the time the linker is in an aqueous solution before use.
-
Enzyme Inhibitors: If working with biological matrices, consider the addition of broad-spectrum esterase inhibitors if compatible with your downstream application.
-
Issue 2: Unintended Reaction or Loss of the Tosyl Group
-
Symptoms:
-
Loss of reactivity towards the intended nucleophile (e.g., an amine on a protein).
-
Appearance of a byproduct corresponding to the hydrolyzed tosyl group (a diol).
-
Low yield in your conjugation reaction.
-
-
Possible Causes:
-
Nucleophilic Buffers: The use of buffers containing primary amines (e.g., Tris) or other nucleophiles can lead to the consumption of the tosyl group.
-
Hydrolysis: Prolonged exposure to aqueous media, especially at elevated temperatures, can lead to the hydrolysis of the tosyl group.
-
Incorrect Solvent: Using a protic solvent other than water may lead to solvolysis of the tosyl group.
-
-
Solutions:
-
Use Non-Nucleophilic Buffers: Opt for buffers such as phosphate, HEPES, or MOPS for reactions involving the tosyl group.
-
Control Temperature: Keep the temperature as low as is practical for your reaction to proceed to minimize hydrolysis.
-
Prepare Fresh Solutions: Prepare aqueous solutions of this compound immediately before use to minimize exposure to water.
-
Quantitative Data
Table 1: Estimated Half-life of Methyl Ester Hydrolysis as a Function of pH at 25°C (Data extrapolated from studies on similar small molecule esters)
| pH | Estimated Half-life | Stability Profile |
| 4.0 | Very Long | High stability |
| 6.0 | Long | Good stability for most applications |
| 7.4 | Moderate | Hydrolysis may be significant over long incubations |
| 8.5 | Short | Rapid hydrolysis expected |
| 9.0 | Very Short | Very rapid hydrolysis |
Table 2: Effect of Temperature on the Relative Rate of Methyl Ester Hydrolysis
| Temperature | Relative Rate of Hydrolysis |
| 4°C | 1x (Baseline) |
| 25°C | ~8-10x faster than 4°C |
| 37°C | ~25-30x faster than 4°C |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the rate of hydrolysis of the methyl ester and/or tosyl group in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Thermostatted incubator or water bath
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: In a series of microcentrifuge tubes, add the desired volume of the aqueous buffer and pre-equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: To each tube, add the this compound stock solution to a final concentration of 1 mM. Vortex briefly to mix. This is time point zero (t=0).
-
Time Points: Incubate the tubes at the chosen temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the tubes.
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:10 in a solution of 50:50 ACN:water with 0.1% FA. This will stabilize the sample for analysis.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the peak area of the parent mass of this compound and the expected mass of the hydrolyzed carboxylic acid product.
-
Data Analysis: Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment.
Caption: Degradation pathways in aqueous solution.
References
- 1. UA Cloudflare [ir-api.ua.edu]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates] (Journal Article) | OSTI.GOV [osti.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Overcoming PROTAC Aggregation with PEG Linkers
Welcome to the technical support center for troubleshooting issues related to PROTAC (Proteolysis-Targeting Chimera) aggregation. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to help researchers, scientists, and drug development professionals identify, manage, and prevent PROTAC aggregation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC aggregation?
PROTAC aggregation is the self-association of individual PROTAC molecules into larger, often insoluble complexes.[1] Due to their high molecular weight (typically 700-1200 Da) and often hydrophobic nature, PROTACs can have poor aqueous solubility, leading to the formation of these aggregates.[1] This can range from small, soluble oligomers to large, visible precipitates.[1]
Q2: Why is PROTAC aggregation a significant problem in experiments?
-
Reduced Efficacy: Aggregated PROTACs are generally inactive as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[1]
-
Inconsistent Results: The unpredictable nature of aggregation can lead to poor reproducibility between experiments.[1]
-
Assay Interference: Large aggregates can interfere with assay readouts, especially in light-based methods such as fluorescence or absorbance, by causing light scattering.[1]
Q3: What are the common causes of PROTAC aggregation?
Several factors related to both the PROTAC molecule and the experimental conditions can induce aggregation:
-
Intrinsic Physicochemical Properties: High molecular weight, high lipophilicity (cLogP), and a large number of rotatable bonds contribute to poor solubility.[1]
-
High Concentration: Exceeding the aqueous solubility limit of the PROTAC is a direct cause of aggregation.[1]
-
Solvent Shock: Rapidly diluting a PROTAC stock solution (often in 100% DMSO) into an aqueous buffer can cause it to precipitate.[1]
-
Buffer Composition: The pH, ionic strength, and presence of certain salts can influence PROTAC solubility.[1]
-
Temperature and Incubation Time: Changes in temperature or extended incubation periods can destabilize the PROTAC and promote aggregation.[1]
Q4: How do PEG linkers help overcome aggregation?
Polyethylene glycol (PEG) linkers are commonly incorporated into PROTAC design to improve their physicochemical properties.[2]
-
Enhanced Solubility: PEG linkers are hydrophilic and can increase the water solubility of the PROTAC molecule, which is crucial for bioavailability and formulation.[3][4][5][]
-
Increased Flexibility: The rotational freedom of the bonds in the PEG backbone provides conformational flexibility, which can help the PROTAC adopt an optimal orientation for ternary complex formation.[5][7]
Q5: Does the length of the PEG linker matter?
Yes, the length of the PEG linker is a critical parameter.[8][9]
-
Solubility vs. Permeability: While longer PEG chains generally lead to higher aqueous solubility, they can negatively impact cell permeability.[7][8]
-
Ternary Complex Formation: An optimal linker length is essential for correctly positioning the target protein and the E3 ligase.[2][10][][12] A linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex.[2][7][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My PROTAC solution is cloudy or has visible precipitate.
-
Possible Cause: The PROTAC has exceeded its solubility limit in the current buffer.
-
Troubleshooting Steps:
-
Visual Inspection: First, confirm the presence of a precipitate.
-
Optimize Dilution: When diluting the PROTAC stock (typically in DMSO), add the stock solution to the aqueous buffer dropwise while vortexing to avoid "solvent shock".[9]
-
Adjust Buffer Conditions: Systematically vary the pH and ionic strength of your buffer. Moving the pH away from the PROTAC's isoelectric point (pI) can increase solubility.[1] Screening different salt concentrations (e.g., 50-250 mM NaCl) can also help by shielding electrostatic interactions.[1]
-
Incorporate Solubilizing Excipients: Consider adding low concentrations of non-denaturing detergents (e.g., 0.01-0.1% Tween-20) or other excipients to your buffer.[14]
-
Issue 2: My PROTAC shows low or inconsistent degradation activity.
-
Possible Cause: The PROTAC may be aggregating at the tested concentrations, reducing the effective monomeric concentration available for ternary complex formation.
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: Since optimal linker length is target-dependent, synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, 12 PEG units).[7]
-
Assess Degradation Across a Concentration Range: Test each PROTAC construct over a broad concentration range to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7] This can also help identify a potential "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes.[1][7]
-
Biophysical Characterization: Use techniques like Dynamic Light Scattering (DLS) or Nephelometry to assess the aggregation propensity of your PROTACs under assay conditions.
-
Issue 3: Dynamic Light Scattering (DLS) analysis shows a high Polydispersity Index (PDI) and large aggregates.
-
Possible Cause: The PROTAC is forming aggregates in solution. A PDI > 0.3 or the presence of multiple peaks, especially at sizes >100 nm, indicates significant aggregation.[1]
-
Troubleshooting Steps:
-
Re-evaluate Buffer Conditions: As with visible precipitation, optimize the pH, ionic strength, and consider the use of additives in your buffer.[14]
-
Test Different PROTAC Concentrations: Analyze the aggregation profile at various concentrations to determine the critical aggregation concentration.
-
Consider Linker Modification: If aggregation persists, it may be necessary to synthesize PROTACs with longer PEG linkers to improve solubility.[9]
-
Quantitative Data on PEG Linker Impact
The choice of linker length and composition significantly affects a PROTAC's performance. The following tables summarize quantitative data from studies on PROTACs targeting various proteins.
Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths [9]
| PROTAC Compound | Linker Length | DC50 (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PROTAC-PEG3 | 3 PEG units | 25 | 8.5 | 15 |
| PROTAC-PEG5 | 5 PEG units | 5 | 5.2 | 40 |
| PROTAC-PEG8 | 8 PEG units | 50 | 2.1 | 10 |
Data synthesized from published literature. This table illustrates that for BRD4-targeting PROTACs, a PEG5 linker provided an optimal balance of degradation potency and oral bioavailability.[9]
Table 2: Impact of Linker Composition on BTK-Targeting PROTACs [9]
| PROTAC Compound | Linker Type | Attachment Point | DC50 (nM) |
| BTK-PROTAC-1 | Alkyl | Position X | >1000 |
| BTK-PROTAC-2 | PEG4 | Position X | 150 |
| BTK-PROTAC-3 | PEG4 | Position Y | 25 |
Data synthesized from published literature. This case study demonstrates that both linker composition (PEG vs. alkyl) and the attachment point significantly impact the degradation potency of BTK PROTACs.[9]
Experimental Protocols
Protocol 1: Assessment of PROTAC Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1]
-
Materials:
-
PROTAC stock solution (in 100% DMSO)
-
Final experimental buffer (filtered through a 0.22 µm filter)
-
DLS cuvettes (dust-free)
-
DLS instrument
-
-
Methodology:
-
Sample Preparation: Prepare your PROTAC solution in the final experimental buffer at the desired concentration. To do this, slowly add the DMSO stock to the buffer while vortexing to minimize precipitation.
-
Sample Loading: Carefully transfer 10-50 µL of the solution to a clean DLS cuvette.
-
Instrument Setup: Set the instrument to the temperature of your experiment (e.g., 25°C or 37°C) and allow the sample to equilibrate for at least 5 minutes.[1]
-
Data Acquisition: Perform 10-15 measurements for each sample to ensure reproducibility.[1]
-
-
Data Analysis:
-
The primary outputs are the average particle size (Z-average) and the Polydispersity Index (PDI).[1]
-
A monodisperse, un-aggregated sample will show a single, narrow peak and a PDI value < 0.2.[1] A PDI > 0.3 or the presence of multiple peaks at larger sizes (>100 nm) indicates significant aggregation.[1]
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This method measures the concentration at which a compound begins to precipitate from an aqueous buffer.
-
Materials:
-
PROTAC stock solution (in 100% DMSO)
-
Aqueous buffer (e.g., PBS)
-
Clear microplate or cuvette
-
Nephelometer or plate reader with a light scattering module
-
-
Methodology:
-
Reagent Preparation: Prepare a series of PROTAC dilutions in the final assay buffer. Include a buffer-only blank.
-
Measurement: Transfer samples to the microplate or cuvette.
-
Data Acquisition: Use a nephelometer to measure light scattering at a 90-degree angle. Readings can be taken at a fixed time point (endpoint) or kinetically over time.
-
-
Data Analysis:
-
Subtract the reading of the buffer blank from all samples.
-
Plot the light scattering units against the PROTAC concentration. A sharp, non-linear increase in the signal indicates the onset of aggregation.[1]
-
Protocol 3: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[13][15]
-
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Tos-PEG3-C2-methyl ester
Welcome to the technical support center for Tos-PEG3-C2-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug discovery.[1][2] Its structure includes a tosyl group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester.[2][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to molecules containing amines, thiols, or hydroxyls.[1][2] The PEG spacer enhances solubility and provides flexibility.[4][5] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be used for standard amide bond formation.[1][2] A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][4][5][6][7]
Q2: What is the mechanism of the coupling reaction involving the tosyl group?
The primary reaction is a nucleophilic substitution, typically following an SN2 mechanism.[3][8] A nucleophile, such as the lone pair of electrons on an amine or a deprotonated thiol (thiolate), attacks the carbon atom attached to the tosyl group. This leads to the displacement of the tosylate anion, which is a very good leaving group due to the resonance stabilization of its negative charge, and the formation of a new covalent bond.[3][9]
Q3: What are the most common side reactions to be aware of?
The most significant side reaction is the hydrolysis of the tosyl group.[10] Water present in the reaction mixture can act as a nucleophile, converting the reactive tosylate into an unreactive hydroxyl group. This will render the linker unable to conjugate with your target molecule.[10] Another potential issue is the reaction with unintended nucleophiles. To avoid these side reactions, it is critical to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1][11]
Q4: Can the methyl ester group interfere with the nucleophilic substitution reaction?
Generally, the methyl ester is stable under the conditions used for the nucleophilic substitution of the tosyl group.[8] However, it can be hydrolyzed to a carboxylic acid under strong basic conditions.[8] It is important to use non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize the risk of ester hydrolysis if the ester functionality needs to be preserved for a subsequent step.[8][11]
Q5: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[2] Improperly stored tosyl chloride, a related compound, can hydrolyze over time, so maintaining dry, cool conditions is crucial for the reactivity of the tosyl group.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Tosyl Group: Presence of water in the reaction. 2. Poor Reagent Quality: Degradation of the this compound. 3. Insufficient Basicity/Nucleophilicity: The nucleophile (e.g., amine) is protonated or not sufficiently reactive. 4. Suboptimal Temperature: Reaction is too slow at the current temperature. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DMSO). Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[1][11] 2. Use Fresh Reagent: Use a fresh vial of the linker or verify the purity of the existing stock. 3. Optimize Base: Use a non-nucleophilic base (e.g., DIPEA, TEA, or K₂CO₃) in sufficient excess (typically 1.5-3 equivalents) to deprotonate the nucleophile and neutralize any acid formed.[1][8] 4. Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to 40-60°C, while monitoring the reaction for product formation and potential side products by TLC or LC-MS.[1][8] |
| Multiple Products or Impurities | 1. Reaction with Unintended Nucleophiles: Impurities in the starting material or solvent are reacting. 2. Multi-PEGylation: If the target molecule has multiple nucleophilic sites, more than one PEG linker may attach. 3. Ester Hydrolysis: The methyl ester is being cleaved under the reaction conditions. | 1. Purify Starting Materials: Ensure the purity of your nucleophile-containing molecule and use high-purity, anhydrous solvents. 2. Optimize Stoichiometry: Adjust the molar ratio of the linker to your target molecule. Using a slight excess of the linker (1.1-1.2 equivalents) is common, but this can be reduced to favor mono-substitution.[4] 3. Use Milder Base/Conditions: Avoid strong bases if the ester must remain intact. Use non-nucleophilic bases like DIPEA or TEA.[8] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: Makes separation by column chromatography difficult. 2. Presence of Base Salts: Salts like triethylammonium chloride can co-elute or interfere with purification. 3. Product Degradation during Purification: The tosyl group can be sensitive to purification conditions (e.g., acidic or basic mobile phases).[13] | 1. Optimize Chromatography: Try different solvent systems (gradients) for flash chromatography or use a high-resolution technique like preparative HPLC.[1][13] 2. Perform an Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove amine bases, followed by saturated NaHCO₃ to remove acidic impurities, and finally brine.[14] 3. Control pH: When using techniques like HPLC, carefully select mobile phase additives. For example, using 0.1% TFA is common for reverse-phase HPLC.[13] |
Data Presentation
Table 1: Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Amine Coupling | Thiol Coupling |
| Nucleophile | Primary/Secondary Amine | Thiol (e.g., Cysteine) |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile[1] | Anhydrous DMF, DMSO[1] |
| Base | DIPEA, TEA, K₂CO₃[1] | DIPEA, K₂CO₃[1] |
| Molar Ratio (Linker:Nucleophile) | 1.1 - 1.2 : 1.0[4][8] | 1.1 : 1.0[1] |
| Molar Ratio (Base:Nucleophile) | 1.5 - 3.0 : 1.0[1][8] | 2.0 : 1.0[1] |
| Temperature | Room Temperature to 60°C[1] | Room Temperature[1] |
| Typical Reaction Time | 12 - 24 hours[1] | 2 - 12 hours[1] |
Experimental Protocols
Protocol 1: Coupling of an Amine to the Tosyl Group
This protocol details the reaction of the tosyl group with a primary or secondary amine.
Materials:
-
Amine-containing molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4]
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.[4]
-
Add the this compound solution dropwise to the stirred amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60°C) to increase the rate if necessary.[1]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[1]
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid for subsequent coupling reactions.
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1][5]
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 2-4 hours).[6]
-
Upon completion, cool the mixture to 0°C and acidify to pH 3-4 with 1 M HCl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.[1]
Visualizations
Caption: Structure of this compound.
Caption: General workflow for PROTAC synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying, validating, and mitigating off-target effects of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in PROTACs?
Off-target effects in PROTACs can arise from several factors, leading to the degradation of unintended proteins and potential cellular toxicity.[1][2] The main sources include:
-
Warhead Promiscuity: The ligand designed to bind to the protein of interest (POI) may also have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1]
-
E3 Ligase Ligand Activity: Ligands used to recruit E3 ligases, such as pomalidomide and thalidomide for Cereblon (CRBN), can independently induce the degradation of endogenous proteins, notably zinc finger (ZF) transcription factors.[1][3][4]
-
Ternary Complex-Dependent Off-Targets (Neosubstrates): The formation of the POI-PROTAC-E3 ligase ternary complex can create novel protein-protein interaction surfaces. This may lead to the ubiquitination and subsequent degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[5]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[2][5] This can reduce on-target efficiency and lead to complex and unpredictable off-target pharmacology.[1][5]
Q2: How can I identify potential off-target proteins of my PROTAC?
A multi-pronged approach is essential for the comprehensive identification of off-target effects.[2] The cornerstone of this process is unbiased global proteomics.
Global Proteomics (Mass Spectrometry): This is the most comprehensive method for identifying off-target protein degradation.[2][3] It involves comparing the abundance of thousands of proteins in cells treated with a PROTAC to control-treated cells.[2] It is recommended to use shorter treatment times (e.g., under 6 hours) to distinguish direct degradation targets from downstream, indirect effects.[3][6]
Table 1: Example Quantitative Proteomics Data for a Hypothetical BRD4-Targeting PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -4.2 | <0.001 | On-Target |
| BRD2 | BRD2 | -1.5 | 0.03 | Yes |
| BRD3 | BRD3 | -0.7 | 0.12 | No |
| Kinase Z | KINZ | -2.5 | 0.003 | Yes |
| Protein X | PROX | 2.1 | 0.008 | No (Upregulated) |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[2]
Q3: My proteomics data shows several potential off-targets. How do I validate these findings?
Potential off-targets identified through proteomics must be confirmed using orthogonal methods to ensure the findings are robust.[2]
-
Western Blotting: This is a standard and widely accessible technique to confirm the degradation of specific proteins identified in the proteomics screen.[2][7] It provides information on the molecular weight of the protein and can be made semi-quantitative.[7]
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based method offers high sensitivity and specificity for quantifying a predefined list of proteins, making it an excellent tool for validating hits from a global proteomics experiment.[2]
-
Target Engagement Assays: These assays confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment.[2]
Troubleshooting Guide
Problem 1: High off-target degradation observed in proteomics.
| Potential Cause | Troubleshooting Steps |
| Promiscuous Warhead | 1. Redesign the PROTAC with a more selective warhead for the protein of interest.[1] |
| Off-target activity of the E3 ligase ligand | 1. If using a pomalidomide-based CRBN recruiter, consider modifications to the phthalimide ring (e.g., at the C5 position) to reduce off-target zinc finger protein degradation.[1][4] 2. Test an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) to differentiate between target-dependent and independent off-target effects.[3] |
| Unfavorable Linker Design | 1. Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective molecule.[1] The linker plays a crucial role in the geometry of the ternary complex and can significantly influence selectivity.[2] |
| Suboptimal PROTAC Concentration | 1. Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[5] This will also help identify if the "hook effect" is a contributing factor.[5] |
Problem 2: Discrepancy between proteomics and Western blot data.
| Potential Cause | Troubleshooting Steps |
| Differences in Assay Sensitivity | 1. Acknowledge that mass spectrometry is generally more sensitive than Western blotting.[8] 2. Use targeted proteomics for a more sensitive and quantitative validation of low-abundance proteins. |
| Poor Antibody Quality or Cross-Reactivity | 1. Validate the specificity of your primary antibody using knockout/knockdown cell lines if available.[8] 2. Use quantitative proteomics data to guide the selection of reliable antibodies.[8] |
Problem 3: "Hook effect" observed, complicating data interpretation.
| Potential Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high PROTAC concentrations. [1] | 1. Perform a comprehensive dose-response experiment to clearly define the optimal concentration range for target degradation.[1] 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to identify the "sweet spot" for maximal degradation.[1] |
Problem 4: High cytotoxicity observed in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Confirm if the degradation of your target protein is expected to be toxic to the cells. This may be the desired outcome in cancer therapy, for instance.[5] |
| Off-Target Effects | 1. Review your proteomics data to see if the PROTAC is degrading essential proteins.[5] 2. Use a control compound, such as one that doesn't bind the E3 ligase, to determine if the toxicity is dependent on degradation activity.[5] |
| High PROTAC or Solvent Concentration | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise cytotoxic concentration.[5][8] 2. Use the lowest effective concentration that achieves target degradation.[5] 3. Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells.[5] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using LC-MS/MS.[1][2]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.[1][2]
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect.[1][2]
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).[1][2]
-
Incubate for a predetermined time (e.g., 4-8 hours) to enrich for direct degradation targets.[1][8]
-
-
Cell Lysis and Protein Digestion:
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[2]
-
-
Data Analysis:
Western Blot-Based Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for a Western Blot-based CETSA to validate target engagement.[2]
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle control for a specified time.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[2]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels by Western blotting using an antibody specific to the protein of interest.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[2]
Visualizations
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for high off-target effects.
Caption: Experimental workflow for off-target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tos-PEG3-C2-methyl ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for conjugates synthesized using Tos-PEG3-C2-methyl ester. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect after a conjugation reaction with this compound? A1: The most common impurities include unreacted starting materials (the nucleophilic molecule and excess this compound), the displaced p-toluenesulfonate (tosylate) byproduct, and potential side products arising from hydrolysis of the linker or di-pegylation of the target molecule if it has multiple reactive sites.[1] Monitoring the reaction with techniques like TLC or LC-MS is crucial to identify the extent of impurity formation.[2]
Q2: Which primary purification technique is most suitable for my this compound conjugate? A2: The choice of purification technique depends heavily on the properties of the resulting conjugate.
-
Reverse-Phase HPLC (RP-HPLC) is highly effective for purifying peptides and small molecule conjugates, separating based on hydrophobicity.[3][]
-
Size-Exclusion Chromatography (SEC) is ideal for larger biomolecules like proteins, where there is a significant size difference between the conjugate and unreacted linker.[5][6] It separates molecules based on their hydrodynamic radius.[7]
-
Silica Gel Column Chromatography is a standard method for smaller, organic-soluble conjugates, often used in traditional organic synthesis workflows.[3]
-
Ion-Exchange Chromatography (IEX) can be useful if the PEGylation process alters the net charge of the target molecule, allowing for separation from the unreacted species.[][5]
Q3: Why do my conjugate peaks appear broad during HPLC analysis? A3: Peak broadening in HPLC is a common characteristic of PEGylated molecules.[6] It is often caused by the polydispersity of the PEG chain, meaning there is a distribution of PEG chain lengths in the starting material, which leads to a population of conjugates with slightly different sizes and retention times.[6] Using a shallower elution gradient during HPLC can sometimes improve the peak shape.[6]
Q4: Can I use non-chromatographic methods to remove unreacted this compound? A4: Yes, for conjugates involving larger biomolecules like proteins, membrane-based methods such as dialysis or diafiltration/ultrafiltration can be effective and scalable options.[5][6][8] The key is to select a membrane with a Molecular Weight Cut-Off (MWCO) that is small enough to retain your conjugate but large enough to allow the much smaller, unreacted linker (MW: 390.45 g/mol ) to pass through.[6]
Q5: How can I confirm that the purification was successful? A5: A combination of analytical techniques is recommended for comprehensive characterization.[7][9]
-
LC-MS is used to confirm the molecular weight of the final conjugate.[9]
-
SDS-PAGE (for protein conjugates) will show a clear molecular weight shift compared to the unconjugated protein.[5]
-
NMR (¹H and ¹³C) can be used to confirm the structure of small molecule conjugates.[3]
-
Analytical SEC or RP-HPLC is used to assess the final purity of the conjugate.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Conjugate | 1. Incomplete Reaction: The initial conjugation did not proceed to completion.[1][10] 2. Product Loss During Purification: The conjugate may be irreversibly binding to the chromatography column or the elution conditions are suboptimal.[6][10] 3. Side Reactions: The linker or target molecule may have degraded under the reaction conditions.[1] | 1. Optimize Reaction: Use a slight excess (1.1-1.5 eq) of the linker to drive the reaction. Monitor progress by TLC or LC-MS to determine the optimal reaction time.[1][2] 2. Optimize Purification: If using RP-HPLC, try a different stationary phase (e.g., C4 for larger proteins instead of C18).[6] For column chromatography, screen different solvent systems. 3. Adjust Conditions: If side reactions are suspected, try lowering the reaction temperature.[2] |
| Co-elution of Impurities with Product | 1. Similar Physicochemical Properties: The unreacted starting material or a byproduct has a similar size, charge, or hydrophobicity to the desired conjugate. 2. Insufficient Resolution: The chosen chromatography method (column, mobile phase, gradient) does not provide adequate separation.[6] | 1. Use Orthogonal Methods: Combine two different purification techniques. For example, an initial separation by SEC followed by a polishing step with RP-HPLC. 2. Optimize Chromatography: For HPLC, use a shallower gradient and a longer column. For SEC, ensure the column's fractionation range is appropriate for your conjugate's molecular weight.[6] |
| Conjugate Appears Aggregated or Insoluble | 1. Denaturing Conditions: The use of organic solvents in RP-HPLC or harsh pH conditions can cause protein conjugates to denature and aggregate.[10] 2. High Concentration: The conjugate may be prone to aggregation at high concentrations.[11] 3. Hydrophobic Interactions: The overall hydrophobicity of the conjugate may lead to poor aqueous solubility.[11] | 1. Use Gentler Methods: Prioritize SEC or HIC, which are generally less denaturing than RP-HPLC for protein conjugates.[][10] 2. Optimize Buffers: Work at lower concentrations. Include additives like arginine in buffers to reduce aggregation.[10][12] 3. Screen Formulations: Systematically screen different buffer systems, pH values, and ionic strengths to improve solubility.[11] |
| Broad or Tailing Peaks in HPLC | 1. PEG Polydispersity: The inherent molecular weight distribution of the PEG linker is a primary cause.[6] 2. Secondary Interactions: The conjugate may be interacting with the stationary phase through mechanisms other than the primary separation principle (e.g., ionic interactions on a reverse-phase column). | 1. Acceptable Outcome: This is often an intrinsic property of PEGylated molecules.[6] 2. Method Optimization: Use a shallower elution gradient.[6] Adding modifiers to the mobile phase (e.g., increasing salt concentration in SEC) can help reduce non-specific interactions.[12] |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for purifying conjugates of small molecules and peptides.
-
Column Selection: Choose an appropriate RP-HPLC column (e.g., C18 for small molecules, C4 for larger peptides/small proteins) with a suitable particle size and dimension.[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.[6]
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[6]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Mobile Phase A or DMSO). Filter the sample through a 0.22 µm syringe filter.[6]
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Pooling: Analyze the collected fractions using LC-MS to identify those containing the pure conjugate. Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final product.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for purifying protein conjugates where there is a significant size difference from the unreacted linker.
-
Column Selection: Select an SEC column with a molecular weight separation range appropriate for your conjugate.
-
Mobile Phase Preparation: Prepare a suitable aqueous buffer. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4.[6] Ensure the mobile phase is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is observed.[6]
-
Sample Preparation: If the crude reaction mixture is not in a compatible buffer, perform a buffer exchange. Filter the sample through a 0.22 µm low-protein-binding filter.[11]
-
Injection and Isocratic Elution: Inject the filtered sample onto the equilibrated column. Elute with the mobile phase at a constant flow rate (isocratic elution).[6]
-
Fraction Collection: Collect fractions as the sample elutes. The conjugate should elute in the earlier fractions, while the smaller, unreacted linker will elute later.
-
Analysis and Pooling: Analyze fractions by SDS-PAGE and/or LC-MS to confirm purity and identity. Pool the fractions containing the purified conjugate. If necessary, concentrate the pooled sample using centrifugal ultrafiltration.
Quantitative Data Summary
The following tables provide a comparative overview of purification techniques and analytical methods for characterizing this compound conjugates.
Table 1: Comparison of Primary Purification Techniques
| Technique | Separation Principle | Best Suited For | Advantages | Limitations |
| RP-HPLC | Hydrophobicity | Small molecule & peptide conjugates | High resolution, excellent for separating positional isomers.[] | Can be denaturing for proteins, organic solvents required.[10] |
| SEC | Hydrodynamic Radius (Size) | Protein & large biomolecule conjugates | Gentle, non-denaturing conditions, predictable elution.[7] | Lower resolution for molecules of similar size, requires significant size difference for separation.[6] |
| IEX | Net Surface Charge | Conjugates where PEGylation alters the pI | High capacity, can separate based on degree of PEGylation.[5] | Not effective if the conjugate and starting material have similar charges.[] |
| Silica Gel Chromatography | Polarity | Small, organic-soluble conjugates | High capacity, cost-effective for large-scale synthesis.[3] | Not suitable for proteins or highly polar molecules, requires organic solvents. |
Table 2: Key Analytical Methods for Conjugate Characterization
| Analytical Method | Information Provided | Typical Observation for a Successful Conjugate |
| LC-MS | Molecular Weight | A mass peak corresponding to the theoretical mass of the conjugate.[9] |
| SDS-PAGE | Apparent Molecular Weight (for proteins) | A band shift to a higher molecular weight compared to the unconjugated protein.[5] |
| Analytical HPLC (SEC/RP) | Purity & Heterogeneity | A major peak corresponding to the conjugate with minimal peaks for impurities.[7] |
| ¹H NMR | Chemical Structure (for small molecules) | Presence of characteristic peaks for both the linker and the attached molecule.[3] |
| FTIR | Covalent Attachment & Secondary Structure | Vibrational bands confirming the formation of the new covalent bond and assessing structural changes in proteins.[7] |
Visualizations
Caption: General workflow for the synthesis and purification of a this compound conjugate.
Caption: Troubleshooting workflow for low purity issues in conjugate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and they typically possess a high polar surface area.[1][2] These characteristics fall outside the typical parameters of Lipinski's "rule of five" for orally available drugs, which leads to inherently poor passive diffusion across the lipid bilayer of the cell membrane.[1][3][4] For a PROTAC to be effective, it must first penetrate the cell membrane to engage with its intracellular target protein and an E3 ligase.[1]
Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][5] When troubleshooting experiments showing low degradation, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and to determine if the hook effect is at play.[1][6]
Q3: What are the primary strategies to improve the cell permeability of PROTACs?
Several strategies can be employed to enhance the cellular uptake of PROTACs:
-
Linker Optimization: The linker connecting the target-binding and E3 ligase-binding moieties significantly influences the physicochemical properties of the PROTAC.[7] Modifications can include using shorter, more rigid, or cyclic linkers.[1][8] Incorporating features that promote intramolecular hydrogen bonding can also shield polar groups, reducing the polar surface area and improving membrane crossing.[1][2][7]
-
Prodrug Approaches: This strategy involves masking polar functional groups on the PROTAC with lipophilic moieties.[8] These masking groups are designed to be cleaved intracellularly, releasing the active PROTAC.[1]
-
Receptor-Mediated Delivery: PROTACs can be conjugated to ligands that bind to specific cell surface receptors, facilitating active transport into the cell.[1][6] Examples include using folate receptor-mediated uptake.[6]
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which can lead to improved membrane permeability.[8][9]
-
Introduction of Intramolecular Hydrogen Bonds: Creating PROTACs that can form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure.[7] This reduces the molecule's size and polarity, facilitating easier passage across the cell membrane.[7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or low target degradation observed. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together.[10] 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[1][5] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC.[11][12] Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use biophysical assays like NanoBRET™ to confirm that the PROTAC is binding to both the target and the E3 ligase within the cell.[1][11] 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[1][6] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer: For cell-based assays like Caco-2, the integrity and confluency of the cell monolayer may vary.[1] 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.[2] 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, leading to an underestimation of its passive permeability.[1] | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement).[1] 2. Improve Solubility: Employ formulation strategies or modify the PROTAC to enhance its solubility.[1] Consider adding a low concentration of bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding.[2] 3. Use Efflux Inhibitors: In Caco-2 assays, co-incubate with known efflux pump inhibitors to assess the contribution of active transport. |
| Discrepancy between cell-free (e.g., PAMPA) and cell-based (e.g., Caco-2) permeability data. | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, while cell-free assays like PAMPA only measure passive permeability.[1][12] 2. Cellular Metabolism: The PROTAC may be metabolized by the cells, affecting its intracellular concentration.[1] | 1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux.[1] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes.[1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to model passive transcellular permeability.[12]
Methodology:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.[1]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.[1]
-
Assemble the PAMPA Sandwich: Place the filter plate, pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, on top of the donor plate and then place this assembly onto the acceptor plate.[1][2]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours) with gentle agitation.[12]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[2][12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).[12]
Caco-2 Permeability Assay
This cell-based assay uses Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability through both passive diffusion and active transport mechanisms.[11][12]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent monolayer.
-
Permeability Measurement (Apical to Basolateral - A-B): a. Add the test PROTAC and control compounds (in HBSS) to the apical (donor) compartment.[11] b. Add fresh HBSS to the basolateral (acceptor) compartment.[11] c. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[11] d. Collect samples from both compartments for analysis.[11]
-
Permeability Measurement (Basolateral to Apical - B-A): a. Add the test PROTAC and control compounds (in HBSS) to the basolateral (donor) compartment.[11] b. Add fresh HBSS to the apical (acceptor) compartment.[11] c. Incubate and collect samples as described for the A-B direction.[11]
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[2]
Cellular Uptake Assay using LC-MS/MS
This assay directly quantifies the intracellular concentration of a PROTAC.[11]
Methodology:
-
Cell Seeding and Treatment: Seed cells in culture plates (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[11]
-
Sample Preparation: Collect the cell lysates and perform protein precipitation using a solvent like acetonitrile.[11]
-
Analysis: Quantify the concentration of the PROTAC in the cell lysates using LC-MS/MS.[2][11]
-
Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in each lysate.[2]
Data Presentation
Table 1: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A (Alkyl Linker) | 850 | 4.2 | 180 | 4 | 10 | 1.5 | 0.8 | 3.5 |
| PROTAC B (PEG Linker) | 920 | 3.5 | 210 | 4 | 12 | 0.5 | 0.2 | 8.1 |
| PROTAC C (Rigid Linker) | 830 | 4.8 | 170 | 3 | 9 | 2.1 | 1.2 | 2.2 |
| PROTAC D (Ester vs Amide) | 865 | 4.5 | 165 | 3 | 10 | 2.5 | 1.5 | 2.8 |
Note: Data are hypothetical and for illustrative purposes to show the impact of different structural modifications.
Visualizations
Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.
Caption: Key strategies to enhance the cell permeability of PROTACs.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Tos-PEG3-C2-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hydrolysis of Tos-PEG3-C2-methyl ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups?
A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It contains two primary reactive sites: a tosyl (Tos) group and a methyl ester group, connected by a flexible polyethylene glycol (PEG) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation, typically through amide bond formation.
Q2: Which functional group in this compound is more susceptible to hydrolysis?
A2: The methyl ester group is generally more susceptible to hydrolysis than the tosyl group under typical experimental conditions. Ester bonds can undergo hydrolysis in both acidic and basic aqueous solutions.
Q3: Under what conditions does the methyl ester group hydrolyze?
A3: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis is significantly faster and more common under typical reaction conditions used in bioconjugation, which are often performed at neutral to slightly basic pH (pH 7-8.5).
Q4: How stable is the tosyl group to hydrolysis?
A4: The tosyl group is generally stable under neutral and mildly acidic or basic conditions. Cleavage of the tosyl group typically requires strongly acidic conditions or reductive cleavage methods. Therefore, unintended hydrolysis of the tosyl group is less common during standard conjugation reactions compared to the methyl ester.
Q5: Can the PEG linker itself degrade?
A5: The polyethylene glycol (PEG) chain is generally stable and resistant to hydrolysis. However, it can be susceptible to oxidative degradation under certain conditions, such as exposure to strong oxidizing agents or prolonged exposure to air and light, especially in the presence of metal ions.
Troubleshooting Guide: Unintended Hydrolysis
This guide will help you identify and resolve common issues related to the unintended hydrolysis of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired conjugate | Hydrolysis of the methyl ester prior to or during conjugation: The methyl ester may have hydrolyzed to a carboxylic acid, which is unreactive towards the intended conjugation partner for the ester end. | - Control pH: Maintain the reaction pH in the neutral range (pH 6.5-7.5) if the methyl ester needs to remain intact. Avoid prolonged exposure to basic conditions (pH > 8). - Fresh Reagents: Use freshly prepared solutions of this compound. - Anhydrous Solvents: When not in an aqueous reaction, use anhydrous solvents to prevent water-mediated hydrolysis. - Reaction Time: Minimize reaction times to reduce the exposure to conditions that may promote hydrolysis. |
| Formation of an unexpected acidic byproduct | Hydrolysis of the methyl ester: The appearance of a new, more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC can indicate the formation of the corresponding carboxylic acid due to ester hydrolysis. | - Analytical Monitoring: Use analytical techniques like LC-MS to monitor the reaction and identify the masses of byproducts. The mass of the hydrolyzed product will be 14 Da less than the starting methyl ester. - Purification: If hydrolysis has occurred, purify the desired product from the acidic byproduct using chromatography (e.g., flash chromatography or preparative HPLC). |
| Incomplete reaction at the tosyl end | Hydrolysis of the tosyl group: While less common, exposure to very strong acids can lead to the cleavage of the tosyl group, rendering it inactive for nucleophilic substitution. | - Avoid Strong Acids: Do not expose the linker to strongly acidic conditions (pH < 3) if the tosyl group is to be used in a subsequent reaction. - Confirm Integrity: Before use, confirm the integrity of the this compound using analytical methods like ¹H NMR or LC-MS. |
| Loss of compound during storage | Inappropriate storage conditions: Storing the compound in a non-anhydrous environment or at inappropriate temperatures can lead to gradual hydrolysis over time. | - Proper Storage: Store this compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.[1] |
Quantitative Data Summary
The following table summarizes the expected stability of the functional groups in this compound under different pH conditions. Please note that specific hydrolysis rates are dependent on temperature, buffer composition, and the overall molecular structure.
| Functional Group | Acidic Conditions (pH 3-6) | Neutral Conditions (pH 6.5-7.5) | Basic Conditions (pH 8-11) |
| Methyl Ester | Susceptible to slow hydrolysis. | Relatively stable, but slow hydrolysis can occur over extended periods. | Susceptible to rapid hydrolysis. |
| Tosyl Group | Generally stable, but can be cleaved under strongly acidic conditions (pH < 2). | Stable. | Stable. |
| PEG Linker | Stable. | Stable. | Stable. |
Experimental Protocols
Protocol 1: Assessment of Methyl Ester Hydrolysis
Objective: To determine the stability of the methyl ester group of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 9.0)
-
Acetonitrile or DMSO
-
HPLC-MS system
-
Constant temperature incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile or DMSO.
-
Reaction Setup: In separate vials, add the appropriate buffer (pH 5.0, 7.4, and 9.0).
-
Initiate Reaction: Add the this compound stock solution to each buffer to a final concentration of 1 mM.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Quench the reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by HPLC-MS to determine the percentage of remaining intact this compound and the formation of the hydrolyzed carboxylic acid product.
-
Data Analysis: Plot the percentage of intact compound versus time for each pH condition to determine the hydrolysis rate.
Visualizations
Caption: Troubleshooting workflow for addressing hydrolysis issues.
Caption: Workflow for assessing the stability of the methyl ester.
References
common pitfalls in PROTAC synthesis to avoid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common pitfalls encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC synthesis, offering potential causes and solutions in a direct question-and-answer format.
Section 1: Synthesis Reactions and Yield
Q1: Why is my PROTAC synthesis yield consistently low?
Low yields are a frequent challenge in the multi-step synthesis of complex PROTAC molecules.[1][2] The issue can often be traced back to coupling reactions, linker chemistry, or purification steps.[1]
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Coupling Reagents: The choice of coupling reagent for amide bond formation is critical. If standard reagents like HATU or HBTU are giving poor results, consider screening other options such as COMU or T3P.[1] Ensure all reagents are fresh and anhydrous. For EDC couplings, the addition of an activator like Oxyma Pure or HOBt is often necessary.[2]
-
Reagent Addition Order: For amide couplings, pre-activating the carboxylic acid for 5-15 minutes with the coupling reagent and a base (like DIPEA) before adding the amine can significantly improve yields.[2]
-
Reaction Time and Temperature: Monitor the reaction progress closely using LC-MS. Some reactions may require extended times or gentle heating to proceed to completion.[1]
-
Click Chemistry (CuAAC): If you are using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, ensure you are using a freshly prepared copper(I) source or a reliable catalyst system (e.g., CuSO₄ with sodium ascorbate). It is also crucial to degas the reaction mixture to prevent oxidation of the copper(I) catalyst.[1][3]
-
-
Linker-Related Issues:
-
PEG Linkers: While polyethylene glycol (PEG) linkers can improve solubility, their hydrophilicity can sometimes chelate reagents, leading to lower yields.[1] Ensure the PEG linker is of high purity.
-
Steric Hindrance: If either the warhead or the E3 ligase ligand is sterically hindered, the reaction rate can be significantly reduced. Consider increasing the reaction time and temperature, or using a less sterically hindered coupling reagent.[2]
-
Q2: I'm observing a major side product at approximately twice the mass of my intermediate. What is it and how can I prevent it?
This is a common issue when using linkers with reactive groups at both ends, such as alkyl dihalides. The observed side product is likely a dimer where two molecules of your warhead or E3 ligase ligand have reacted with one linker molecule.
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of the linker (e.g., 5-10 equivalents) to favor the mono-substituted product over the dimer.
-
Slow Addition: Add the warhead or E3 ligase ligand slowly to the reaction mixture containing the linker to maintain a high concentration of the linker relative to the ligand.
-
Solid-Phase Synthesis: Consider using solid-phase synthesis where the first ligand is attached to a resin.[4] This prevents dimerization by physically separating the ligand molecules.
Section 2: Linker Design and Optimization
Q3: My synthesized PROTAC binds to the target protein and the E3 ligase in binary assays, but I don't observe any significant degradation in cells. What could be the problem?
A lack of degradation despite successful binary binding is a common hurdle and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][5] The linker is a critical determinant of ternary complex formation.[1][6][7][8][9]
Troubleshooting Steps:
-
Suboptimal Linker Length: The distance between the target protein and the E3 ligase is crucial.[1][6]
-
Too short: A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex.[1][6][7]
-
Too long: A linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[1][6][7] This can also lead to the "hook effect" where binary complexes are favored.[6]
-
Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal distance.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms.
-
-
Linker Composition and Rigidity:
-
Flexible Linkers (e.g., PEG, alkyl chains): These are common starting points and allow for conformational sampling, but this can have an entropic cost.[1][6][8]
-
Rigid Linkers (e.g., containing aromatic rings or alkynes): These can pre-organize the PROTAC for binding but may be too restrictive.[1]
-
Solution: Experiment with linkers of varying rigidity and composition.[1]
-
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the geometry of the ternary complex.[1][8] Explore alternative attachment points on your ligands.
Data Presentation: Illustrative Linker Optimization Data
The following table summarizes hypothetical data from a linker optimization study for a BRD4-targeting PROTAC to illustrate the impact of linker length and composition on degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 150 | 85 |
| PROTAC C | PEG | 16 | 25 | >95 |
| PROTAC D | PEG | 20 | 100 | 90 |
| PROTAC E | Alkyl | 16 | 45 | >95 |
| This table illustrates a common trend where an optimal linker length leads to the most potent degradation. Data is for illustrative purposes only.[10] |
Section 3: Physicochemical Properties and Purification
Q4: My final PROTAC has poor aqueous solubility. What can I do?
PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[11] Poor aqueous solubility is a major limiting factor for the oral bioavailability of PROTACs.[12]
Troubleshooting Steps:
-
Linker Modification:
-
Incorporate hydrophilic linkers like polyethylene glycol (PEG) to improve solubility.[6][13]
-
Synthesize a series of PROTACs with varying PEG linker lengths to find the optimal balance.[13]
-
Create hybrid linkers that combine hydrophilic PEG units with more hydrophobic alkyl chains to balance solubility and permeability.[13]
-
-
Formulation Strategies:
-
For aqueous buffers, use co-solvents such as DMSO, keeping the final concentration as low as possible (<1-5% v/v) to avoid impacting protein structure.[14]
-
Amorphous solid dispersions (ASDs) are a well-known technique to enhance the solubility of poorly soluble drugs by embedding the drug amorphously into a polymer matrix.[12][15]
-
Recent studies have explored self-emulsifying drug delivery systems to enhance PROTAC solubility.[12]
-
-
Structural Modification:
Q5: My PROTAC is difficult to purify. What strategies can I use?
PROTACs can be challenging to purify due to their unique physicochemical properties, such as high molecular weight and amphiphilicity.[1]
Troubleshooting Strategies:
-
Chromatography Techniques:
-
Reverse-Phase HPLC (RP-HPLC): This is often the method of choice for more polar PROTACs. Experiment with a broad range of solvent systems and gradients.[1]
-
Normal-Phase Chromatography: Can be effective for less polar PROTACs.
-
Size-Exclusion Chromatography (SEC): Can be used to separate the PROTAC from smaller impurities.
-
Ion-Exchange Chromatography: May be suitable if the PROTAC has a net charge.
-
-
Product Stability: Consider the stability of your PROTAC during purification. Work at lower temperatures and minimize the time the compound is on the column if you suspect degradation.[1]
Section 4: Characterization
Q6: I'm observing multiple peaks in my LC-MS analysis of the final PROTAC. What could they be?
Multiple peaks in an LC-MS chromatogram can arise from several sources.
Troubleshooting Steps:
-
Incomplete Reactions or Inefficient Purification: This can lead to the presence of starting materials or intermediates.
-
Degradation: The PROTAC may be degrading during workup or purification. Minimize exposure to harsh conditions like strong acids or bases and high temperatures.[16]
-
Salt Adducts or Multiple Charged Species: This is common for large molecules like PROTACs. Scrutinize the mass differences between the peaks to see if they correspond to known adducts (e.g., +Na, +K) or different charge states.[16]
-
Isomers: If the PROTAC has chiral centers, diastereomers may be present. Chiral HPLC may be necessary to separate these isomers.[16]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in PROTAC Synthesis
This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing fragment.
Materials:
-
Warhead-linker fragment with a terminal carboxylic acid
-
E3 ligase ligand with a terminal amine (or vice versa)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and stirring apparatus
-
LC-MS for reaction monitoring
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing fragment (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing fragment (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.[5] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software.[5] Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.
Visualizations
Caption: Troubleshooting logic for low PROTAC synthesis yield.
Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. benchchem.com [benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
A systematic evaluation of the entire multi-step synthesis process is crucial when facing low overall yields.[1] Begin by assessing these key areas:
-
Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and linker.[1] Use techniques like NMR or LC-MS to ensure materials have not degraded.[1]
-
Coupling Reaction Efficiency : The initial amide bond formation is a common failure point. A low conversion rate here will significantly impact the overall yield.[1]
-
Side Reactions : Evaluate the efficiency of subsequent coupling steps, being mindful of potential side reactions, especially with reactive functional groups like thiols.[1]
-
Purification Efficiency : Significant product loss can occur during purification. The physicochemical properties of PROTACs can make standard purification techniques challenging.[2]
Q2: I suspect an inefficient amide coupling reaction. What are the common causes and solutions?
Inefficient amide bond formation is a primary reason for low PROTAC yield.[1] Consider the following factors:
-
Inappropriate Coupling Reagents : The choice of coupling reagent (e.g., HATU, HBTU, COMU) and base (e.g., DIPEA) is critical.[2][3] If standard reagents fail, screen for alternatives.
-
Inhibition by TFA Salts : If starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base, inhibiting the reaction.[1]
-
Solvent Choice : Ensure you are using a suitable anhydrous solvent, as its choice can significantly impact reaction efficiency.[1] Consider solvents like N-Methyl-2-pyrrolidone (NMP) if common solvents like DMF are problematic.[1]
Activity & Efficacy
Q3: My synthesized PROTAC binds to the target and E3 ligase in binary assays, but I don't observe protein degradation in cells. What's the issue?
This common hurdle often points to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] Key areas to investigate include:
-
Suboptimal Linker Design : The linker is a critical determinant of ternary complex formation.[2][4] Its length, composition, and attachment points dictate the geometry of the complex.[4][5]
-
Poor Physicochemical Properties : PROTACs are often large molecules with poor solubility and cell permeability.[4] If the PROTAC cannot efficiently cross the cell membrane, degradation will be minimal.[4]
Q4: I'm observing a "hook effect" where degradation efficiency decreases at higher PROTAC concentrations. What causes this?
The "hook effect" is a classic phenomenon in PROTAC experiments, resulting in a bell-shaped dose-response curve.[7][8] It is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[7]
-
Mechanism : At high concentrations, the PROTAC can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC).[7] These binary complexes cannot bring the target and E3 ligase together, inhibiting the formation of the productive ternary complex required for degradation.[7][8]
-
Consequences : The hook effect can lead to a misinterpretation of a PROTAC's potency (DC50) and efficacy (Dmax), potentially causing promising candidates to be overlooked.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield in PROTAC Synthesis
A systematic approach is essential when troubleshooting low synthesis yields.[9] This workflow can help identify the bottleneck.
Troubleshooting Steps & Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Coupling Reaction | Inefficient coupling reagents, non-optimal stoichiometry, or temperature. | Screen different coupling reagents (e.g., HATU, COMU) and bases (e.g., DIPEA).[2][3] Optimize stoichiometry and reaction time/temperature. | Increased conversion to the desired product, monitored by LC-MS. |
| Poor Solubility of Reactants | Ligands or linker are not fully dissolved in the reaction solvent. | Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve solubility.[3] | A homogenous reaction mixture, leading to improved reaction kinetics.[3] |
| Side Reactions | Presence of moisture or oxygen; reactive functional groups on linkers. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] Protect sensitive functional groups if necessary. | Minimized side-product formation and increased purity of the crude product.[3] |
| Difficult Purification | Product loss during chromatography due to unique physicochemical properties.[2] | Optimize HPLC purification method (gradient, column, mobile phase).[3] Consider reverse-phase preparative HPLC for highly polar PROTACs.[2] | Improved separation of the final PROTAC, leading to higher purity.[3] |
Issue 2: No Target Protein Degradation Despite Binary Binding
When a PROTAC fails to induce degradation despite binding its targets, the issue often lies in ternary complex formation or cellular factors.
Troubleshooting Steps & Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Poor Cell Permeability | High molecular weight, polarity, or efflux by cellular transporters. | Modify the linker to balance hydrophilicity and lipophilicity.[6][10] For example, replacing PEG units with a phenyl ring can improve passive permeability.[11] | Increased intracellular concentration of the PROTAC. |
| Suboptimal Linker Design | Linker is too short (steric clash) or too long (ineffective proximity).[2][12] | Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., alkyl, PEG, rigid motifs).[6][12] | Identification of a linker that facilitates a productive ternary complex. |
| Unstable Ternary Complex | Lack of positive cooperativity; unfavorable protein-protein interactions. | Alter the linker's attachment points on the ligands to change the relative orientation of the two proteins.[6] Use biophysical assays (SPR, ITC, TR-FRET) to measure ternary complex stability.[13] | Enhanced ternary complex stability and cooperativity, leading to degradation. |
| "Unproductive" Ternary Complex | The complex forms, but the geometry does not allow for efficient ubiquitination of the target protein's lysine residues.[6][13] | Modify linker attachment points or use computational modeling to predict more favorable ternary complex geometries.[6] | Formation of a ternary complex competent for ubiquitination. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[12][14]
-
Cell Treatment : Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations (e.g., 1 pM to 10 µM) for a specified duration (e.g., 18-24 hours).[8][12] Include a vehicle-only control (e.g., DMSO).[8]
-
Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8][12]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][14]
-
SDS-PAGE and Western Blotting : Load equal amounts of protein onto an SDS-PAGE gel.[8] Separate proteins by electrophoresis and transfer them to a PVDF membrane.[3][8]
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein.[3][12] Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[12] Incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection and Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate.[6] Quantify band intensities using densitometry software, normalize the target protein signal to the loading control, and calculate the percentage of degradation relative to the vehicle control.[6][8] Plot the results to determine DC50 and Dmax values.[9]
Protocol 2: Caco-2 Permeability Assay
This assay assesses the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which is considered representative of in vivo human intestinal absorption.[15][16]
-
Cell Seeding and Differentiation : Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[16]
-
Monolayer Integrity Check : Before the assay, measure the transepithelial electrical resistance (TEER). Values above 250 Ω·cm² are generally acceptable.[16]
-
Permeability Assay (Apical to Basolateral, A-B) :
-
Wash monolayers with pre-warmed transport buffer (e.g., HBSS).[16]
-
Add the test PROTAC solution (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.[15][16]
-
Incubate at 37°C with gentle shaking for 2 hours.[16]
-
Collect samples from both compartments for analysis.[16]
-
-
Permeability Assay (Basolateral to Apical, B-A) :
-
Repeat the process, but add the PROTAC solution to the basolateral compartment to assess efflux.[16]
-
-
Sample Analysis : Determine the concentration of the PROTAC in the collected samples using a suitable analytical method like LC-MS/MS for high sensitivity.[15]
-
Data Analysis : Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Visualization of PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Linker Composition for Improved PROTAC Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the optimization of Proteolysis-Targeting Chimera (PROTAC) linker composition for improved activity.
Frequently Asked questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's composition, length, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][3][4] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive orientation that does not lead to efficient ubiquitination.[1][5][6]
Q2: What are the most common types of linkers used in PROTACs?
A2: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[3][7] These are favored for their synthetic accessibility and the flexibility they provide, which can facilitate the formation of a productive ternary complex.[2] More recently, rigid linkers incorporating structures like piperazine, piperidine, and triazoles are being used to enhance conformational stability and improve pharmacokinetic properties.[2][3]
Q3: How does linker length impact PROTAC activity?
A3: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[2][8][9]
-
Too short: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[1][5][9]
-
Too long: A linker that is too long might lead to an unstable or inefficient ternary complex where the ubiquitination sites on the target protein are not accessible.[1][5][9] Even minor changes in linker length can significantly impact degradation potency (DC50) and efficacy (Dmax).[10]
Q4: How do I choose the best attachment point for the linker on my ligands?
A4: The linker attachment point, or "exit vector," is a critical parameter. The linker should be attached at a position on the ligand that does not disrupt its key binding interactions with the target protein or E3 ligase.[6] Typically, this is a solvent-exposed region of the ligand when it is bound to its protein. Analyzing the crystal structure of the ligand-protein complex can help identify suitable attachment points.[6]
Q5: How can linker design influence the "hook effect"?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot lead to degradation. A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is favored over the binary complexes. This can be achieved by creating favorable protein-protein interactions within the ternary complex, which helps to mitigate the hook effect.[4]
Troubleshooting Guides
Issue 1: My PROTAC shows high binding affinity in binary assays but fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular permeability.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or methylene units).[11] Consider incorporating more rigid motifs like piperazine or piperidine to pre-organize the PROTAC into a bioactive conformation.[11] |
| Unfavorable Ternary Complex Conformation | Modify the linker's attachment points on the target-binding ligand or the E3 ligase ligand.[11] Use computational modeling to predict the geometry of the ternary complex with different linker configurations. |
| Poor Physicochemical Properties | To improve solubility, incorporate polar groups (e.g., PEG, piperazine) into the linker.[11] To enhance cell permeability, balance hydrophilicity and hydrophobicity; sometimes a more rigid linker can adopt a more compact conformation for better membrane passage. |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
This indicates that at higher concentrations, the formation of binary complexes is outcompeting the formation of the productive ternary complex.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability.[11] This often requires empirical testing of different linker designs to promote positive cooperativity. |
| High Linker Flexibility | A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation.[8] Consider introducing more rigid elements into the linker to reduce the entropic penalty of forming the ternary complex. |
Data Presentation: Impact of Linker Composition on PROTAC Activity
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | [7] |
| 12-29 | Submicromolar | >90 | [7] |
| 21 (optimal) | 3 | 96 | [7] |
| 29 | 292 | 76 | [7] |
Table 2: Comparison of ERα-targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Length (atoms) | Relative Degradation | Reference |
| PROTAC 11 | 9 | +++ | [12] |
| PROTAC 12 | 12 | +++ | [12] |
| PROTAC 13 | 16 | ++++ (optimal) | [12] |
| PROTAC 14 | 19 | ++ | [12] |
| PROTAC 15 | 21 | + | [12] |
Table 3: Linker-Dependent Selectivity of BET Protein Degraders
| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | PEG-based | Selective for BRD4 | >80 | [7] |
| ARV-825 | BRD2/3/4 | Different linker | Potent for BRD2/3/4 | >90 | [7] |
| dBET1 | BRD2/3/4 | Different linker | Potent for BRD2/3/4 | >90 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.[4]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To determine the kinetics (association/dissociation rates) and affinity of binary and ternary complex formation, and to calculate the cooperativity factor (α).[14]
Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.[14]
-
Binary Interaction Analysis:
-
Flow varying concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics (KDbinary).[14]
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to determine the kinetics of ternary complex formation (KDternary).[14]
-
-
Data Analysis and Cooperativity Calculation:
-
Fit sensorgrams to a suitable binding model to obtain kinetic parameters.
-
Calculate the cooperativity factor (α) as: α = KDbinary / KDternary.
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.[14]
-
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy) of binary and ternary complex formation.[11]
Methodology:
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution in the ITC cell.
-
-
Ternary Binding Affinity (KD,ternary):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC binds to its intended target within the complex environment of the cell.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[15]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[15]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection:
-
Analyze the amount of soluble target protein in each sample by Western blot or mass spectrometry.[16]
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.[15]
-
Visualizations
References
- 1. aragen.com [aragen.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pelagobio.com [pelagobio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Tos-PEG3-C2-methyl ester Against Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance Supported by Experimental Data and Detailed Methodologies.
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts. The linker, a seemingly simple component tethering the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's overall success.[1] Its length, flexibility, and chemical composition profoundly influence the formation of a stable and productive ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.[2]
This guide provides a comparative analysis of Tos-PEG3-C2-methyl ester, a common polyethylene glycol (PEG)-based linker, against other prevalent linker classes used in PROTAC development. While direct head-to-head quantitative data for PROTACs synthesized with this compound is not extensively available in the public domain, this guide leverages published data for closely related PEG3 and other linkers to provide a comprehensive and data-driven evaluation for researchers.
Understanding this compound
This compound is a heterobifunctional linker featuring a three-unit polyethylene glycol chain. Its structure is designed to offer a balance of hydrophilicity and a defined length, which can be advantageous for PROTAC development. The key features of its structure include:
-
A Tosyl (Tos) group: This acts as an excellent leaving group, facilitating nucleophilic substitution for the attachment of a warhead (the protein of interest ligand) or an E3 ligase ligand.[3]
-
A PEG3 (triethylene glycol) spacer: The PEG component enhances the aqueous solubility and can improve the cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain is crucial for optimizing the formation of a stable ternary complex.[3]
-
A C2-methyl ester group: This can be hydrolyzed to a carboxylic acid, providing a reactive handle for conjugation to another part of the PROTAC, typically through amide bond formation.[3]
Comparative Analysis of PROTAC Linker Types
The selection of a linker is a critical optimization step in PROTAC design. The three main classes of linkers—flexible (PEG and alkyl chains) and rigid—each impart distinct physicochemical and biological properties to the final molecule.
Flexible Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most commonly used flexible linkers in PROTACs.[4]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[5] This enhanced solubility can be beneficial for both in vitro handling and in vivo pharmacokinetics. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt multiple conformations, facilitating the formation of a productive ternary complex.[6]
-
Alkyl Chains: These are simple hydrocarbon chains that are generally more hydrophobic than PEG linkers. While synthetically straightforward, their hydrophobicity can sometimes lead to poor aqueous solubility. However, in certain contexts, the increased lipophilicity can enhance cell membrane permeability.[5]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, or aromatic rings, offer less conformational flexibility.[1] This restricted movement can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency and selectivity. Furthermore, the introduction of rigidity can improve metabolic stability.[1]
Data Presentation: Impact of Linker Type on PROTAC Performance
The following tables summarize representative experimental data from various studies, illustrating the impact of linker composition and length on key PROTAC performance metrics: half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Comparison of a PEG-based PROTAC with an Alkyl-based PROTAC for Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Variant | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Degrader A | PEG-based | 4-5 PEG units | <10 | >90 | [6] |
| Degrader B | Alkyl-based | C12 Alkyl Chain | >100 | ~70 | [4] |
This table presents representative data compiled from findings in PROTAC literature. Specific values are illustrative.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Variant | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader 1 | 2 | >1000 | <50 | [4] |
| BRD4 Degrader 2 | 3 | ~50 | ~85 | [4] |
| BRD4 Degrader 3 | 4 | <10 | >95 | [4] |
| BRD4 Degrader 4 | 5 | <10 | >95 | [4] |
This table presents representative data compiled from findings in PROTAC literature. Specific values are illustrative.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (Illustrative Example: TR-FRET)
This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase complex.
-
Reagent Preparation:
-
Prepare purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Label the POI and E3 ligase with appropriate donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophores, respectively, according to the manufacturer's instructions.
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the labeled POI, labeled E3 ligase, and the PROTAC dilution series.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate to reduce the SDS concentration and perform immunoprecipitation (IP) using an antibody against the target protein.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by Western blotting, probing with an antibody against ubiquitin. An increase in the high molecular weight smear of polyubiquitinated target protein in the PROTAC-treated sample compared to the control indicates successful PROTAC-mediated ubiquitination.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
References
A Comparative Guide to the Validation of PROTACs Synthesized with Tos-PEG3-C2-methyl ester
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs (Proteolysis Targeting Chimeras) synthesized with the Tos-PEG3-C2-methyl ester linker against those with alternative linkers. We will delve into the critical validation assays, presenting supporting experimental data and detailed methodologies.
PROTACs are a revolutionary therapeutic modality that co-opt the body's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] The linker is a pivotal component, significantly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1][5]
The this compound is a bifunctional, polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC synthesis.[1][4] Its PEG chain enhances solubility and provides spatial separation, while the tosyl group acts as a good leaving group for nucleophilic substitution, and the methyl ester can be hydrolyzed for further conjugation.[1]
Comparative Performance: PEG vs. Alternative Linkers
The choice of linker dramatically impacts a PROTAC's performance. PEG linkers, like the one derived from this compound, are known to improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5][6] The flexibility of the PEG chain is also crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] In contrast, more rigid linkers, such as those with alkyl or piperazine-based structures, can offer a different conformational restriction that may be beneficial for specific target-E3 ligase pairs.
Data Presentation
Table 1: Representative Degradation Performance of PEG-based PROTACs [7]
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition (similar to PEG3) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | Protein X | CRBN | PEG3 | 50 | 90 | HeLa |
| PROTAC B | Protein Y | VHL | PEG4 | 25 | 95 | HEK293T |
| PROTAC C | Protein Z | MDM2 | PEG2 | 100 | 85 | A375 |
Table 2: Comparison of PROTACs with Different Linker Types
| Feature | PROTAC with this compound Linker | PROTAC with Alkyl Linker |
| Solubility | Generally higher, improving compatibility with aqueous mobile phases.[8] | Generally lower, may require higher organic content in mobile phases.[8] |
| Chromatographic Retention (Reversed-Phase LC) | Typically shorter retention times due to increased polarity.[8] | Typically longer retention times due to increased hydrophobicity.[8] |
| Ionization Efficiency (ESI-MS) | Often good due to the presence of ether oxygens that can be protonated.[8] | Can be variable depending on the overall molecule's structure.[8] |
| Fragmentation (CID) | Characteristic fragmentation of the PEG chain.[8] | Fragmentation is less likely to occur within the linker.[8] |
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Overall experimental workflow for PROTAC validation.
Experimental Protocols
A comprehensive validation of a PROTAC's activity involves a series of functional assays to confirm its mechanism of action.[5]
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[5]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[2]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]
-
In Vitro Ubiquitination Assay:
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.[9]
-
Initiation: Add the PROTAC of interest to initiate the ubiquitination reaction.[9]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).[9]
-
Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[5]
-
-
Cellular Ubiquitination Assay:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.
-
Western Blot: Elute the protein and perform a Western blot, probing with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[3]
-
Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.[5][11]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[5]
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.[5]
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).[5]
-
Assay Procedure (using CellTiter-Glo® as an example):
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
Assessing the Efficacy of Tos-PEG3-C2-methyl ester PROTACs: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically influenced by its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a comparative analysis of PROTACs utilizing the Tos-PEG3-C2-methyl ester linker, benchmarking its performance against other common linker classes, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Function
The linker is not merely a spacer but a key determinant of a PROTAC's biological activity.[1] Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis of Linker Types: PEG vs. Alkyl Linkers
PROTAC linkers are broadly categorized into flexible and rigid types, with polyethylene glycol (PEG) and alkyl chains being the most common flexible linkers. This compound is a prime example of a PEG-based linker, offering distinct advantages and disadvantages compared to traditional alkyl linkers.
The choice between a PEG and an alkyl linker involves a trade-off between hydrophilicity and hydrophobicity, which in turn affects a PROTAC's solubility, cell permeability, and metabolic stability.[2][3] PEG linkers, like this compound, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][3] In contrast, alkyl linkers are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes.[2][3]
The following tables summarize the general properties and performance metrics for PROTACs featuring PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons of PROTACs with the specific this compound linker are not extensively available in the public literature. Therefore, the data presented is a synthesis of findings from various studies on PROTACs employing structurally related PEG and alkyl linkers to illustrate general trends.
Table 1: Comparative Physicochemical and Biological Properties of PEG vs. Alkyl Linkers
| Feature | PROTAC with this compound Linker (PEG-based) | PROTAC with Alkyl Linker |
| Solubility | Generally higher, improving compatibility with aqueous mobile phases.[2][3] | Generally lower, may require higher organic content in mobile phases.[2][3] |
| Cell Permeability | Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar groups.[4] | Can be enhanced due to increased lipophilicity, which facilitates passive diffusion across cell membranes.[2] |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[5] | Generally considered metabolically stable.[6] |
| Ternary Complex Formation | The flexibility of the PEG linker can allow for more optimal positioning of the POI and E3 ligase, potentially leading to a more stable and productive ternary complex.[2] | The flexibility allows for the necessary spatial arrangement of the POI and E3 ligase. |
Table 2: Illustrative Degradation Performance of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG-based | <1 | >90 | HCT116 |
| Compound A | Alkyl Chain | 10-50 | ~80 | HCT116 |
This data is illustrative and compiled from various sources in the literature to demonstrate the potential differences in efficacy.[5][6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for determining DC50 and Dmax values.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for the synthesis of a PROTAC using this compound and for assessing its degradation efficiency via Western blot.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis involving the initial reaction of this compound with a nucleophilic group on a POI ligand, followed by hydrolysis and coupling to an E3 ligase ligand.[7]
Step 1: Nucleophilic Substitution with the Tosyl Group
-
Dissolve the POI ligand (containing a nucleophilic group like an amine or thiol; 1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Hydrolysis of the Methyl Ester and Coupling to the E3 Ligase Ligand
-
Dissolve the purified POI-linker intermediate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH; 3.0 eq) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by LC-MS).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling agent (e.g., HATU; 1.2 eq) and a base (e.g., DIPEA; 2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC using preparative HPLC.
Protocol 2: Assessment of Protein Degradation by Western Blot
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium.
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls (e.g., vehicle control, negative control PROTAC).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to each lysate and boil to denature the proteins.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
4. Detection and Analysis:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The selection of a linker is a critical step in the design of an effective PROTAC. The this compound linker, as a representative of the PEG class, offers advantages in terms of improved solubility, which can be beneficial for both in vitro and in vivo applications. However, this often comes with a trade-off in passive permeability compared to more hydrophobic alkyl linkers. The optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall physicochemical properties of the final PROTAC molecule. A systematic evaluation of a diverse set of linkers, including both PEGylated and alkyl chains of varying lengths, is crucial for the development of a potent and therapeutically viable protein degrader. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs to aid researchers in this optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide to Tos-PEG3-C2-methyl ester and Other PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount for therapeutic success. The linker, a seemingly simple component, plays a critical role in dictating the stability, solubility, pharmacokinetics, and ultimately, the efficacy of these complex molecules. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of a short-chain linker, Tos-PEG3-C2-methyl ester, with other commonly used PEG linkers of varying lengths, supported by experimental data and detailed protocols.
The selection of an appropriate PEG linker length is a strategic balancing act. While longer linkers can enhance the aqueous solubility of hydrophobic payloads and prolong circulation half-life, they may also introduce steric hindrance, potentially reducing binding affinity and in vitro potency.[1][2][3] Conversely, shorter linkers might offer enhanced stability and more rapid clearance when desired, but may not be sufficient to overcome solubility challenges of certain payloads.[1][2] This guide will explore these nuances through a data-driven comparison to inform the rational design of next-generation bioconjugates.
Quantitative Comparison of PEG Linker Performance
The following tables summarize key performance indicators from various preclinical studies, offering a comparative overview of how PEG linker length can impact the efficacy of different bioconjugate platforms.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker Length | Key Finding | Reference |
| Non-PEGylated | Lower plasma and tumor exposure. 11% decrease in tumor weight. | [4] |
| PEG2 | Similar tumor exposure to PEG4. 35-45% decrease in tumor weight. | [4] |
| PEG4 | Similar tumor exposure to PEG2. 35-45% decrease in tumor weight. | [4] |
| PEG8 | Significantly higher tumor exposure than PEG2/4. 75-85% reduction in tumor weights. | [4] |
| PEG12 | Similar tumor exposure and efficacy to PEG8 and PEG24. | [4] |
| PEG24 | Similar tumor exposure and efficacy to PEG8 and PEG12. | [4] |
Table 2: Impact of PEG Linker Length on Affibody-Drug Conjugate Pharmacokinetics and In Vitro Cytotoxicity
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | In Vitro Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | Baseline cytotoxicity. | [2] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | 4.5-fold reduction in cytotoxicity compared to no PEG. | [2] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | 22-fold reduction in cytotoxicity compared to no PEG. | [2][5] |
Focus on this compound: A Versatile Short-Chain Linker
This compound is a heterobifunctional linker widely utilized in the synthesis of PROTACs.[6][7] Its structure, featuring a tosyl group at one end and a methyl ester at the other, connected by a three-unit PEG chain, offers distinct advantages for specific applications.[6]
Physical and Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [6] |
| Molecular Weight | 390.45 g/mol | [6] |
| IUPAC Name | methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | [6] |
| Solubility | The hydrophilic PEG linker increases water solubility. | [6][8] |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |
The tosyl group is an excellent leaving group, facilitating nucleophilic substitution with amines, thiols, or hydroxyls for straightforward conjugation to a protein ligand.[6][9] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing molecule.[6][10] The short PEG3 chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule without introducing excessive flexibility that might hinder the formation of a stable ternary complex.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linker lengths.
Protocol 1: Synthesis of a PROTAC using this compound
Objective: To synthesize a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand using this compound.[10]
Materials:
-
Amine-containing target protein ligand
-
Amine-containing E3 ligase ligand
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (LiOH)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
Procedure:
-
Nucleophilic Substitution:
-
Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.[10]
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.[10]
-
Add a solution of this compound (1.1 equivalents) in DMF dropwise.[10]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[10]
-
Upon completion, quench with water and extract the product.[10]
-
-
Ester Hydrolysis:
-
Dissolve the resulting conjugate (1.0 equivalent) in a THF/water mixture.[10]
-
Cool to 0°C and add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[10]
-
Stir at 0°C for 1-2 hours, then at room temperature for 2-10 hours, monitoring by LC-MS.[10]
-
Acidify with 1 M HCl and extract the carboxylic acid product.[10]
-
-
Amide Coupling:
-
Dissolve the carboxylic acid product (1.0 equivalent), the amine-containing E3 ligase ligand (1.1 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of bioconjugates with varying PEG linker lengths.[11]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugates with varying PEG linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of the bioconjugates and add them to the cells. Incubate for 72-96 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the bioconjugate concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters of bioconjugates with different PEG linker lengths.[11]
Materials:
-
Mice (e.g., Balb/c)
-
Bioconjugates with varying PEG linker lengths
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
ELISA or LC-MS/MS system for quantification
Procedure:
-
Dosing: Administer a single intravenous dose of the bioconjugate to the mice.[11]
-
Blood Collection: At predetermined time points, collect blood samples into tubes containing an anticoagulant.[11]
-
Plasma Processing: Centrifuge the blood samples to obtain plasma.[11]
-
Bioanalysis: Quantify the concentration of the bioconjugate in plasma samples using a validated analytical method.[11]
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[11]
Visualizing Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: A representative synthetic workflow for creating a PROTAC.
Caption: A typical workflow for the synthesis and evaluation of ADCs.
Caption: PROTAC-induced protein degradation pathway.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers, such as the PEG3 moiety in this compound, are valuable for applications like PROTACs where maintaining a specific conformation is crucial, longer PEG chains generally improve the pharmacokinetic properties and in vivo efficacy of ADCs, particularly for those with hydrophobic payloads.[2][7] However, this can sometimes come at the cost of reduced in vitro potency.[2][3] Ultimately, the optimal PEG linker length is specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating Target Protein Degradation: A Comparative Guide to Western Blot and its Alternatives
For researchers, scientists, and drug development professionals invested in the field of targeted protein degradation (TPD), the accurate validation of target protein knockdown is a critical checkpoint. The rise of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which hijack the cell's natural protein disposal machinery, necessitates robust and reliable analytical methods to confirm their efficacy and specificity.[1] While Western blotting has long been the gold standard for protein analysis, a variety of alternative methods now offer distinct advantages in throughput, sensitivity, and quantification. This guide provides an objective comparison of Western blot with other key validation techniques, supported by experimental data and detailed protocols.
Method Comparison: A Head-to-Head Analysis
The choice of a validation method is contingent on several factors, including the specific stage of drug discovery, the characteristics of the target protein, and the desired throughput and sensitivity. Below is a comparative overview of Western blotting and its primary alternatives for validating target protein degradation.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | Reporter Assays (e.g., HiBiT/NanoBRET) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Antibody-based detection of a specific protein separated by size.[2] | Unbiased identification and quantification of peptides from digested proteins.[2] | Luminescence or resonance energy transfer-based quantification of a tagged protein.[3] | Antibody-based quantitative detection of a specific protein in a solution.[3] |
| Primary Output | Semi-quantitative or quantitative measurement of a single target protein.[2] | Relative or absolute quantification of thousands of proteins simultaneously.[2] | Real-time degradation kinetics and quantitative protein levels.[3] | Quantitative measurement of protein concentration.[3] |
| Throughput | Low to Medium[4] | Low[4] | High[3] | High[3] |
| Key Advantages | Widely accessible, provides molecular weight information, relatively inexpensive.[4] | Gold standard for selectivity, provides a global, unbiased view of the proteome, identifies off-target effects.[2][3] | Highly sensitive, no antibodies required for some assays, suitable for live-cell and real-time analysis.[3][5] | High-throughput, quantitative, and often more sensitive than Western blot.[3] |
| Key Limitations | Semi-quantitative, labor-intensive, requires specific and validated antibodies.[4][6] | Technically demanding, expensive, complex data analysis.[3] | Requires genetic modification of the target protein.[3] | Requires specific antibody pairs, provides no information on protein size or modifications.[3] |
The Ubiquitin-Proteasome System: The Engine of Targeted Degradation
Targeted protein degradation technologies like PROTACs work by co-opting the cell's endogenous ubiquitin-proteasome system (UPS).[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[7][8] Understanding this pathway is fundamental to interpreting degradation data.
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable data. Below are representative protocols for validating target protein degradation using Western blot and the HiBiT reporter assay.
Quantitative Western Blot for Protein Degradation
This protocol outlines the key steps for quantifying changes in target protein levels following treatment with a degrader molecule.[1][9]
1. Cell Treatment and Lysis:
-
Plate cells at a suitable density and treat with a range of degrader concentrations and a vehicle control for a predetermined time.[1]
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Quantify protein concentration using a BCA assay.[1]
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.[1]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]
3. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Wash and incubate with an HRP-conjugated secondary antibody.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
4. Data Analysis:
-
Quantify band intensities using densitometry software.[1]
-
Normalize the target protein signal to a loading control (e.g., GAPDH or tubulin).[1]
-
Calculate key parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[4]
HiBiT Reporter Assay for Protein Degradation
This protocol describes a high-throughput, luminescence-based method for monitoring protein degradation in real-time.[1][3]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.[1]
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a multi-well plate and treat them with a serial dilution of the degrader compound.[1]
3. Lysis and Detection:
-
Lyse the cells and add the LgBiT protein and luciferase substrate.[1]
4. Signal Measurement:
-
Measure the luminescent signal using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.[1]
5. Data Analysis:
-
Calculate DC50 and Dmax values from the dose-response curve.[1]
Conclusion: An Integrated Approach to Validation
While Western blotting remains a valuable and accessible tool for validating target protein degradation, a multi-faceted approach that incorporates orthogonal methods provides a more comprehensive and reliable assessment of a degrader's efficacy and specificity.[1] For high-throughput screening and detailed kinetic analysis, reporter assays like HiBiT and NanoBRET are powerful tools.[3] For an unbiased, proteome-wide view of a degrader's effects, mass spectrometry is the gold standard.[2][3] By strategically combining these techniques, researchers can build a robust data package to support the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
comparative assessment of PROTAC delivery methods
A Comparative Guide to PROTAC Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the ubiquitin-proteasome system to induce the degradation of specific proteins, including those previously considered "undruggable".[1][2][3] However, the unique structure of these heterobifunctional molecules often results in challenging physicochemical properties, such as large molecular weight, high hydrophobicity, low aqueous solubility, and poor cell permeability.[1][2][4][5] These characteristics can limit bioavailability, lead to suboptimal pharmacokinetics, and hinder therapeutic efficacy, making advanced delivery strategies critical for unlocking their full clinical potential.[1][6][7]
This guide provides a comparative assessment of current and emerging PROTAC delivery methods, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting and developing optimal strategies for their specific applications.
The General Mechanism of PROTAC Action
Before delving into delivery methods, it is essential to understand the fundamental mechanism of PROTACs. A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: General mechanism of PROTAC-mediated protein degradation.
Nanoparticle-Based Delivery Systems
Nanocarriers are a leading strategy to overcome the physicochemical limitations of PROTACs.[][9] By encapsulating the PROTAC, these systems can improve solubility, protect the molecule from premature degradation, extend circulation half-life, and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2][10]
Common nanoparticle platforms include lipid-based nanoparticles (LNPs), liposomes, and polymeric nanoparticles.[1][5][11] These carriers can be engineered for controlled, stimuli-responsive drug release (e.g., in response to the acidic tumor microenvironment) or functionalized with targeting ligands for active delivery.[10][11][12]
Caption: Workflow for nanoparticle-mediated PROTAC delivery.
Comparative Data for Nanoparticle Delivery
The following table summarizes experimental data from studies utilizing nanoparticle systems to deliver PROTACs.
| Delivery System (PROTAC) | Average Size (nm) | Encapsulation Efficiency | In Vitro Efficacy (Cell Line) | In Vivo Efficacy (Model) | Reference |
| Polymeric Micelles (MPRO) | ~50 nm | Not specified | Stronger cytotoxicity vs. free PROTAC (HCC-827, PC-9) | 79.6% tumor growth inhibition | [2] |
| Polymeric Nanoparticles (ARV@PDSA) | Not specified | Not specified | Superior antitumor effects vs. free ARV-771 | Superior antitumor effects vs. free ARV-771 | |
| PEG-b-PLGA Nanoparticles (ARV-NP) | Not specified | High | Greater cytotoxicity vs. free ARV-825 | Prolonged half-life of ARV-825 | [2] |
| Targeted Polymeric Nanoparticles (SPP-ARV-825) | 26.3 nm | Not specified | Significantly inhibited glioma cell proliferation | Not specified | [2] |
| Nanostructured Lipid Carrier (ARV-825) | ~150 nm | >90% | Enhanced cytotoxicity in A549 lung cancer cells | Not specified | [5] |
| Liposomes (L@NBMZ) | Not specified | Not specified | Complete BRD4 degradation with light activation | Complete tumor eradication in 21 days | [11] |
Key Experimental Protocols
1. Nanoparticle Formulation (Example: Nanoprecipitation)
-
Method: A biodegradable polymer such as PLGA-PEG is dissolved in a water-miscible organic solvent (e.g., acetone or DMF).[9][10] The PROTAC is co-dissolved in this organic phase.
-
Procedure: The organic solution is added dropwise into an aqueous solution under constant stirring.[10]
-
Mechanism: The rapid diffusion of the solvent into the water causes the polymer to precipitate, encapsulating the PROTAC into nanoparticles.[9]
-
Purification: The resulting nanoparticle suspension is purified, often by dialysis or centrifugation, to remove the organic solvent and any unencapsulated drug.
2. In Vitro Protein Degradation Assay (Western Blot)
-
Cell Treatment: Target cells are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of the PROTAC formulation (e.g., PROTAC-NPs) or free PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., empty nanoparticles or DMSO) is included.[13]
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
-
Quantification: Protein concentration in the lysates is determined (e.g., via BCA assay).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection & Analysis: The signal is detected using a chemiluminescent substrate. Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]
Degrader-Antibody Conjugates (DACs)
Inspired by the success of antibody-drug conjugates (ADCs), the DAC strategy involves attaching a PROTAC payload to a monoclonal antibody (mAb) that targets a specific cell-surface antigen, often one overexpressed on cancer cells (e.g., HER2).[14][][16][17] This approach offers exceptional targeting specificity, delivering the PROTAC directly to the desired cell population and minimizing systemic exposure and off-target toxicity.[16][18]
The DAC binds to its target antigen, is internalized via receptor-mediated endocytosis, and trafficked to the lysosome.[14] Inside the cell, a cleavable linker releases the active PROTAC into the cytosol, where it can engage its intracellular target for degradation.[14][19]
Caption: Mechanism of action for a Degrader-Antibody Conjugate (DAC).
Comparative Data for Conjugate-Based Delivery
This approach is newer, and quantitative in vivo comparisons are less common in the literature. However, studies demonstrate clear proof-of-concept for enhanced selectivity.
| Delivery System (PROTAC) | Target Antigen | In Vitro Efficacy (Cell Line) | Key Outcome | Reference |
| Trastuzumab-PROTAC Conjugate (BRD4 degrader) | HER2 | Selective BRD4 degradation only in HER2+ breast cancer cells | Spared HER2-negative cells, demonstrating high selectivity. | [][17] |
| anti-CLL1-PROTAC Conjugate (GNE-987) | CLL1 | Not specified | Strong antigen-dependent efficacy. | [] |
| Folate-caged PROTAC (ARV-771 derivative) | Folate Receptor 1 (FOLR1) | Comparable BRD4 degradation to parent PROTAC in FOLR1+ cells | Degradation was dependent on FOLR1 expression, showing receptor-mediated activity. | [19] |
| Aptamer-PROTAC Conjugate (APC) | Nucleolin | Not specified | Improved tumor-specific targeting ability and in vivo potency. | [19] |
Key Experimental Protocols
1. DAC Synthesis (General Steps)
-
Antibody Modification: The monoclonal antibody is often modified to introduce a specific conjugation site, ensuring a controlled drug-to-antibody ratio (DAR).
-
Linker-Payload Synthesis: The PROTAC payload is synthesized with a cleavable linker attached (e.g., a cathepsin-cleavable linker).
-
Conjugation: The linker-payload is chemically conjugated to the modified antibody through a stable bond.
-
Purification & Characterization: The resulting DAC is purified (e.g., via chromatography) to remove unconjugated components. The final product is characterized to confirm its identity, purity, and DAR.
2. Antigen-Dependent Cytotoxicity Assay
-
Cell Lines: A pair of cell lines is used: one that is positive for the target antigen (e.g., HER2+) and one that is negative (e.g., HER2-).
-
Treatment: Both cell lines are treated with increasing concentrations of the DAC, the free PROTAC, and a non-targeting control antibody.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using an appropriate assay (e.g., CellTiter-Glo).
-
Analysis: The IC₅₀ (concentration for 50% inhibition of viability) is calculated for each condition. A successful DAC will show potent cytotoxicity in the antigen-positive cell line and significantly lower or no cytotoxicity in the antigen-negative line, demonstrating its target-dependent activity.
Conclusion
The development of effective delivery systems is paramount to translating the promise of PROTACs into clinical reality. Nanoparticle-based strategies offer a versatile platform to improve the fundamental druglike properties of PROTACs, enhancing solubility, stability, and bioavailability.[5][][11] For applications requiring exquisite precision and minimal off-target effects, Degrader-Antibody Conjugates provide a powerful method for cell-specific delivery.[14][]
The choice of a delivery method will depend on the specific PROTAC, the target protein, and the disease indication. The data and protocols presented in this guide serve as a foundational resource for researchers to compare these innovative strategies and accelerate the development of next-generation protein-degrading therapeutics.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. mdpi.com [mdpi.com]
- 3. ijcrr.com [ijcrr.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 10. A region-confined PROTAC nanoplatform for spatiotemporally tunable protein degradation and enhanced cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 16. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. panomebio.com [panomebio.com]
- 18. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 19. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of a New Androgen Receptor PROTAC: A Comparative Guide
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors, PROTACs mediate the degradation of target proteins, potentially leading to a more profound and durable therapeutic effect. This guide provides a comprehensive framework for validating the therapeutic potential of a new Androgen Receptor (AR) targeting PROTAC, designated "AR-D266," by objectively comparing its performance with a standard-of-care small molecule inhibitor, Enzalutamide, and a hypothetical alternative PROTAC, "AR-PROTAC-X." The supporting experimental data presented herein is illustrative, designed to model the expected outcomes of a successful validation process.
Mechanism of Action: Degradation vs. Inhibition
Enzalutamide is a competitive androgen receptor inhibitor that blocks the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of target genes. In contrast, AR-D266 is a heterobifunctional molecule that induces the degradation of the AR protein. It achieves this by simultaneously binding to the AR and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the AR. This fundamental difference in mechanism suggests that AR-D266 could overcome resistance mechanisms that affect Enzalutamide, such as AR mutations that prevent drug binding but do not hinder its function.
Figure 1: Mechanism of Action of an Androgen Receptor PROTAC.
In Vitro Validation
A series of in vitro experiments are essential to confirm the mechanism of action and determine the potency of a new PROTAC.
Data Presentation: In Vitro Assays
| Compound | Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) [1] | Dmax (%) | IC50 (µM) |
| AR-D266 | LNCaP | AR | VHL | 8.0 | >95 | 0.9 |
| Enzalutamide | LNCaP | AR | N/A | N/A | <10 | 1.5 |
| AR-PROTAC-X | LNCaP | AR | CRBN | 15.0 | >90 | 1.2 |
Table 1: Comparative in vitro degradation and cell viability data. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation. IC50 is the half-maximal inhibitory concentration for cell viability.
| Compound | Ternary Complex Formation (Relative Binding) | In Vitro Ubiquitination (Relative Units) |
| AR-D266 | +++ | 1250 |
| Enzalutamide | - | <50 |
| AR-PROTAC-X | ++ | 980 |
Table 2: Comparative assessment of ternary complex formation and in vitro ubiquitination. Ternary complex formation is qualitatively assessed by Co-IP. In vitro ubiquitination is quantified relative to a baseline.
Figure 2: Experimental workflow for in vitro validation of a new PROTAC.
Experimental Protocols: In Vitro Assays
1. Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of AR-D266 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against AR and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities to determine the percentage of AR protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to calculate DC50 and Dmax values.
2. Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed LNCaP cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of AR-D266 and control compounds for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measurement: Measure luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the compound concentration to determine the IC50 value.
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat LNCaP cells with AR-D266 (at a concentration around the DC50) for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or AR, coupled to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blot for the presence of AR and the E3 ligase to confirm the formation of the ternary complex.
4. In Vitro Ubiquitination Assay
-
Reaction Setup: Combine recombinant E1, E2, E3 ligase (VHL or CRBN), ubiquitin, ATP, purified AR protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Western Blot Analysis: Stop the reaction and analyze the mixture by Western blot using an anti-AR antibody to detect higher molecular weight ubiquitinated AR species, which appear as a ladder or smear.
Androgen Receptor Signaling Pathway
The degradation of the Androgen Receptor by AR-D266 is intended to disrupt the downstream signaling cascade that promotes prostate cancer cell proliferation and survival.
Figure 3: Androgen Receptor signaling pathway and the point of intervention for AR-D266.
In Vivo Validation
Successful in vitro validation provides the rationale for progressing to in vivo studies to assess the therapeutic potential of the new PROTAC in a more complex biological system.
Data Presentation: In Vivo Assays
| Compound | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) |
| AR-D266 | 25 | Oral, daily | 85 |
| Enzalutamide | 50 | Oral, daily | 60 |
| AR-PROTAC-X | 30 | Oral, daily | 75 |
| Vehicle | N/A | Oral, daily | 0 |
Table 3: Comparative in vivo efficacy in a prostate cancer xenograft model. Tumor growth inhibition is calculated at the end of the study compared to the vehicle control group.
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| AR-D266 | 25 | 1200 | 4 | 9600 |
| Enzalutamide | 50 | 2500 | 6 | 20000 |
| AR-PROTAC-X | 30 | 950 | 4 | 7600 |
Table 4: Comparative pharmacokinetic parameters in mice. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC is the area under the curve.
References
Comparative Analysis of PROTAC Design Strategies: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce selective protein elimination.[2][3] The design of a PROTAC is a multifactorial process where three key components—the warhead (POI binder), the E3 ligase ligand, and the connecting linker—must be carefully optimized to achieve desired potency, selectivity, and drug-like properties.[3][4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that dictates the efficiency of subsequent ubiquitination and degradation.[5][6]
This guide presents two comparative case studies to illuminate key principles in PROTAC design. The first compares the use of two different E3 ligase recruiters, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the degradation of the same target. The second case study examines the critical role of the linker in modulating PROTAC efficacy.
Case Study 1: E3 Ligase Selection - VHL vs. CRBN for BRD4 Degradation
The choice of E3 ligase is a critical decision in PROTAC design.[7] Among the 600+ E3 ligases in the human genome, VHL and CRBN are the most widely utilized due to the availability of high-affinity, well-characterized small molecule ligands.[6][8] This case study compares PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator and oncology target, by recruiting either VHL or CRBN.
Data Presentation: Performance of BRD4 Degraders
The following table summarizes the performance of well-characterized BRD4 degraders. MZ1 recruits VHL, while dBET1 and ARV-825 recruit CRBN.[4] All three utilize JQ1 or a derivative as the BRD4-binding warhead.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax (%) | Cell Line | Reference |
| MZ1 | VHL | BRD4 | ~25 nM | >95% | HeLa | [2] |
| dBET1 | CRBN | BRD4 | 4 nM | >98% | RS4;11 | [4] |
| ARV-825 | CRBN | BRD4 | <1 nM | >95% | RS4;11 | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from various studies and depend on experimental conditions such as cell line and treatment duration.
Discussion
This comparison highlights that both VHL and CRBN can be effectively leveraged to create potent BRD4 degraders.[8] CRBN-based degraders like ARV-825 and dBET1 often exhibit picomolar to low-nanomolar DC50 values.[4] VHL-based PROTACs, such as MZ1, are also highly potent.[2] The choice between them can be influenced by several factors:
-
Ligand Properties: CRBN ligands are derived from immunomodulatory imide drugs (IMiDs) and generally possess favorable drug-like properties.[7] VHL ligands are often hydroxyproline-based and can be more peptidic, though potent non-peptidic ligands have been developed.[7]
-
Ternary Complex Cooperativity: The stability of the ternary complex is paramount.[9] The specific geometry and protein-protein interactions between the target and the E3 ligase, mediated by the PROTAC, can favor one E3 ligase over another for a given target.[10]
-
E3 Ligase Expression: The relative expression levels of VHL and CRBN in the target tissue or cell type can influence PROTAC efficacy.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tos-PEG3-C2-methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential procedural information for the proper disposal of Tos-PEG3-C2-methyl ester, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general laboratory chemical waste guidelines and data on its constituent functional groups: a tosylate, a polyethylene glycol (PEG) linker, and a methyl ester. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Laboratory coat
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused solid material, reaction residues, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic solvents and should have a secure, leak-proof lid.
-
-
Labeling:
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals present in the waste mixture.
-
Indicate the approximate quantities or concentrations of each component.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area.
-
Ensure that the storage area is away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Chemical Characteristics for Disposal
The following table summarizes the key chemical characteristics of this compound waste that are relevant for its classification and disposal.
| Chemical Component | Potential Hazards and Disposal Considerations |
| Tosyl Group | Tosylates are good leaving groups and can be reactive. Waste should be considered chemically reactive. |
| Polyethylene Glycol (PEG) | Uncontaminated PEG is generally of low toxicity and biodegradable. However, when part of a larger molecule or mixed with other chemicals, it must be treated as part of the overall hazardous waste stream. |
| Methyl Ester | Can be hydrolyzed under acidic or basic conditions. This reactivity should be considered when segregating waste streams. |
| Solvents (if applicable) | If dissolved in organic solvents (e.g., DMF, DMSO, DCM), the flammability, toxicity, and reactivity of the solvent must be considered in the overall hazard profile of the waste. |
Laboratory-Scale Pre-Treatment (Expert Use Only)
In some instances, and only with the explicit approval of your institution's EHS department, chemical neutralization (hydrolysis) of the tosylate and methyl ester groups may be considered to reduce the reactivity of the waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Generalized Hydrolysis Protocol: A potential pre-treatment could involve hydrolysis under basic conditions (e.g., with sodium hydroxide) to cleave the ester and displace the tosylate group. The resulting mixture would then be neutralized and collected as aqueous hazardous waste. This is a generalized suggestion and must be validated and approved by your EHS department before implementation.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG3-C2-methyl ester
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety, operational, and disposal protocols for Tos-PEG3-C2-methyl ester, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Handling Protocols
While specific toxicity data for this compound is not extensively published, a cautious approach is warranted based on its chemical structure and the nature of similar PEGylated compounds and tosylates. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[1] The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and changed immediately if contaminated.[2] For extended handling periods or when working with high concentrations, double gloving may be appropriate.[3]
-
Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.[2][4] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[2]
-
Respiratory Protection: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Handling Procedures:
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the compound in its solid form or preparing solutions.
-
Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing.[2]
-
Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory.
-
Solution Preparation: To avoid moisture condensation, allow the reagent vial to equilibrate to room temperature before opening. For compounds that are low-melting solids, preparing a stock solution is recommended for accurate weighing. Suitable solvents for creating a stock solution include dimethylsulfoxide (DMSO) and dimethylformamide (DMF).
Storage and Disposal Plans
Proper storage is essential for maintaining the stability of this compound, while appropriate disposal is crucial for environmental protection and regulatory compliance.
Storage:
-
Temperature: Upon receipt, this compound should be stored desiccated at -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent degradation and moisture absorption.[2]
-
Inert Atmosphere: For long-term storage of stock solutions, it is advisable to cap the vial with a septum and use a syringe for removal to minimize exposure to air and moisture. Storing stock solutions under an inert gas like argon or nitrogen can also prevent degradation.
Spill and Disposal Procedures:
-
Spill Cleanup:
-
For small liquid spills, absorb the material with an inert substance such as vermiculite or sand.[2]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.[2]
-
Ensure the cleanup area is well-ventilated.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[2]
-
-
Waste Disposal:
-
Waste Segregation: Collect all solid materials contaminated with this compound, including unused product and contaminated lab supplies (e.g., pipette tips, gloves), in a designated, leak-proof container.
-
Containerization: Place all waste material in a clearly labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Environmental Precaution: Do not dispose of this compound or its waste down the drain. While many PEG compounds are biodegradable, they can impact the biological and chemical oxygen demand in wastewater systems.
-
Professional Disposal: Arrange for the collection and disposal of chemical waste through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.
-
Quantitative Data Summary
| Property | Value/Information | Reference/Source |
| Chemical Name | This compound | |
| CAS Number | 1239588-09-0 | |
| Molecular Formula | C₁₇H₂₆O₈S | |
| Molecular Weight | 390.45 g/mol | |
| Physical State | Inferred to be a solid-liquid mixture, colorless to light yellow (based on similar compounds) | |
| Solubility | The hydrophilic PEG linker increases water solubility. A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water. | |
| Hazard Classification | GHS07 (Harmful) - Based on a structurally similar compound (Tos-PEG5-Boc) | [2] |
| Signal Word | Warning - Based on a structurally similar compound (Tos-PEG5-Boc) | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. - Based on a structurally similar compound (Tos-PEG5-Boc) | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. - Based on a structurally similar compound (Tos-PEG5-Boc) | [2] |
Experimental Workflow and Logical Relationships
To ensure operational safety and consistency, a standardized workflow for handling this compound is essential. The following diagrams illustrate the key stages from receipt and storage to experimental use and final disposal.
Caption: Workflow for Handling this compound.
This comprehensive guide is intended to provide essential information for the safe handling of this compound. It is imperative to always consult your institution's specific safety guidelines and disposal protocols and to have the full Safety Data Sheet readily available before commencing any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
